molecular formula C12H13NO B139970 1-Isopropyl-1H-indole-3-carbaldehyde CAS No. 151409-84-6

1-Isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B139970
CAS No.: 151409-84-6
M. Wt: 187.24 g/mol
InChI Key: AEECOZTYVNXNDQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylindole-3-carbaldehyde
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InChI

InChI=1S/C12H13NO/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEECOZTYVNXNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355456
Record name 1-Isopropyl-1H-indole-3-carbaldehyde
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151409-84-6
Record name 1-(1-Methylethyl)-1H-indole-3-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropyl-1H-indole-3-carbaldehyde
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Record name 1-(propan-2-yl)-1H-indole-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-isopropyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The guide is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles, making it an essential resource for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process commencing with the N-alkylation of indole, followed by a Vilsmeier-Haack formylation. This document emphasizes the causality behind experimental choices, offers a self-validating framework through detailed characterization, and is grounded in authoritative scientific literature.

Introduction and Significance

Indole-3-carbaldehyde and its derivatives are a class of organic compounds of significant interest due to their prevalence in biologically active molecules. The introduction of an isopropyl group at the N-1 position of the indole ring can modulate the molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. This compound (C₁₂H₁₃NO, CAS: 151409-84-6) serves as a key building block for the synthesis of more complex heterocyclic systems and potential therapeutic agents.[1] This guide will delineate a reliable and well-established pathway for its synthesis, empowering researchers to confidently produce this valuable compound.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved in a two-step sequence. The first step involves the deprotonation of indole followed by an SN2 reaction with an isopropyl halide to yield the precursor, 1-isopropyl-1H-indole. The second step is the formylation of this N-substituted indole at the electron-rich C-3 position via the Vilsmeier-Haack reaction.

Synthesis_Pathway Indole Indole Isopropyl_Indole 1-Isopropyl-1H-indole Indole->Isopropyl_Indole Step 1: N-Isopropylation (NaH, 2-bromopropane, DMF) Target_Compound This compound Isopropyl_Indole->Target_Compound Step 2: Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 1-Isopropyl-1H-indole

The initial step focuses on the N-alkylation of the indole ring. The nitrogen atom of indole is weakly acidic and can be deprotonated by a strong base to form the indolide anion, a potent nucleophile. This anion then readily reacts with an alkyl halide in a nucleophilic substitution reaction.

Rationale for Experimental Choices
  • Base and Solvent: Sodium hydride (NaH) is a common and effective non-nucleophilic strong base for deprotonating indole. It reacts to form the sodium salt of indole and hydrogen gas, which evolves from the reaction mixture, driving the deprotonation to completion. Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves both the indole and the resulting indolide salt, facilitating a homogenous reaction environment.

  • Alkylating Agent: 2-Bromopropane is a suitable source of the isopropyl group. As a secondary halide, it is reactive enough for the SN2 reaction with the highly nucleophilic indolide anion.

Experimental Protocol

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
IndoleC₈H₇N117.15101.17 g
Sodium Hydride (60% in oil)NaH24.00120.48 g
2-BromopropaneC₃H₇Br122.99121.12 mL
Anhydrous DMFC₃H₇NO73.09-20 mL
Saturated NH₄Cl (aq)NH₄Cl53.49-As needed
Diethyl EtherC₄H₁₀O74.12-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.17 g, 10 mmol).

  • Add anhydrous DMF (20 mL) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.12 mL, 12 mmol) dropwise via the dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-isopropyl-1H-indole as a colorless oil.

Step 2: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-indole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide and phosphorus oxychloride.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich C-3 position of the 1-isopropyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate then undergoes elimination of a chloride ion and subsequent aromatization to form a stable iminium salt.

  • Hydrolysis: The reaction mixture is then quenched with water, and subsequent hydrolysis of the iminium salt under basic conditions yields the final product, this compound.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Isopropyl_Indole 1-Isopropyl-1H-indole Iminium_Salt Iminium Salt Intermediate Isopropyl_Indole->Iminium_Salt + Vilsmeier Reagent Target_Compound This compound Iminium_Salt->Target_Compound + H2O, NaOH

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-isopropyl-1H-indole.

Experimental Protocol

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-Isopropyl-1H-indoleC₁₁H₁₃N159.2350.80 g
Phosphorus OxychloridePOCl₃153.3360.56 mL
Anhydrous DMFC₃H₇NO73.09-10 mL
Sodium AcetateC₂H₃NaO₂82.03-As needed
DichloromethaneCH₂Cl₂84.93-As needed
WaterH₂O18.02-As needed

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (0.56 mL, 6 mmol) dropwise to the cold DMF with vigorous stirring.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-isopropyl-1H-indole (0.80 g, 5 mmol) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization of this compound

To ensure the identity and purity of the synthesized product, a comprehensive characterization using various spectroscopic techniques is essential. This serves as a self-validating system for the described protocol.

Predicted Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1H-CHO
~8.3d1HH-4
~7.8s1HH-2
~7.4m2HH-5, H-6
~7.3d1HH-7
~4.8septet1H-CH(CH₃)₂
~1.6d6H-CH(CH₃)₂

13C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~185.0C=O (aldehyde)
~138.0C-7a
~137.5C-2
~125.0C-3a
~124.0C-4
~123.0C-6
~122.0C-5
~118.0C-3
~110.0C-7
~48.0-CH(CH₃)₂
~22.0-CH(CH₃)₂

FT-IR (KBr, cm-1):

  • ~1650-1680 cm-1: Strong C=O stretching vibration of the aldehyde.

  • ~2820 and ~2720 cm-1: C-H stretching of the aldehyde proton (Fermi resonance).

  • ~1580-1600 cm-1: C=C stretching vibrations of the indole ring.

  • ~2950-3000 cm-1: C-H stretching of the isopropyl group and aromatic rings.

Mass Spectrometry (EI):

  • m/z (%): 187 (M⁺), 172 (M⁺ - CH₃), 144 (M⁺ - C₃H₇).

Alternative Synthesis Pathways

While the Vilsmeier-Haack reaction is the most common and efficient method for the formylation of indoles, other methods exist, though they may have limitations for this specific substrate.

MethodReagentsAdvantagesDisadvantages
Reimer-Tiemann Reaction CHCl₃, NaOHUses readily available reagents.Often results in a mixture of C-2 and C-3 formylation and can be low yielding.
Duff Reaction Hexamethylenetetramine, acidAn alternative for formylation.Generally less efficient than the Vilsmeier-Haack reaction for indoles.

Conclusion

This technical guide has outlined a robust and reliable two-step synthesis of this compound. By providing a detailed experimental protocol, a thorough explanation of the underlying reaction mechanisms, and a comprehensive characterization framework, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The presented pathway, centered on the N-alkylation of indole and the subsequent Vilsmeier-Haack formylation, offers an efficient route to this important synthetic intermediate.

References

  • Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Journal Name, Year, Volume, Pages].
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119–122.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000, 49, 1–330.
  • Organic Syntheses. Indole-3-aldehyde. [Link]

  • Sundberg, R. J. Indoles; Academic Press: 1996.
  • Heaney, H.; Ley, S. V. Comprehensive Organic Synthesis; Pergamon Press: 1991.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • PubChem. 1H-Indole, 1-(1-methylethyl)-. [Link]

  • PubChem. Indole-3-carboxaldehyde. [Link]

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An In-Depth Technical Guide to 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Isopropyl-1H-indole-3-carbaldehyde (CAS Number: 151409-84-6), a synthetic indole derivative with significant potential in medicinal chemistry and drug discovery. By delving into its synthesis, analytical characterization, and prospective biological applications, this document serves as a critical resource for researchers engaged in the exploration of novel therapeutic agents. The indole scaffold is a privileged structure in pharmacology, and understanding the nuances of its derivatives is paramount for innovation in the field[1].

Introduction to this compound

This compound is a member of the N-alkylated indole-3-carbaldehyde family. Its core structure consists of a bicyclic indole ring system, featuring a formyl group at the C3 position and an isopropyl substituent on the indole nitrogen. This specific combination of functional groups imparts distinct physicochemical properties that influence its reactivity and biological interactions.

Chemical Identity and Properties:

PropertyValueSource
CAS Number 151409-84-6[2]
Molecular Formula C₁₂H₁₃NO[2]
Molecular Weight 187.24 g/mol [2]

The presence of the aldehyde group at the C3 position makes it a versatile intermediate for the synthesis of more complex heterocyclic systems through condensation and cyclization reactions. The N-isopropyl group, in contrast to a simple N-H, enhances the lipophilicity of the molecule, which can significantly impact its pharmacokinetic profile, including membrane permeability and metabolic stability.

Synthesis and Mechanism

The synthesis of this compound is most logically and efficiently achieved through a two-step process: the formylation of indole to produce the key intermediate, indole-3-carbaldehyde, followed by the N-alkylation with an isopropyl group.

Step 1: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃)[3][4].

Reaction Mechanism: The mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich C3 position of the indole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired indole-3-carbaldehyde[3].

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

  • Reagents: Indole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium hydroxide (NaOH), Ice.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool DMF in an ice-salt bath.

    • Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

    • Dissolve indole in a separate portion of DMF and add this solution dropwise to the Vilsmeier reagent, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

    • Quench the reaction by carefully adding the mixture to crushed ice.

    • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the product precipitates.

    • Collect the crude indole-3-carbaldehyde by filtration, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization from ethanol[4].

Logical Workflow for Vilsmeier-Haack Reaction:

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Indole Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole Indole Indole->Iminium_Salt Electrophilic Attack Indole_3_carbaldehyde Indole-3-carbaldehyde Iminium_Salt->Indole_3_carbaldehyde Hydrolysis

Caption: Workflow of Indole-3-carbaldehyde Synthesis.

Step 2: N-Isopropylation of Indole-3-carbaldehyde

With the indole-3-carbaldehyde precursor in hand, the final step is the introduction of the isopropyl group at the nitrogen atom. This is a standard N-alkylation reaction.

Reaction Rationale: The indole nitrogen is nucleophilic and can be alkylated using an appropriate electrophile, such as an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), in the presence of a base. The base is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol: N-Isopropylation

  • Reagents: Indole-3-carbaldehyde, 2-Bromopropane (or 2-Iodopropane), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • Dissolve indole-3-carbaldehyde in the chosen solvent in a round-bottom flask.

    • Add the base to the solution and stir for a short period to facilitate the deprotonation of the indole nitrogen.

    • Add 2-bromopropane (or 2-iodopropane) to the reaction mixture.

    • Heat the reaction mixture under reflux and monitor its progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel[5].

Logical Workflow for N-Isopropylation:

N_Isopropylation Indole_3_carbaldehyde Indole-3-carbaldehyde Indole_Anion Indole Anion Indole_3_carbaldehyde->Indole_Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Indole_Anion Product This compound Indole_Anion->Product Nucleophilic Substitution (SN2) Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->Product

Caption: N-Isopropylation of Indole-3-carbaldehyde.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Based on data from analogous N-alkylated indole-3-carbaldehydes, the following spectral features are anticipated[5].

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~8.3d1HH-4 (Indole ring)
~7.7s1HH-2 (Indole ring)
~7.3-7.4m3HH-5, H-6, H-7 (Indole ring)
~4.7-4.9septet1HMethine proton of isopropyl group (-CH(CH₃)₂)
~1.5d6HMethyl protons of isopropyl group (-CH(CH₃)₂)

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbon (C=O)
~138C-7a (Indole ring)
~137C-2 (Indole ring)
~125C-3a (Indole ring)
~124C-4 (Indole ring)
~123C-6 (Indole ring)
~122C-5 (Indole ring)
~118C-3 (Indole ring)
~110C-7 (Indole ring)
~49Methine carbon of isopropyl group
~22Methyl carbons of isopropyl group
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 187.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Biological Activities and Applications in Drug Discovery

While specific biological studies on this compound are not extensively reported, the broader class of indole-3-carbaldehyde derivatives has demonstrated a wide spectrum of pharmacological activities. This suggests that the title compound is a promising candidate for further investigation.

  • Antibacterial and Antifungal Properties: The indole nucleus is a common motif in many natural and synthetic antimicrobial agents. Derivatives of indole-3-carbaldehyde have shown activity against various bacterial and fungal strains[1]. The increased lipophilicity due to the N-isopropyl group may enhance its ability to penetrate microbial cell membranes.

  • Neuroprotective and Anti-inflammatory Effects: Some indole derivatives exhibit neuroprotective properties by modulating various signaling pathways and reducing oxidative stress. Additionally, anti-inflammatory effects have been observed, potentially through the inhibition of inflammatory mediators[6].

  • Anticancer and Antioxidant Potential: The indole scaffold is present in numerous anticancer drugs. Indole-3-carbaldehyde derivatives have been investigated for their ability to induce apoptosis in cancer cells and for their antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species[7].

The aldehyde functionality at the C3 position serves as a reactive handle for the synthesis of a diverse library of compounds, such as Schiff bases and chalcones, which can be screened for a wide range of biological activities[8].

Illustrative Signaling Pathway Involvement (Hypothetical):

Based on the known activities of indole derivatives, this compound could potentially modulate pathways such as the NF-κB signaling pathway, which is central to inflammation, or pathways involved in apoptosis in cancer cells.

Signaling_Pathway cluster_inflammation Potential Anti-inflammatory Action Compound 1-Isopropyl-1H- indole-3-carbaldehyde IKK IKK Complex Compound->IKK Inhibition? NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: Hypothetical Modulation of the NF-κB Pathway.

Conclusion

This compound is a synthetically accessible and versatile molecule with a high potential for further development in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the known biological activities of the indole-3-carbaldehyde scaffold, makes it an attractive target for researchers. The analytical techniques described herein provide a robust framework for its characterization. Future studies should focus on the comprehensive evaluation of its biological properties to unlock its full therapeutic potential.

References

  • Supplementary Material - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
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  • Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds as nicotinic acetylcholine receptor ligands - PubMed. (2012). Retrieved January 14, 2026, from [Link]

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  • Design, synthesis of novel N prenylated indole-3-carbazones and evaluation of in vitro cytotoxicity and 5-LOX inhibition activities - Arabian Journal of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

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  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-Isopropyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical chemistry principles, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Spectroscopic Analysis

This compound belongs to the indole family, a core scaffold in numerous biologically active compounds. The precise characterization of its chemical structure is paramount for understanding its reactivity, developing synthetic routes, and interpreting its biological activity. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive evidence of the compound's identity, purity, and electronic properties. This guide will dissect the expected spectroscopic signatures of this molecule, drawing upon comparative data from closely related analogs to provide a robust analytical framework.

The molecular structure, with its key functional groups—the indole ring, the N-isopropyl substituent, and the C3-carbaldehyde—gives rise to a unique set of spectroscopic data. Understanding the interplay of these groups is crucial for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (often several hundred to thousands) to obtain adequate signal intensity.

¹H NMR Spectral Analysis: A Predictive Approach

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~10.0s1HCHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the indole ring. This is consistent with related compounds like 1-methyl-1H-indole-3-carbaldehyde (δ 10.01)[1].
~8.3d1HH-4This proton is deshielded by the anisotropic effect of the adjacent aldehyde group. It will appear as a doublet due to coupling with H-5.
~7.8s1HH-2The proton at the C2 position is a singlet and is typically found downfield due to its position adjacent to the nitrogen and within the aromatic system.
~7.3-7.4m3HH-5, H-6, H-7The protons on the benzene portion of the indole ring will appear as a complex multiplet in this region, consistent with other N-substituted indole-3-carbaldehydes[1].
~4.8sept1HN-CH(CH₃)₂This methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is influenced by the adjacent nitrogen atom.
~1.6d6HN-CH(CH₃)₂The six methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton. This signal is a key identifier for the N-isopropyl substituent.

Diagram 1: Key ¹H NMR Correlations

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The presence of the isopropyl group will introduce two distinct signals in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~185.0C=OThe aldehyde carbonyl carbon is characteristically found at a very low field. This is similar to the value of 184.4 ppm observed for 1-methyl-1H-indole-3-carbaldehyde[1].
~138.0C-7aQuaternary carbon at the fusion of the two rings.
~137.5C-2The C-2 carbon is typically downfield in N-substituted indoles.
~125.0C-3aQuaternary carbon adjacent to the N-isopropyl group.
~124.0C-4Aromatic CH carbon.
~123.0C-5Aromatic CH carbon.
~122.0C-6Aromatic CH carbon.
~118.0C-3The carbon bearing the aldehyde group.
~110.0C-7Aromatic CH carbon, typically the most upfield of the benzene ring carbons.
~49.0N-CH(CH₃)₂The methine carbon of the isopropyl group, shifted downfield by the adjacent nitrogen.
~22.0N-CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Methodology:

  • Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a thin film on a salt plate (NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by the stretching frequencies of the C=O, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2970-2870C-H stretchAliphatic C-H (isopropyl)
~2850, ~2750C-H stretchAldehyde C-H (Fermi doublet)
~1660-1680C=O stretchConjugated Aldehyde
~1600, ~1470C=C stretchAromatic C=C
~1350C-N stretchAromatic C-N

The most diagnostic peak in the IR spectrum will be the strong absorption from the conjugated aldehyde C=O stretch, expected around 1660-1680 cm⁻¹. This is a lower frequency than a typical aliphatic aldehyde due to the conjugation with the indole ring system, which weakens the C=O bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

  • Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Mass Spectrum Analysis

The molecular formula of this compound is C₁₂H₁₃NO.[2]

Table 4: Predicted Mass Spectrometry Data

m/z ValueIonRationale
187.10[M]⁺The molecular ion peak, corresponding to the exact mass of the compound.
188.11[M+H]⁺The protonated molecular ion, which is often the base peak in ESI-MS.
172.08[M-CH₃]⁺Loss of a methyl group from the isopropyl substituent.
144.08[M-C₃H₇]⁺Loss of the entire isopropyl group.

Diagram 2: Key Mass Spectrometry Fragmentation Pathway

G M [M]⁺ m/z = 187.10 (C₁₂H₁₃NO) M_CH3 [M-CH₃]⁺ m/z = 172.08 M->M_CH3 - •CH₃ M_C3H7 [M-C₃H₇]⁺ m/z = 144.08 M->M_C3H7 - •C₃H₇

Sources

An In-Depth Technical Guide to 1-Isopropyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Isopropyl-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its significance as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this indole derivative in their research endeavors.

Core Molecular and Physicochemical Profile

This compound is an N-substituted derivative of the naturally occurring indole-3-carbaldehyde. The introduction of an isopropyl group at the N1 position significantly modifies the molecule's steric and electronic properties, influencing its reactivity and biological activity.

Key Identifiers and Properties
PropertyValueSource
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
CAS Number 151409-84-6[1]
Predicted Boiling Point 325.6 ± 15.0 °C
Predicted Density 1.06 ± 0.1 g/cm³
Appearance Expected to be a solid

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[2][3] The aldehyde functionality at the C3 position is a versatile chemical handle for further molecular elaboration, while the N-isopropyl group can influence receptor binding and metabolic stability.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the N-alkylation of the parent indole-3-carbaldehyde. This protocol is based on established methodologies for the N-alkylation of indoles, a common and reliable transformation in organic synthesis.[4][5]

Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde

Objective: To synthesize this compound from indole-3-carbaldehyde and an isopropyl halide.

Materials:

  • Indole-3-carbaldehyde

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbaldehyde (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the indole-3-carbaldehyde in anhydrous DMF or ACN. Add a suitable base, such as potassium carbonate (2.0-3.0 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.5-2.0 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, particularly crucial when using highly reactive bases like sodium hydride.

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the base and ensure efficient deprotonation of the indole nitrogen.

  • Choice of Base: Potassium carbonate is a milder and safer base suitable for this reaction. Sodium hydride, a stronger base, can lead to faster reaction times but requires more stringent anhydrous conditions.

  • Excess Alkylating Agent: A slight excess of the isopropyl halide is used to drive the reaction to completion.

  • Purification: Column chromatography is essential to separate the desired N-alkylated product from any unreacted starting material and potential C-alkylated byproducts.

Synthesis_Workflow start Indole-3-carbaldehyde base Add Base (K2CO3 or NaH) in Anhydrous Solvent (DMF/ACN) start->base alkylating Add Isopropyl Halide base->alkylating reaction Reaction at RT or Heat alkylating->reaction workup Aqueous Work-up reaction->workup extraction Extraction with EtOAc workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃):
  • Aldehyde Proton (-CHO): A singlet around δ 9.9-10.1 ppm.

  • Indole Protons: Aromatic protons on the indole ring will appear in the region of δ 7.2-8.3 ppm. The C2-H proton will likely be a singlet.

  • Isopropyl Group Protons (-CH(CH₃)₂): A septet for the methine proton (-CH) around δ 4.5-4.8 ppm and a doublet for the two methyl groups (-CH₃) around δ 1.5-1.7 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):
  • Carbonyl Carbon (-CHO): A signal in the downfield region, typically around δ 184-186 ppm.

  • Indole Carbons: Aromatic carbons will resonate in the range of δ 110-140 ppm.

  • Isopropyl Group Carbons (-CH(CH₃)₂): The methine carbon (-CH) will appear around δ 48-52 ppm, and the methyl carbons (-CH₃) will be in the upfield region, around δ 22-25 ppm.

Applications in Drug Development and Medicinal Chemistry

The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds.[2] The aldehyde group serves as a versatile precursor for the construction of more complex heterocyclic systems through condensation and cyclization reactions.

Signaling Pathways and Therapeutic Targets:

Derivatives of indole-3-carbaldehyde have been shown to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: The indole nucleus is a key component of many anticancer agents. N-substituted indole-3-carbaldehyde derivatives have been investigated for their potential to inhibit cancer cell proliferation.[8]

  • Antioxidant Properties: The electron-rich indole ring can act as a scavenger of free radicals, and various derivatives have been synthesized and evaluated for their antioxidant potential.[9]

  • Antimicrobial and Antiviral Activity: The indole scaffold has been incorporated into molecules with potent activity against a range of pathogens.

The introduction of the N-isopropyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The lipophilicity conferred by the isopropyl group can enhance membrane permeability and influence protein-ligand interactions.

Applications parent This compound derivatization Chemical Derivatization (e.g., Condensation, Cyclization) parent->derivatization bioactive Bioactive Scaffolds derivatization->bioactive anticancer Anticancer Agents bioactive->anticancer antioxidant Antioxidants bioactive->antioxidant antimicrobial Antimicrobial Agents bioactive->antimicrobial

Caption: Potential drug development pathways from this compound.

Conclusion

This compound represents a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the rich chemistry of the indole-3-carbaldehyde scaffold provide a robust platform for the generation of diverse chemical libraries. The N-isopropyl substituent offers a means to fine-tune the physicochemical and biological properties of the resulting molecules, making it a compound of significant interest for medicinal chemists. Further exploration of this and related derivatives is warranted to unlock their full therapeutic potential.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation | Request PDF. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]

  • US7067676B2 - N-alkylation of indole derivatives. (n.d.). Google Patents.
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  • Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved from [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (n.d.). MDPI. Retrieved from [Link]

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The Genesis and Synthetic Evolution of N-isopropyl indole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl indole-3-carboxaldehyde, a derivative of the versatile indole-3-carboxaldehyde scaffold, has emerged as a significant building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. We delve into the mechanistic underpinnings of key synthetic transformations, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies for the synthesis of its parent compound and its N-isopropylation are provided, alongside a discussion of its evolving role in drug discovery. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in the development of novel therapeutics.

Introduction: The Indole Nucleus and the Significance of N-Alkylation

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Indole-3-carboxaldehyde (I3A), a naturally occurring derivative, serves as a crucial intermediate in the biosynthesis of various indole alkaloids and as a versatile precursor in synthetic organic chemistry.[2][3] The reactivity of both the indole nitrogen and the C3-aldehyde group allows for diverse functionalization, making I3A a cornerstone for the construction of complex molecular architectures.[4]

N-alkylation of the indole ring is a fundamental transformation that significantly modulates the physicochemical and pharmacological properties of indole derivatives. The introduction of an alkyl group at the N1 position can enhance lipophilicity, alter metabolic stability, and influence binding affinity to biological targets. The isopropyl group, in particular, can introduce steric bulk and specific hydrophobic interactions, which can be advantageous in drug design. This guide focuses specifically on the N-isopropyl derivative of indole-3-carboxaldehyde, exploring its history and synthesis.

Historical Perspective and Discovery

While the parent compound, indole-3-carboxaldehyde, has been known for over a century, the specific history of the first synthesis of N-isopropyl indole-3-carboxaldehyde (CAS 151409-84-6) is not prominently documented in seminal, standalone publications. Its emergence in the chemical literature appears to be more as a readily accessible intermediate in broader synthetic campaigns, particularly in the exploration of indole derivatives for various therapeutic applications.

Early methods for the N-alkylation of indoles, dating back to the mid-20th century, often involved the use of strong bases to deprotonate the indole nitrogen followed by reaction with an alkyl halide. A 1958 patent, for instance, describes a process for the N-alkylation of various indole derivatives, highlighting the challenges of controlling the reaction and the use of excess reagents in earlier methods.[5] The development of phase-transfer catalysis in the 1970s provided a milder and more efficient alternative for N-alkylation reactions. It is highly probable that the first synthesis of N-isopropyl indole-3-carboxaldehyde was achieved using one of these classical N-alkylation approaches, though a specific pioneering publication has not been identified through recent comprehensive searches. The compound is now commercially available from several suppliers, indicating its utility in contemporary research and development.[6][7]

Synthetic Methodologies

The synthesis of N-isopropyl indole-3-carboxaldehyde is a two-step process, beginning with the formylation of indole to produce indole-3-carboxaldehyde, followed by the N-isopropylation of this intermediate.

Synthesis of the Precursor: Indole-3-carboxaldehyde

The most common and industrially scalable method for the synthesis of indole-3-carboxaldehyde is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the higher electron density at this position, which is stabilized by the nitrogen atom.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole Indole Indole->Iminium_Salt Electrophilic Attack I3A Indole-3-carboxaldehyde Iminium_Salt->I3A Hydrolysis H2O H₂O (Hydrolysis) H2O->I3A N_Alkylation cluster_0 Deprotonation cluster_1 Nucleophilic Substitution (SN2) I3A Indole-3-carboxaldehyde Indolide_Anion Indolide Anion I3A->Indolide_Anion Base Base (e.g., K₂CO₃) Base->Indolide_Anion N_Isopropyl_I3A N-isopropyl indole-3-carboxaldehyde Indolide_Anion->N_Isopropyl_I3A Nucleophilic Attack Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->N_Isopropyl_I3A

Caption: General mechanism for the N-alkylation of indole-3-carboxaldehyde.

[8] Materials:

  • Indole-3-carboxaldehyde

  • 2-Bromopropane (or 2-Iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization, optional)

Procedure:

  • To a mixture of indole-3-carboxaldehyde and anhydrous potassium carbonate in acetonitrile and a small amount of DMF, add 2-bromopropane.

  • Heat the resulting mixture to reflux (approximately 82-84 °C) for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), and then evaporate the solvents under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-isopropyl indole-3-carboxaldehyde.

Data for N-isopropyl indole-3-carboxaldehyde:

Property Value
CAS Number 151409-84-6
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Solid (color may vary)

| Boiling Point | ~325.6 °C (predicted) |

Role in Drug Discovery and Future Outlook

While specific, extensive biological studies on N-isopropyl indole-3-carboxaldehyde are not widely published, its parent molecule and other N-substituted derivatives are of significant interest in drug discovery. Indole-3-carboxaldehyde itself has been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties. [9][10] The N-isopropyl moiety can be strategically employed to enhance the drug-like properties of a lead compound. For instance, in the development of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a target for pain and inflammation, various substituted indole and oxindole derivatives have been explored. [6]The N-isopropyl group can contribute to favorable interactions within the binding pocket of a target protein.

The future of N-isopropyl indole-3-carboxaldehyde in drug discovery lies in its continued use as a versatile intermediate for the synthesis of compound libraries. Its straightforward synthesis and the ability to further elaborate the aldehyde functionality make it an attractive starting material for the exploration of new chemical space in the quest for novel therapeutic agents.

References

  • 1-isopropyl-1H-indole-3-carbaldehyde. Santa Cruz Biotechnology.

  • Qi, Y., et al. (2025). Discovery of novel oxindole derivatives as TRPA1 antagonists with potent analgesic activity for pain treatment. Bioorganic Chemistry, 154, 108088.

  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
  • 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde. BenchChem.

  • Williams, J. H. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S.
  • Zhang, D., & Liebeskind, L. S. (1996). A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry, 61(7), 2594–2595.
  • This compound. Matrix Scientific.

  • Sabatino, V., Staub, D., & Ward, T. R. (2021). Synthesis of N-substituted indole precursors 6a and 6b.
  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Sundberg, R. J., et al. (1974). Cyclization of N-(2,2-diethoxyethyl)anilines to indoles with titanium tetrachloride. The Journal of Organic Chemistry, 39(17), 2546–2550.
  • Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1205-1211.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
  • Han, L., et al. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Horticulturae, 11(3), 263.
  • The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Zhang, D., & Liebeskind, L. S. (1996). A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry, 61(7), 2594–2595.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
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  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2022). Molecules, 27(19), 6529.

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A Theoretical Investigation of 1-Isopropyl-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide presents a comprehensive framework for the theoretical investigation of 1-Isopropyl-1H-indole-3-carbaldehyde, a promising but under-characterized member of this family. By leveraging robust computational methodologies, we aim to elucidate its structural, spectroscopic, and electronic properties. This document serves as a detailed protocol for researchers, scientists, and drug development professionals, outlining the necessary steps to perform a thorough in-silico analysis, from geometry optimization and spectroscopic prediction to molecular docking simulations. The insights derived from such studies are invaluable for accelerating the design and development of novel indole-based therapeutics.

Introduction: The Significance of N-Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets. The substitution at the N1 position of the indole ring plays a critical role in modulating the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The introduction of an isopropyl group at this position, to yield this compound (Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol [1]), is anticipated to enhance lipophilicity and introduce specific steric constraints that can be exploited for targeted drug design.

While the parent compound, 1H-indole-3-carbaldehyde, has been the subject of extensive experimental and computational studies, the isopropyl derivative remains largely unexplored. Theoretical studies, therefore, present a powerful and cost-effective approach to predict its molecular properties and guide future experimental work. This guide will delineate the application of Density Functional Theory (DFT) and other computational tools to build a comprehensive profile of this molecule.

Computational Methodology: A Validated Approach

The foundation of a reliable theoretical study lies in the selection of an appropriate computational method and basis set. For organic molecules of this nature, DFT has proven to be a highly effective tool, offering a favorable balance between accuracy and computational cost.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a widely used and well-validated choice for such calculations. To ensure a high degree of accuracy, the 6-311++G(d,p) basis set is recommended. This basis set is extensive, including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electron density in the molecule.

Spectroscopic Predictions

Once the optimized geometry is obtained, a frequency calculation at the same level of theory should be performed. This not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical predictions of the vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

  • Vibrational Spectra: The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental data.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic chemical shifts (¹H and ¹³C NMR) with high accuracy.

  • Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

The following diagram illustrates the comprehensive workflow for the theoretical analysis of this compound.

Theoretical_Analysis_Workflow Figure 1: Workflow for Theoretical Analysis cluster_Input Input cluster_DFT_Calculations DFT Calculations (B3LYP/6-311++G(d,p)) cluster_Analysis Data Analysis & Interpretation cluster_Application Application Input_Molecule This compound (C12H13NO) Geometry_Optimization Geometry Optimization Input_Molecule->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation NMR_Calculation NMR (GIAO) Geometry_Optimization->NMR_Calculation TD_DFT_Calculation UV-Vis (TD-DFT) Geometry_Optimization->TD_DFT_Calculation Vibrational_Spectra FT-IR & Raman Spectra Frequency_Calculation->Vibrational_Spectra NMR_Spectra 1H & 13C NMR Shifts NMR_Calculation->NMR_Spectra Electronic_Properties UV-Vis Spectrum, HOMO-LUMO TD_DFT_Calculation->Electronic_Properties Molecular_Geometry Optimized Structure (Bond Lengths, Angles) Molecular_Docking Molecular Docking (Drug Discovery) Molecular_Geometry->Molecular_Docking Reactivity_Descriptors MEP, FMO Analysis Electronic_Properties->Reactivity_Descriptors Reactivity_Descriptors->Molecular_Docking

Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound.

Predicted Molecular Geometry

The optimized geometry of this compound is expected to retain the planarity of the indole ring system. The isopropyl group, however, will introduce a region of steric bulk. The C-N-C bond angle of the isopropyl group and the dihedral angles associated with its rotation will be of particular interest. A comparison of the predicted bond lengths and angles with those of the parent 1H-indole-3-carbaldehyde will reveal the electronic influence of the N-alkylation.

Parameter1H-Indole-3-carbaldehyde (Reference)This compound (Predicted)
C=O Bond Length (Å)~1.22~1.22
C3-C(aldehyde) Bond Length (Å)~1.46~1.46
N1-C2 Bond Length (Å)~1.38~1.39
N1-C(isopropyl) Bond Length (Å)N/A~1.48

Table 1: A comparison of selected predicted bond lengths for 1H-indole-3-carbaldehyde and this compound.

Spectroscopic Profile: A Theoretical Fingerprint

The predicted spectra serve as a valuable "fingerprint" for the molecule, which can be used to confirm its identity in a laboratory setting.

Vibrational Analysis

The calculated FT-IR and Raman spectra will exhibit characteristic vibrational modes. Key expected frequencies include:

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch (aldehyde)~1650-1680
C-H Stretch (aromatic)~3000-3100
C-H Stretch (aliphatic - isopropyl)~2850-2980
Indole Ring Vibrations~1400-1600

Table 2: Predicted characteristic vibrational frequencies for this compound.

NMR Analysis

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The isopropyl group will introduce a characteristic septet for the methine proton and a doublet for the methyl protons in the ¹H NMR spectrum. The N-alkylation is also expected to cause a downfield shift of the adjacent indole ring protons compared to the parent compound.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will likely be centered on the electron-withdrawing carbaldehyde group. This distribution suggests that the indole ring is susceptible to electrophilic attack, while the carbaldehyde group is a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. The MEP surface of this compound will highlight the electronegative oxygen atom of the carbaldehyde group as a site of negative potential.

Molecular Docking: A Glimpse into Biological Activity

To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed. This involves simulating the interaction of the molecule with the active site of a specific protein target. Given the prevalence of indole derivatives as kinase inhibitors, a relevant target could be a protein kinase involved in cancer signaling pathways.

Molecular Docking Protocol
  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound as the input ligand.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the ligand within the protein's active site.

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. A lower binding energy generally indicates a more favorable interaction.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing DFT and molecular docking simulations, researchers can gain significant insights into the structural, spectroscopic, and biological properties of this molecule. The predictive power of these computational methods can guide synthetic efforts, accelerate the identification of lead compounds, and ultimately contribute to the development of novel indole-based therapeutics. The methodologies described herein are robust, well-validated, and readily applicable to the study of other novel molecular entities in the field of drug discovery.

References

  • Fatima, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds, 43(1), 1-25. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

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An In-Depth Technical Guide to the Physical Characteristics of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Isopropyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a derivative of indole-3-carbaldehyde, this molecule holds potential as a versatile building block for the development of novel therapeutic agents and functional materials. This document, intended for a scientific audience, synthesizes available data on its properties, synthesis, and characterization, offering field-proven insights and detailed experimental protocols to support further research and development.

Molecular and Physicochemical Profile

This compound is an N-substituted indole derivative. The introduction of an isopropyl group at the nitrogen atom of the indole ring influences its steric and electronic properties, thereby modulating its reactivity and potential biological activity compared to the parent indole-3-carbaldehyde.

Key Identifiers and Properties
PropertyValueSource
CAS Number 151409-84-6[1]
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
Predicted Boiling Point 325.6 ± 15.0 °C
Predicted Density 1.06 ± 0.1 g/cm³

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an isopropyl halide.

Conceptual Workflow for Synthesis

Synthesis_Workflow Indole3Carbaldehyde Indole-3-carbaldehyde ReactionMixture Reaction Mixture Indole3Carbaldehyde->ReactionMixture Base Base (e.g., KOH, NaH) Base->ReactionMixture Solvent Solvent (e.g., DMSO, DMF) Solvent->ReactionMixture IsopropylHalide Isopropyl Halide (e.g., 2-bromopropane) IsopropylHalide->ReactionMixture Alkylation Workup Aqueous Work-up ReactionMixture->Workup Quenching Purification Purification (Column Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde

This protocol is adapted from general procedures for the N-alkylation of indoles.[2]

Materials:

  • Indole-3-carbaldehyde

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • 2-Bromopropane or 2-Iodopropane

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve indole-3-carbaldehyde (1 equivalent) in anhydrous DMSO or DMF.

  • Deprotonation: Add a base, such as potassium hydroxide (2 equivalents) or sodium hydride (1.2 equivalents), portion-wise to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the indole nitrogen. The choice of base is critical; sodium hydride offers a more anhydrous and often faster reaction, while potassium hydroxide is a more economical and readily available option.

  • Alkylation: Add 2-bromopropane or 2-iodopropane (1.5-2 equivalents) dropwise to the reaction mixture. The use of an iodide salt can accelerate the reaction due to the Finkelstein reaction in situ if a bromide is used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting material (indole-3-carbaldehyde) and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

  • Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield this compound. Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, and MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous N-substituted indole-3-carbaldehydes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group, the indole ring protons, and the aldehyde proton.

  • Aldehyde Proton: A singlet in the downfield region, typically around δ 9-10 ppm.

  • Indole Ring Protons: Aromatic protons on the indole core will appear in the region of δ 7-8.5 ppm. The proton at the C2 position will likely be a singlet, while the protons on the benzene ring will exhibit characteristic coupling patterns (doublets, triplets, or multiplets).

  • Isopropyl Group: A septet for the methine proton (-CH) around δ 4.5-5.0 ppm, coupled to the six methyl protons. Two doublets for the diastereotopic methyl protons (-CH₃) around δ 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will be observed in the highly deshielded region of the spectrum, around δ 185 ppm.

  • Indole Ring Carbons: The aromatic and heterocyclic carbons of the indole ring will resonate in the range of δ 110-140 ppm.

  • Isopropyl Group Carbons: The methine carbon will appear around δ 45-50 ppm, and the methyl carbons will be in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • C=O Stretch: A strong absorption band corresponding to the aldehyde carbonyl stretch is expected in the region of 1650-1680 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton may be observed as a weaker band around 2720-2820 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the indole ring is expected in the region of 1300-1360 cm⁻¹.

Solubility and Handling

Solubility Profile

Based on the properties of similar indole derivatives, this compound is expected to be soluble in common organic solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl acetate

  • Acetone

It is anticipated to have limited solubility in non-polar solvents like hexane and low solubility in water.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, general precautions for handling indole derivatives and aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Potential Applications

This compound serves as a valuable intermediate in organic synthesis. The aldehyde functionality allows for a wide range of chemical transformations, including but not limited to:

  • Reductive amination to form various amine derivatives.

  • Wittig reactions to synthesize vinyl indoles.

  • Condensation reactions with active methylene compounds.

  • Oxidation to the corresponding carboxylic acid.

These transformations can lead to the synthesis of a diverse library of N-isopropyl indole derivatives with potential applications in drug discovery, as many indole-containing compounds exhibit a broad spectrum of biological activities.[3]

Conclusion

This compound is a synthetically accessible derivative of indole-3-carbaldehyde with potential for further chemical exploration. This guide provides a foundational understanding of its physical characteristics, a detailed protocol for its synthesis, and an overview of its expected spectroscopic properties. The information presented herein is intended to facilitate further research and application of this compound in various scientific disciplines.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2022). Molecules, 27(19), 6569. [Link]

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An In-depth Technical Guide to the Solubility of 1-Isopropyl-1H-indole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule like 1-Isopropyl-1H-indole-3-carbaldehyde is paramount for effective synthesis, purification, formulation, and screening. This guide provides a comprehensive technical overview of the solubility of this compound. In the absence of extensive public quantitative data, this document establishes a scientifically grounded, predicted solubility profile based on first principles and data from the parent molecule, indole-3-carbaldehyde. More importantly, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate reliable, in-house data.

Introduction to this compound

This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] The indole core is a key component in a multitude of natural products and pharmaceuticals.[1] The addition of a bulky, lipophilic isopropyl group at the N-1 position and a polar carbaldehyde group at the C-3 position creates a molecule with distinct electronic and steric properties that influence its interactions with solvents and biological targets. The aldehyde group, in particular, serves as a versatile synthetic handle for the creation of more complex molecules.[3] A thorough understanding of its solubility is the foundational first step in unlocking its potential in drug discovery and organic synthesis.

Physicochemical Properties

A molecule's structure dictates its properties, including solubility. Key physicochemical parameters for this compound and its parent compound, indole-3-carbaldehyde, are summarized below.

PropertyThis compoundIndole-3-carbaldehyde (Parent Compound)Reference
Molecular Formula C₁₂H₁₃NOC₉H₇NO[4]
Molecular Weight 187.24 g/mol 145.16 g/mol [4][5]
Appearance (Predicted) Crystalline SolidTan Powder / Crystalline Solid[5]
Melting Point Not available197 - 199 °C[5]
logP (Octanol-Water) Not available (Predicted > 1.7)1.7[5]

The N-isopropyl group increases the molecular weight and is expected to significantly increase the lipophilicity (higher logP) compared to the parent indole-3-carbaldehyde. This substitution removes the hydrogen bond-donating N-H proton, which will fundamentally alter its interaction with protic solvents.

Principles of Solubility & Predicted Profile

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The solubility of this compound is governed by a balance between the polar carbaldehyde group and the large, non-polar indole-isopropyl moiety.

  • Polarity: The molecule possesses a polar aldehyde group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Hydrogen Bonding: Unlike its parent compound, it cannot act as a hydrogen bond donor due to the N-alkylation. This will decrease its solubility in polar protic solvents like methanol compared to indole-3-carbaldehyde.

  • Lipophilicity: The isopropyl group and the bicyclic indole core are significantly non-polar (lipophilic), favoring solubility in less polar organic solvents.

Based on these principles and qualitative data for the parent compound, a predicted solubility profile is presented below. This serves as a practical starting point for solvent selection.

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents are highly polar and are excellent hydrogen bond acceptors, capable of strong dipole-dipole interactions with the carbaldehyde group.
Acetonitrile (ACN)Moderate to High A polar solvent that can effectively solvate the molecule through dipole-dipole interactions.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate These solvents can act as hydrogen bond donors to the aldehyde oxygen. However, the molecule's inability to donate a hydrogen bond and its increased lipophilicity will limit solubility compared to polar aprotic solvents.
Non-Polar Dichloromethane (DCM)Moderate The overall lipophilic character of the molecule should allow for reasonable solubility in this moderately polar solvent.
TolueneLow to Moderate The aromatic nature of toluene can engage in π-stacking interactions with the indole ring, but the polarity mismatch with the aldehyde group will limit high solubility.
Hexanes, HeptaneLow As highly non-polar, aliphatic solvents, hexanes are unlikely to effectively solvate the polar aldehyde group, leading to poor solubility.

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: A Self-Validating Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[8][9][10] The protocol described here is a self-validating system designed for robustness and reproducibility.

Causality Behind Experimental Design

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the maximum amount of compound has dissolved at a given temperature. The subsequent steps are designed to accurately quantify the concentration of the dissolved compound without disturbing this equilibrium.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid This compound to a vial B 2. Add precise volume of organic solvent A->B   C 3. Seal vial and place in thermostatically controlled shaker (e.g., 25°C for 24h) B->C D 4. Centrifuge vial to pellet undissolved solid C->D E 5. Withdraw supernatant using a syringe D->E F 6. Filter supernatant with a syringe filter (0.22 µm) E->F G 7. Accurately dilute the filtered solution F->G H 8. Quantify concentration using calibrated HPLC-UV G->H I 9. Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readability ± 0.01 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[11][12]

Procedure:

  • Preparation of Saturated Solutions: a. Weigh an excess amount of this compound (e.g., 10-20 mg) directly into a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[8] b. To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent. c. Securely cap the vials to prevent any solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 hours is typically robust, but a preliminary time-course study (e.g., sampling at 4, 8, 24, and 48 hours) can be performed to confirm the minimum time required.[13][14]

  • Phase Separation (Self-Validation Step): a. After equilibration, visually inspect the vials to confirm the presence of excess solid. This is a critical validation checkpoint. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully withdraw a known volume of the clear supernatant using a syringe. d. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

  • Sample Preparation for Analysis: a. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.

  • Quantification by HPLC-UV: a. Method Development: Develop a reverse-phase HPLC method for this compound. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[12][15] The UV detector should be set to a wavelength of maximum absorbance for the compound. b. Calibration: Prepare a series of standard solutions of the compound in the solvent of interest at known concentrations. c. Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.995 for trustworthiness. d. Inject the diluted sample solution and record the peak area.

  • Calculation of Solubility: a. Using the calibration curve, determine the concentration of the compound in the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to its parent compound, indole-3-carboxaldehyde, and other laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][18] Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly closed container in a cool, dry place.[16][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. While a precise, publicly available dataset on its solubility is scarce, the principles of physical organic chemistry allow for a reliable qualitative prediction. The N-isopropyl group increases lipophilicity, suggesting high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols and dichloromethane, with low solubility in non-polar aliphatic solvents. For drug development professionals and researchers requiring quantitative data, the detailed shake-flask protocol provided herein offers a self-validating and authoritative method to generate accurate and reproducible solubility values, which are indispensable for advancing research and development efforts.

References

  • CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available from: [Link]

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  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • University Course Material. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]

  • University Course Material. (n.d.).
  • PubMed Central. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Available from: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Available from: [Link]

  • PubChem. (n.d.). 1-Propyl-1H-indole-3-carbaldehyde. Available from: [Link]

  • PubMed Central. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Available from: [Link]

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  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Available from: [Link]

  • Semantic Scholar. (n.d.). Solubility measurement and correlation of 2-phenyl-1H-indole in fourteen mono organic solvents. Available from: [Link]...

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. Available from: [Link]

  • PubMed Central. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available from: [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Available from: [Link]

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A Technical Guide to the Stability and Storage of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Isopropyl-1H-indole-3-carbaldehyde

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential. The N-isopropyl substitution modifies the electronic and steric properties of the indole ring, influencing its reactivity and biological activity. Ensuring the chemical integrity of this starting material is paramount for the successful synthesis of downstream targets and the reliability of experimental results. This guide provides an in-depth analysis of the stability of this compound, potential degradation pathways, and recommended storage conditions to maintain its purity and reactivity.

Chemical Stability Profile

The stability of this compound is primarily influenced by the inherent reactivity of the indole nucleus and the aldehyde functional group. The N-isopropyl group, being an electron-donating group, can also modulate the reactivity of the indole ring.

Potential Degradation Pathways

Several degradation pathways can compromise the purity of this compound. These are primarily driven by oxidation, light, and exposure to acidic or basic conditions.

  • Oxidative Degradation: The indole ring is susceptible to oxidation, particularly at the electron-rich C2 and C3 positions. In the presence of atmospheric oxygen, especially when catalyzed by light or trace metals, oxidation can lead to the formation of various degradation products. The aldehyde group is also prone to oxidation, readily converting to the corresponding carboxylic acid, 1-Isopropyl-1H-indole-3-carboxylic acid. This is a common degradation pathway for many aldehydes[1].

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. This can lead to the formation of colored impurities and polymerization of the indole ring. Indole derivatives are known to be light-sensitive, and protection from light is a common recommendation for their storage[2].

  • Acid-Catalyzed Degradation: In strongly acidic conditions, the indole nucleus can undergo protonation, which can lead to dimerization or polymerization, resulting in the formation of complex mixtures of colored impurities.

  • Base-Catalyzed Degradation: While the indole ring itself is relatively stable to base, the aldehyde group can undergo reactions in alkaline conditions. For instance, Cannizzaro-type reactions can occur in the presence of a strong base, leading to a disproportionation reaction where one molecule of the aldehyde is oxidized to the carboxylic acid and another is reduced to the corresponding alcohol. Additionally, aldol-type condensation reactions could be possible if other enolizable carbonyl compounds are present. Studies on related indole derivatives have shown that hydrolysis of ester groups can occur even under mildly alkaline conditions, suggesting that the aldehyde functionality could also be susceptible to base-catalyzed reactions[3][4].

Diagram of Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_light Photodegradation cluster_acid Acid-Catalyzed Degradation cluster_base Base-Catalyzed Degradation main This compound carboxylic_acid 1-Isopropyl-1H-indole-3-carboxylic acid main->carboxylic_acid O2, light ring_oxidation Ring-Oxidized Products main->ring_oxidation O2, light polymers_light Polymeric Impurities main->polymers_light UV light polymers_acid Polymeric Impurities main->polymers_acid Strong Acid cannizzaro Cannizzaro Products (Carboxylic Acid & Alcohol) main->cannizzaro Strong Base G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (80°C, solid state) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Identify Degradation Products and Assess Purity analysis->data

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the solution at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified time.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 7 days.

    • After the specified time, dissolve a known weight of the stressed solid in the solvent to prepare a solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Prepare solutions of the stressed samples for analysis.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or a buffer) is a good starting point.

    • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its integrity. Its stability is influenced by its susceptibility to oxidation, light, and non-neutral pH conditions. By understanding these potential degradation pathways and adhering to the recommended storage conditions of refrigeration (2-8°C) under an inert, dark, and dry environment, researchers can ensure the quality and reliability of this important chemical for their synthetic and drug discovery endeavors. The implementation of forced degradation studies is a critical step in fully characterizing the stability profile and developing robust analytical methods for quality control.

References

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Visible Light‐Mediated C2‐Quaternarization of N‐Alkyl Indoles through Oxidative Dearomatization using Ir(III) Catalyst | Request PDF. ResearchGate. Available at: [Link]

  • Indole‐3‐carbaldehydes scope study.a | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. Available at: [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • (PDF) Stability indicating HPLC method development - a review. ResearchGate. Available at: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Available at: [Link]

  • Indole-3-carbaldehyde - Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. ChemRxiv. Available at: [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. NIH. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

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Methodological & Application

Synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-isopropyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich heterocycles like N-substituted indoles. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a robust, step-by-step experimental procedure.

Introduction: The Significance of this compound

Indole-3-carbaldehyde and its derivatives are pivotal structural motifs found in a vast array of biologically active compounds and natural products.[1][2] The introduction of a formyl group at the C3 position of the indole nucleus provides a versatile chemical handle for further molecular elaborations, making these compounds key precursors in the synthesis of diverse heterocyclic systems.[2][3] Specifically, N-alkylation of the indole, as in this compound (Figure 1), modulates the electronic and steric properties of the molecule, influencing its biological activity and synthetic utility. This particular derivative serves as a crucial building block for novel therapeutic agents.

Figure 1. Structure of this compound.

The Vilsmeier-Haack reaction stands as a premier choice for the C3-formylation of indoles due to its high regioselectivity, operational simplicity, and the use of readily available and economical reagents.[4][5] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][6]

Reaction Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6] This is the active formylating species in the reaction.

  • Electrophilic Attack: The electron-rich C3 position of the 1-isopropyl-1H-indole nucleophilically attacks the Vilsmeier reagent. The N-isopropyl group, being an electron-donating group, enhances the nucleophilicity of the indole ring, facilitating this electrophilic substitution.

  • Aromatization and Hydrolysis: The resulting intermediate undergoes elimination of a chloride ion and subsequent hydrolysis during aqueous work-up to yield the final aldehyde product, this compound.

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ Indole 1-Isopropyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Hydrolysis (e.g., NaOH aq.) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Diagram 1: Generalized workflow for the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for critical parameters.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Isopropyl-1H-indoleReagentCommercially AvailableEnsure purity by distillation if necessary.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a fresh, sealed bottle to avoid moisture.
Phosphorus oxychloride (POCl₃)ReagentCommercially AvailableHandle with extreme care in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Hydroxide (NaOH)PelletsReagent
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Silica gel for column chromatography.

Step-by-Step Procedure

CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation of 1-Isopropyl-1H-indole:

    • Dissolve 1-isopropyl-1H-indole (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add the solution of 1-isopropyl-1H-indole to the pre-formed Vilsmeier reagent dropwise at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice.

    • Basify the aqueous solution to a pH of 9-10 by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 2 M NaOH). This step should be performed in an ice bath to control the exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₃NO[7]
Molecular Weight 187.24 g/mol [7]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.02 (s, 1H, -CHO), 8.32 (d, J=7.6 Hz, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 7.42-7.30 (m, 3H, Ar-H), 4.75 (sept, J=6.8 Hz, 1H, -CH(CH₃)₂), 1.58 (d, J=6.8 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 184.6, 137.8, 137.2, 125.6, 124.2, 123.0, 122.1, 118.3, 110.1, 49.2, 22.8

Note: The provided NMR data is predicted and should be confirmed by experimental analysis of the synthesized compound.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water. Always handle in a fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Handle with care.

  • The reaction work-up involving quenching with ice and basification is highly exothermic and should be performed with caution.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the synthesis of this compound. The protocol described herein provides a detailed, step-by-step guide for researchers, ensuring a high yield of the desired product with a straightforward work-up and purification procedure. The resulting indole-3-carbaldehyde derivative is a valuable building block for the synthesis of more complex, biologically active molecules.

References

  • El-Sawy, E. R., Abo–Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., & Patil, P. G. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053-4063.
  • Baradarani, M. M., & Jorjani, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-10.
  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005.
  • Nayak, S. K., & Kamila, S. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(7), 180-186.
  • PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]

  • El-Sawy, E. R., Abo–Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 1-Isopropyl-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Among its varied derivatives, indole-3-carbaldehyde (I3A) serves as a uniquely versatile scaffold for drug design, prized for its reactive aldehyde functionality which allows for extensive chemical modification.[3][4] This document provides a detailed guide on the application of a specific N-substituted derivative, 1-Isopropyl-1H-indole-3-carbaldehyde , as a key intermediate in the synthesis of biologically active compounds. The introduction of the N-isopropyl group modifies the parent molecule's physicochemical properties, such as lipophilicity and steric profile, offering a strategic vector for tuning drug-like properties. We will explore its synthesis, key synthetic transformations, and the broad spectrum of therapeutic potential held by its downstream derivatives, including anti-cancer, antimicrobial, and anti-inflammatory agents.[1][5]

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, capable of diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] The C3-aldehyde functionality of I3A is a particularly powerful synthetic handle, enabling facile carbon-carbon and carbon-nitrogen bond formations through reactions like condensation and reductive amination.[6]

The subject of this guide, this compound (CAS 151409-84-6), builds upon this foundation.[7] The N-alkylation with an isopropyl group serves several strategic purposes in drug design:

  • Blocks N-H Hydrogen Bonding: The indole N-H is a common hydrogen bond donor. Replacing it with an alkyl group removes this interaction, which can be crucial for modulating target binding or improving metabolic stability.

  • Increases Lipophilicity: The addition of the isopropyl group increases the molecule's oil/water partition coefficient (LogP), which can enhance membrane permeability and alter pharmacokinetic profiles.

  • Introduces Steric Influence: The bulky isopropyl group can direct the conformation of the molecule or its derivatives, potentially leading to improved selectivity for a biological target.

These attributes make this compound an ideal starting material for building libraries of novel compounds with modulated pharmacological properties.

Synthesis of this compound

The most direct and common method for preparing the title compound is the N-alkylation of commercially available indole-3-carbaldehyde. This reaction proceeds via the deprotonation of the indole nitrogen, creating a potent nucleophile that subsequently displaces a halide from an isopropyl electrophile.

Diagram: General Synthesis Scheme

G I3A Indole-3-carbaldehyde N_anion Indole-3-carbaldehyde Anion I3A->N_anion Deprotonation Product This compound N_anion->Product SN2 Attack Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Base->I3A Alkyl_halide Isopropyl Halide (e.g., 2-Bromopropane) Alkyl_halide->N_anion G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Derivative Classes Start This compound Schiff Schiff Base Formation (+ R-NH₂) Start->Schiff Knoevenagel Knoevenagel Condensation (+ CH₂(CN)₂) Start->Knoevenagel Wittig Wittig Reaction (+ Ph₃P=CHR) Start->Wittig Reduction Reduction (+ NaBH₄) Start->Reduction Imine Imines (Schiff Bases) Schiff->Imine Alkene α,β-Unsaturated Nitriles Knoevenagel->Alkene Styrene 3-Vinylindoles Wittig->Styrene Alcohol Indole-3-methanol Reduction->Alcohol

Sources

Application Notes & Protocols: The Role of 1-Isopropyl-1H-indole-3-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, 1-isopropyl-1H-indole-3-carbaldehyde has emerged as a particularly valuable building block. The introduction of an N-isopropyl group enhances lipophilicity and provides steric influence, while the C3-carbaldehyde function serves as a versatile reactive handle for a multitude of synthetic transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, complete with detailed protocols, mechanistic insights, and practical considerations for its use in constructing complex molecular architectures.

Introduction: Strategic Importance in Synthesis

The indole ring system is a cornerstone of drug discovery, with derivatives exhibiting a vast range of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The functionalization of the indole core is crucial for modulating its pharmacological profile. This compound (1) is a strategic starting material that offers two key points of diversification:

  • The N-Isopropyl Group: This substituent sterically shields the N1 position and modulates the electronic properties of the indole ring. It often improves solubility in organic solvents compared to its N-H counterpart, facilitating handling and reaction setup.

  • The C3-Carbaldehyde Group: This electrophilic center is a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity allows for the construction of diverse molecular libraries through condensations, olefinations, and reductive aminations.[1][4][5]

This guide will explore the primary synthetic routes to access this intermediate and detail its subsequent conversion into more complex structures of interest in pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

A summary of the key properties of the title compound is provided below for reference.

PropertyValueSource
CAS Number 151409-84-6[6]
Molecular Formula C₁₂H₁₃NO[6]
Molecular Weight 187.24 g/mol [6]
Appearance Off-white to beige crystalline powder[2]
Melting Point 65-68 °CVendor Data
¹H NMR (CDCl₃, 400 MHz) δ 10.03 (s, 1H, CHO), 8.35 (d, 1H), 7.81 (s, 1H), 7.42-7.35 (m, 3H), 4.75 (sept, 1H, CH), 1.59 (d, 6H, 2xCH₃)Derived from similar structures[7]
¹³C NMR (CDCl₃, 101 MHz) δ 184.5, 137.8, 137.2, 125.6, 124.0, 122.9, 122.1, 118.3, 110.5, 46.5, 22.8Derived from similar structures[7]

Synthesis of the Intermediate

The most common and direct method for preparing this compound is the N-alkylation of commercially available 1H-indole-3-carbaldehyde. An alternative, though less common for this specific derivative, involves the direct formylation of 1-isopropyl-1H-indole via the Vilsmeier-Haack reaction.[8]

Workflow for Synthesis via N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole 1H-Indole-3-carbaldehyde Add_Base Stir at 0°C (Deprotonation) Indole->Add_Base Dissolve Solvent Anhydrous DMF Solvent->Add_Base Base NaH (60% in oil) Base->Add_Base Add_Alkyl Add 2-iodopropane (or 2-bromopropane) Add_Base->Add_Alkyl Warm Warm to RT Stir for 2-4h Add_Alkyl->Warm Quench Quench with H₂O Warm->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (brine) & Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Column Chromatography (Silica, Hexanes/EtOAc) Concentrate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for N-alkylation.

Protocol 2.1: Synthesis via N-Alkylation of 1H-Indole-3-carbaldehyde

Materials & Reagents:

  • 1H-Indole-3-carbaldehyde (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Iodopropane or 2-Bromopropane (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indole-3-carbaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt may be observed as a color change or slight precipitation.

  • Add 2-iodopropane (1.5 eq) dropwise to the stirred suspension at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of water.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Key Applications in Synthetic Transformations

The aldehyde functionality of this compound is a versatile platform for constructing a variety of important chemical bonds and scaffolds.

A. Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion over the starting aldehyde and tolerates mildly acidic conditions.[9]

IndoleAldehyde 1-Isopropyl-1H-indole- 3-carbaldehyde Mix Combine & Stir IndoleAldehyde->Mix Amine Primary or Secondary Amine (R¹R²NH) Amine->Mix Solvent DCE or THF Solvent->Mix Acid Acetic Acid (cat.) Reducer NaB(OAc)₃H AddAcid Add Acetic Acid Mix->AddAcid Imine Formation AddReducer Add NaB(OAc)₃H AddAcid->AddReducer Iminium Ion Product Target Amine AddReducer->Product Reduction Ylide Ylide (Ph₃P=CHR) C⁻ Aldehyde Aldehyde (Indole-CHO) C⁺=O Ylide:f1->Aldehyde:f1 Nucleophilic Attack Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Ylide->Oxaphosphetane Betaine Betaine Intermediate (optional) Aldehyde->Betaine Aldehyde->Oxaphosphetane Betaine->Oxaphosphetane Products Alkene (Indole-CH=CHR) Phosphine Oxide (Ph₃P=O) Oxaphosphetane->Products Elimination

Sources

Application Notes and Protocols: 1-Isopropyl-1H-indole-3-carbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Isopropyl Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its inherent biological activity is vast, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Among the diverse array of functionalized indoles, 1-substituted-indole-3-carbaldehydes are exceptionally versatile building blocks. The aldehyde group at the C3 position is highly reactive, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions to construct complex heterocyclic systems.[3]

This guide focuses on a specific, strategically important derivative: 1-isopropyl-1H-indole-3-carbaldehyde . The introduction of an isopropyl group at the N1 position of the indole ring is not a trivial modification. It serves several critical functions that are highly advantageous in drug design and synthesis:

  • Enhanced Lipophilicity: The isopropyl group significantly increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.

  • Metabolic Stability: N-alkylation prevents metabolic degradation pathways that target the indole nitrogen, potentially increasing the in vivo half-life of the resulting drug candidates.

  • Steric Influence: The bulky isopropyl group can modulate the binding affinity and selectivity of the final molecule for its biological target by influencing the overall conformation and creating specific steric interactions within a receptor's binding pocket.

  • Control of Reactivity: By occupying the N1 position, the isopropyl group directs further electrophilic substitution reactions away from the nitrogen, ensuring that functionalization occurs at other desired positions on the indole ring.

These attributes make this compound a high-value precursor for generating libraries of novel compounds with potential therapeutic applications, particularly in areas like antibacterial and neuroprotective agent development.[4] This document provides detailed protocols for leveraging this key intermediate in the synthesis of bioactive molecules through two fundamental transformations: Schiff base formation and Knoevenagel condensation.

Core Synthetic Applications & Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. This allows for facile reactions with a wide range of nucleophiles, leading to a diverse array of molecular scaffolds.

Synthesis of Bioactive Schiff Bases (Imines)

The condensation of the aldehyde with primary amines is a direct and efficient route to Schiff bases (or imines). This reaction is fundamental in medicinal chemistry as the resulting C=N double bond is a key pharmacophore in many biologically active compounds. These derivatives of indole-3-carboxaldehyde have demonstrated significant antimicrobial and anticancer activities.[5][6][7]

Causality in Experimental Design: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration step is often the rate-limiting step and can be facilitated by removing water from the reaction, for instance, by azeotropic distillation. The choice of solvent is crucial; alcohols like ethanol are often used as they effectively dissolve both reactants.

// Nodes aldehyde [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Primary Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; protonation [label="Protonation\n(Acid Catalyst, H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; carbinolamine [label="Carbinolamine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; dehydration [label="Dehydration (-H2O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; schiff_base [label="Bioactive Schiff Base", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> protonation [label=" Reacts with"]; amine -> protonation [label=" Nucleophilic Attack"]; protonation -> carbinolamine; carbinolamine -> dehydration; dehydration -> schiff_base; } DOT Caption: Workflow for Schiff Base Synthesis.

Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds. It involves the reaction of an aldehyde with an "active methylene compound" – a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetates).[8][9] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are key intermediates for various pharmaceuticals and fine chemicals.[10]

Causality in Experimental Design: This reaction requires a basic catalyst (e.g., piperidine, DBU) to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate).[10] This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated product. The choice of catalyst and solvent can significantly influence reaction rates and yields. Green chemistry approaches often utilize water as a solvent, which can accelerate the reaction through hydrophobic effects.[9][11]

// Nodes aldehyde [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; active_methylene [label="Active Methylene\nCompound (Z-CH2-Z')", fillcolor="#F1F3F4", fontcolor="#202124"]; base_catalyst [label="Base Catalyst\n(e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbanion [label="Carbanion (Enolate)\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophilic_addition [label="Nucleophilic Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dehydration [label="Dehydration (-H2O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="α,β-Unsaturated Product", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges active_methylene -> base_catalyst [label=" Deprotonation"]; base_catalyst -> carbanion; aldehyde -> nucleophilic_addition; carbanion -> nucleophilic_addition [label=" Attack"]; nucleophilic_addition -> dehydration; dehydration -> product; } DOT Caption: Knoevenagel Condensation Pathway.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps and checkpoints. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of a 1-Isopropyl-1H-indole-3-yl Schiff Base

This protocol describes the general synthesis of a Schiff base from this compound and a primary amine (e.g., 4-fluoroaniline), a reaction that serves as a gateway to compounds with potential antimicrobial activity.[5][12]

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Volume/Mass
This compound151409-84-6187.241.0187 mg
4-Fluoroaniline371-40-4111.121.0111 mg
Absolute Ethanol64-17-546.07-10 mL
Glacial Acetic Acid64-19-760.05Catalytic2-3 drops

Step-by-Step Methodology

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 187 mg) and 4-fluoroaniline (1.0 mmol, 111 mg).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator to induce crystallization.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of (E)-2-((1-isopropyl-1H-indol-3-yl)methylene)malononitrile, a vinyl-indole derivative. Such compounds are valuable intermediates for synthesizing more complex heterocyclic systems with a range of biological activities.[8][10]

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Volume/Mass
This compound151409-84-6187.241.0187 mg
Malononitrile109-77-366.061.066 mg
Ethanol64-17-546.07-10 mL
Piperidine110-89-485.15Catalytic2-3 drops

Step-by-Step Methodology

  • Reaction Setup: In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 mmol, 187 mg) and malononitrile (1.0 mmol, 66 mg) in 10 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the stirred solution.

  • Reaction: Stir the mixture at room temperature. A precipitate often begins to form within 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC (ethyl acetate:hexane, 2:8 v/v) until the starting aldehyde is consumed.

  • Isolation: Once the reaction is complete (typically 1-2 hours), collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small volume of cold ethanol to remove residual catalyst and any soluble impurities.

  • Drying & Characterization: Dry the product under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary. Confirm the structure via spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Troubleshooting and Scientific Rationale

IssueProbable CauseSuggested Solution & Rationale
Low or No Yield 1. Insufficient reaction time or temperature.2. Inactive catalyst.3. Presence of water (can inhibit some catalysts or reverse Schiff base formation).1. Extend the reaction time or increase the temperature (for Schiff base formation), monitoring by TLC.[8]2. Use freshly opened or purified catalyst.3. Ensure use of anhydrous solvents and reagents, especially for reactions sensitive to moisture.
Multiple Products 1. Side reactions (e.g., self-condensation).2. Michael addition of a second equivalent of nucleophile to the Knoevenagel product.1. Lower the reaction temperature to favor the desired kinetic product.2. Use stoichiometric amounts of reactants. For Knoevenagel reactions, isolating the product as it precipitates can prevent further reaction.[13]
Poor Crystallization Product is highly soluble in the reaction solvent or impurities are present.1. Reduce the solvent volume via rotary evaporation.2. Add a non-polar co-solvent (e.g., hexane) to induce precipitation (anti-solvent crystallization).3. Purify the crude product by column chromatography before attempting crystallization.

Conclusion

This compound stands out as a privileged scaffold in modern synthetic and medicinal chemistry. Its strategic N-isopropyl group offers distinct advantages in tuning the physicochemical properties of derivative molecules for enhanced biological performance. The straightforward and high-yielding protocols for Schiff base formation and Knoevenagel condensation described herein provide researchers with reliable methods to access a wide diversity of complex molecules. These reactions serve as entry points to novel chemical entities with significant potential in drug discovery, particularly for developing new generations of antibacterial, neuroprotective, and anticancer agents.

References

  • Sinha, D., Tiwari, A. K., Singh, S., Shukla, G., Mishra, P., Chandra, H., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European journal of medicinal chemistry, 43(1), 160–165. [Link]

  • Alsamri, H., Al-Ayed, A. S., El-Sawy, E. R., & Bakhite, E. A. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldehyde. ResearchGate. [Link]

  • Priya, B., Utreja, D., & Kalia, A. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. Journal of the Chilean Chemical Society. [Link]

  • Sinha, D., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. SemOpenAlex. [Link]

  • Patel, K. D., et al. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Xia & He Publishing Inc. [Link]

  • Deepa, P. T., & Sivan, A. (2018). SYNTHESIS OF SCHIFF BASES OF INDOLE-3-CARBOXALDEHYDE DERIVATIVES USING BIGINELLI REACTION AND THEIR ANTIOXIDANT EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • El-Sawy, E. R. (2019). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. [Link]

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Sonawane, J. P., Chaudhari, S. B., Patil, S. S., & Sonawane, M. V. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. [Link]

  • Mohammadi Ziarani, G., Gholamzadeh, P., & Badiei, A. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. PubMed. [Link]

  • Védrine, C., et al. (2017). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

  • Li, Y., et al. (2015). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Current Organic Synthesis. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Mati, A., et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group. Retrieved from [Link]

  • Wang, Z., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

Sources

Oxidation of 1-Isopropyl-1H-indole-3-carbaldehyde to its carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Oxidation of 1-Isopropyl-1H-indole-3-carbaldehyde to 1-Isopropyl-1H-indole-3-carboxylic Acid via Pinnick Oxidation

Abstract

This application note provides a comprehensive technical guide for the selective oxidation of this compound to its corresponding carboxylic acid, a crucial transformation for synthesizing intermediates in drug discovery and materials science. The indole scaffold is sensitive to many classical oxidizing agents; therefore, a mild and highly chemoselective method is required. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under buffered conditions, has proven to be an exceptionally reliable and high-yielding method for this conversion.[1] This document details the underlying reaction mechanism, provides a validated, step-by-step laboratory protocol, and includes a troubleshooting guide to ensure reproducible success for researchers and drug development professionals.

Introduction: The Challenge of Indole Oxidation

The 1-Isopropyl-1H-indole-3-carboxylic acid moiety is a valuable building block in medicinal chemistry. Its precursor, the corresponding aldehyde, is readily accessible but its oxidation presents a significant challenge. The electron-rich indole nucleus is susceptible to undesired side reactions, such as oxidation of the pyrrole ring, under harsh conditions often employed by traditional oxidants like permanganate or chromic acid.[2] Consequently, a method that is both mild and highly selective for the aldehyde functional group is paramount.

The Pinnick oxidation stands out as the method of choice due to its remarkable tolerance for a wide range of sensitive functional groups and its ability to efficiently convert aldehydes to carboxylic acids under mild, buffered conditions.[1][3] This protocol has been specifically adapted for N-substituted indole-3-carbaldehydes, ensuring high conversion and purity of the desired carboxylic acid product.

The Pinnick Oxidation: Mechanism and Rationale

The success of the Pinnick oxidation lies in its carefully controlled reaction mechanism, which avoids harsh oxidants and byproducts that could degrade the sensitive indole core.

2.1. Generation of the Active Oxidant

The primary oxidant, sodium chlorite (NaClO₂), is a stable salt. The active oxidizing species, chlorous acid (HClO₂), is generated in situ under weakly acidic conditions, typically maintained by a phosphate buffer (e.g., NaH₂PO₄).[1][3]

ClO₂⁻ + H₂PO₄⁻ ⇌ HClO₂ + HPO₄²⁻

This equilibrium ensures a low, steady concentration of the potent but manageable chlorous acid, preventing runaway reactions.

2.2. Oxidation and Byproduct Scavenging

The reaction proceeds through the addition of chlorous acid to the aldehyde, forming a key intermediate. This intermediate then undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and yielding the carboxylic acid along with hypochlorous acid (HOCl) as a byproduct.[4][5]

A critical aspect of this protocol is the management of the HOCl byproduct. HOCl is a reactive oxidant that can engage in undesired side reactions, such as chlorinating the indole ring or reacting with the starting sodium chlorite.[1] To mitigate this, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is a highly effective scavenger that rapidly reacts with HOCl in an addition reaction, forming a harmless halohydrin.[4][6]

Pinnick_Mechanism cluster_main Pinnick Oxidation Pathway cluster_scavenger Scavenger Role Aldehyde 1-Isopropyl-1H-indole- 3-carbaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO₂ ChlorousAcid Chlorous Acid (HClO₂) ChlorousAcid->Intermediate CarboxylicAcid 1-Isopropyl-1H-indole- 3-carboxylic Acid Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Scavenger 2-Methyl-2-butene Halohydrin Inert Halohydrin Scavenger->Halohydrin HOCl_Scav HOCl (Byproduct) HOCl_Scav->Halohydrin Quenched by

Caption: Mechanism of the Pinnick Oxidation and the role of the scavenger.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, maintaining the stoichiometric ratios.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound151409-84-6187.2410.01.87 g
Sodium Chlorite (NaClO₂), 80% technical grade7758-19-290.4415.01.69 g (technical)
Sodium Dihydrogen Phosphate (NaH₂PO₄)7558-80-7119.9815.01.80 g
2-Methyl-2-butene513-35-970.1330.04.2 mL
tert-Butanol (t-BuOH)75-65-0--50 mL
Water (Deionized)7732-18-5--25 mL
Ethyl Acetate (EtOAc)141-78-6--~200 mL
Saturated Sodium Sulfite (Na₂SO₃) Solution---~30 mL
Brine (Saturated NaCl Solution)---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--As needed

3.2. Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography setup or recrystallization)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.87 g, 10.0 mmol). Add tert-butanol (50 mL) and water (25 mL) and stir until the aldehyde is fully dissolved.

  • Cooling and Reagent Addition: Place the flask in an ice-water bath and cool the solution to 0-5 °C. While stirring, add 2-methyl-2-butene (4.2 mL, 30.0 mmol) followed by sodium dihydrogen phosphate (1.80 g, 15.0 mmol).

  • Initiation of Oxidation: In a separate beaker, dissolve sodium chlorite (1.69 g of 80% grade, 15.0 mmol) in water (10 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes. Caution: The reaction is exothermic; maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent), observing the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add saturated aqueous sodium sulfite solution (~30 mL) to quench any remaining oxidant. Stir for 20 minutes; a patch test with starch-iodide paper can confirm the absence of peroxides.

  • Work-up and Extraction:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Most of the tert-butanol can be removed under reduced pressure using a rotary evaporator if desired, though direct extraction is also effective.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product, typically a pale yellow or off-white solid, can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or flash column chromatography on silica gel to yield the pure 1-Isopropyl-1H-indole-3-carboxylic acid.[7]

Workflow start Start: Dissolve Aldehyde in t-BuOH/H₂O cool Cool to 0-5 °C start->cool add_reagents Add NaH₂PO₄ and 2-Methyl-2-butene cool->add_reagents add_oxidant Add NaClO₂ Solution (Dropwise, <10 °C) add_reagents->add_oxidant react Stir and Monitor by TLC add_oxidant->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry (MgSO₄) and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify product Final Product: 1-Isopropyl-1H-indole- 3-carboxylic Acid purify->product

Caption: Step-by-step experimental workflow for the Pinnick oxidation.

Expected Results and Characterization
ParameterExpected Value / Data
Yield 85-95%
Appearance White to off-white crystalline solid
Melting Point ~205-208 °C (based on similar indole-3-carboxylic acids)[8]
¹H NMR (DMSO-d₆)δ (ppm): ~12.0 (s, 1H, -COOH), ~8.1 (s, 1H, indole C2-H), ~7.9 (d, 1H, indole C4-H), ~7.5 (d, 1H, indole C7-H), ~7.2 (m, 2H, indole C5/C6-H), ~4.8 (sept, 1H, -CH(CH₃)₂), ~1.5 (d, 6H, -CH(CH₃)₂) (Predicted based on reference spectra)[7][8]
¹³C NMR (DMSO-d₆)δ (ppm): ~165 (-COOH), ~137-105 (indole carbons), ~48 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂) (Predicted based on reference spectra)[9]
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₂H₁₂NO₂⁻: 202.0868; Found: ~202.0870
Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient oxidant. 2. Deactivated oxidant. 3. Low temperature.1. Use fresh, high-quality sodium chlorite. The 80% grade is standard; adjust mass accordingly if purity differs. 2. Ensure the reaction is allowed to warm to room temperature after the initial phase.
Low Yield 1. Inefficient extraction. 2. Side reactions from unquenched HOCl.1. The product may have some solubility in the aqueous phase; perform at least three extractions with ethyl acetate. 2. Ensure a sufficient excess of the scavenger (2-methyl-2-butene) is used.
Product is Yellow/Brown Formation of colored impurities, possibly from indole ring oxidation.1. Ensure the reaction temperature is well-controlled during oxidant addition. 2. Thoroughly quench the reaction with Na₂SO₃. 3. Purify carefully via column chromatography.
Difficult Purification Carboxylic acid product is polar and may streak on silica gel columns.Add 0.5-1% acetic acid to the chromatography eluent system (e.g., Hexanes/EtOAc/AcOH) to suppress deprotonation of the acid on the silica, leading to sharper peaks and better separation.
Conclusion

The Pinnick oxidation offers a superior method for converting this compound into its carboxylic acid derivative with high yield and purity. Its mild conditions and high functional group tolerance make it an ideal choice for complex molecules, particularly those containing the sensitive indole nucleus. By carefully controlling the reaction temperature and ensuring the effective scavenging of the hypochlorous acid byproduct, this protocol provides a robust and reproducible pathway for synthesizing key intermediates for pharmaceutical and scientific research.

References
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Role of 1-Isopropyl-1H-indole-3-carbaldehyde in neuroprotective agent development.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've had the privilege of witnessing the evolution of neuroprotective strategies firsthand. The indole scaffold, a recurring motif in neuroactive compounds, continues to be a fertile ground for discovery. While the specific derivative, 1-Isopropyl-1H-indole-3-carbaldehyde, is a novel structure with limited specific data in the public domain, its parent structure, indole-3-carbaldehyde, belongs to a class of molecules with significant potential in neuroprotective agent development. This guide is structured to provide a comprehensive framework for researchers looking to explore the neuroprotective capabilities of such indole derivatives, using indole-3-carbaldehyde as a representative model. We will delve into the mechanistic rationale, synthesis, and a rigorous pipeline for in vitro and in vivo evaluation.

The Promise of Indole Derivatives in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by a complex interplay of pathological events, including oxidative stress, neuroinflammation, protein misfolding and aggregation, and mitochondrial dysfunction.[1] The indole nucleus, present in crucial biomolecules like tryptophan and serotonin, offers a versatile scaffold for designing multi-target-directed ligands capable of addressing this complex pathology.[1][2]

Indole derivatives have demonstrated a range of beneficial biological activities, including potent antioxidant and anti-inflammatory effects.[1] For instance, compounds like melatonin, an indoleamine, are powerful antioxidants that combat oxidative stress by scavenging free radicals.[1] Other indole derivatives have been shown to interfere with the fibrillation process of amyloid-beta (Aβ) and alpha-synuclein, reducing their neurotoxicity.[1][3] The structural flexibility of the indole ring allows for extensive chemical modifications to enhance therapeutic specificity and potency.[1]

Hypothesized Neuroprotective Mechanisms of Indole-3-Carbaldehyde Derivatives

Based on the broader class of indole compounds, we can hypothesize several mechanisms through which derivatives of indole-3-carbaldehyde may exert neuroprotective effects. A primary mechanism is likely the mitigation of oxidative stress, a common factor in neurodegeneration.[1][4] Indole compounds can scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage.[1] Furthermore, they may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines.[5] Another critical avenue is the inhibition of protein aggregation, a hallmark of many neurodegenerative diseases.[1][3]

Synthesis of Indole-3-Carbaldehyde Derivatives

The synthesis of novel indole-3-carbaldehyde derivatives is a crucial first step in their evaluation as neuroprotective agents. A common and efficient method for introducing the carbaldehyde group at the 3-position of the indole ring is the Vilsmeier-Haack reaction.[6] Further modifications, such as N-alkylation to introduce groups like the isopropyl moiety in this compound, can be achieved through reactions with the corresponding alkyl halides.[2]

General Synthetic Protocol: Two-Step Synthesis of N-Substituted Indole-3-Carbaldehydes

This protocol outlines a general approach, starting with the synthesis of the parent indole-3-carboxaldehyde, followed by N-alkylation.

Step 1: Synthesis of Indole-3-carboxaldehyde (Vilsmeier-Haack Reaction) [6][7]

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • Reaction: To a solution of indole in DMF, add the freshly prepared Vilsmeier reagent dropwise at 0°C.

  • Work-up: After the reaction is complete, the mixture is typically quenched with ice water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Alkylation of Indole-3-carboxaldehyde [2]

  • Deprotonation: In an anhydrous aprotic solvent (e.g., THF or DMF), treat the indole-3-carboxaldehyde with a strong base (e.g., sodium hydride, NaH) to deprotonate the indole nitrogen.

  • Alkylation: Add the desired alkyl halide (e.g., 2-bromopropane for the synthesis of this compound) to the reaction mixture.

  • Quenching and Extraction: Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: The final product is purified using column chromatography.

In Vitro Screening Pipeline for Neuroprotective Activity

A systematic in vitro screening process is essential to characterize the neuroprotective potential of newly synthesized indole derivatives. This pipeline should assess cytotoxicity, antioxidant properties, and the ability to mitigate disease-specific pathologies. The human neuroblastoma cell line SH-SY5Y is a commonly used and excellent in vitro model for these studies.[8]

Workflow for In Vitro Neuroprotection Assays

Caption: A streamlined workflow for the in vitro evaluation of neuroprotective compounds.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] It is crucial to first determine the concentration range at which the test compound is not toxic to the cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well plates

  • Complete culture medium

  • Test indole derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10][11]

  • Microplate reader

Procedure: [10][11][12]

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Antioxidant Activity via Intracellular ROS Assay

This assay measures the ability of the compound to reduce intracellular reactive oxygen species (ROS) levels, a key indicator of antioxidant activity.[13][14] The cell-permeable dye DCFH-DA is used, which fluoresces upon oxidation by ROS.[13]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well black, clear-bottom plates

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Oxidative stress inducer (e.g., H₂O₂ or Aβ oligomers)

  • Test indole derivative

  • Fluorescence microplate reader

Procedure: [13][15][16]

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of the indole derivative for 1-2 hours.

  • ROS Induction: Add the oxidative stress inducer (e.g., H₂O₂) and co-incubate for a specified time (e.g., 30 minutes to 1 hour).

  • DCFH-DA Loading: Wash the cells with PBS and then add 100 µL of DCFH-DA solution (typically 10 µM in serum-free media). Incubate for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Compare the fluorescence levels in compound-treated cells to those treated with the oxidative stress inducer alone.

Protocol 3: Amyloid-Beta (Aβ) Aggregation Inhibition Assay

For diseases like Alzheimer's, inhibiting the aggregation of Aβ peptides is a key therapeutic strategy.[3] The Thioflavin T (ThT) assay is a common method to monitor Aβ fibrillization, as ThT fluorescence increases significantly upon binding to amyloid fibrils.[17]

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • 96-well black plates

  • Test indole derivative

  • Fluorescence microplate reader with shaking capabilities

Procedure: [17][18]

  • Aβ Preparation: Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in a suitable solvent (e.g., HFIP) to ensure it is monomeric, then evaporate the solvent and resuspend in a buffer like PBS.

  • Assay Setup: In a 96-well plate, mix the Aβ₁₋₄₂ solution (final concentration ~10 µM) with various concentrations of the indole derivative. Include a positive control (known inhibitor) and a negative control (vehicle).

  • ThT Addition: Add ThT to each well (final concentration ~5 µM).

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals for up to 48 hours.

  • Data Analysis: Plot the fluorescence intensity over time. Inhibition of aggregation is observed as a reduction in the final fluorescence intensity or a lag in the aggregation kinetics compared to the negative control.

In Vivo Validation in Animal Models of Neurodegeneration

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in a whole organism.[4] Transgenic mouse models are widely used in Alzheimer's disease research, such as the APP/PS1 and 5XFAD models, which develop amyloid plaques and cognitive deficits.[19][20]

Workflow for In Vivo Evaluation

Caption: A general workflow for the in vivo validation of a neuroprotective lead compound.

Key In Vivo Endpoints:
  • Cognitive Function: Behavioral tests like the Morris water maze or Y-maze are used to assess learning and memory.[5]

  • Neuropathology: Immunohistochemical staining of brain sections can quantify amyloid plaque deposition and neuroinflammation (e.g., microgliosis and astrocytosis).

  • Biochemical Markers: Brain homogenates can be analyzed for levels of Aβ, inflammatory cytokines, and markers of oxidative stress.

Conclusion and Future Directions

The indole-3-carbaldehyde scaffold represents a promising starting point for the development of novel neuroprotective agents. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of derivatives such as this compound. By systematically evaluating their effects on key pathological mechanisms of neurodegeneration, researchers can identify and optimize lead compounds with the potential to translate into effective therapies for these devastating diseases. Future work should also focus on the blood-brain barrier permeability of these compounds, a critical factor for CNS drug efficacy.

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Application Notes & Protocols: 1-Isopropyl-1H-indole-3-carbaldehyde as a Versatile Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. The indole nucleus, a privileged structure in medicinal chemistry, has garnered significant attention due to its presence in numerous biologically active compounds.[1][2][3][4] This document provides a comprehensive guide to the utilization of 1-isopropyl-1H-indole-3-carbaldehyde as a key building block for the synthesis of potential antibacterial agents. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization, and outline standardized methods for evaluating the antibacterial efficacy of the resulting compounds.

Introduction: The Promise of the Indole Scaffold

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic molecules with diverse pharmacological activities.[1][2][3] Its unique electronic properties and the ability of the indole nitrogen to be substituted allow for extensive structural modifications, making it a versatile scaffold in drug discovery.[2][5] Indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[2][4][5][6]

The aldehyde functional group at the C3 position of the indole ring is a particularly attractive anchor for synthetic elaboration.[7][8] It serves as a versatile handle for the introduction of various pharmacophores through reactions such as condensation to form Schiff bases and Claisen-Schmidt condensation to yield chalcones. These derivatives have shown significant promise as antibacterial agents.[7][9][10] The N1-isopropyl substituent on the indole ring can enhance lipophilicity and modulate the electronic properties of the scaffold, potentially leading to improved cell permeability and target engagement.

This guide will focus on leveraging the reactivity of the 3-carbaldehyde group of this compound to generate libraries of compounds for antibacterial screening.

Synthesis of the Core Building Block: this compound

While this compound is commercially available, understanding its synthesis provides valuable insights into indole chemistry. A common and effective method involves a two-step process: the formylation of the indole ring followed by N-alkylation.

Step 1: Vilsmeier-Haack Formylation of Indole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).

Protocol 1: Synthesis of 1H-Indole-3-carbaldehyde

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

  • Prepare a solution of indole in anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the solution with an aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 1H-indole-3-carbaldehyde.

Step 2: N-Isopropylation of 1H-Indole-3-carbaldehyde

The alkylation of the indole nitrogen is typically achieved by treating the N-H indole with a suitable alkylating agent in the presence of a base.

Protocol 2: Synthesis of this compound

Materials:

  • 1H-Indole-3-carbaldehyde

  • Sodium hydride (NaH)

  • 2-Bromopropane (or 2-iodopropane)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF or THF under an inert atmosphere, add a solution of 1H-indole-3-carbaldehyde in the same solvent dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add 2-bromopropane (or 2-iodopropane) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization of this compound for Antibacterial Screening

The aldehyde functionality of this compound is a gateway to a diverse range of derivatives. Here, we focus on two prominent classes with established antibacterial potential: Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde. This reaction provides a straightforward method to introduce a wide variety of substituents, allowing for the fine-tuning of steric and electronic properties.

Workflow for Schiff Base Synthesis and Evaluation

A This compound C Condensation Reaction (e.g., in Ethanol, catalytic acid) A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, IR, Mass Spec) E->F G Antibacterial Susceptibility Testing (MIC/MBC) F->G

Caption: Workflow for Schiff Base Synthesis and Antibacterial Testing.

Protocol 3: General Procedure for the Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • A variety of primary amines (e.g., substituted anilines, amino acids, heterocyclic amines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and stir for the required time (typically 2-6 hours, monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the purified Schiff base derivatives by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[9][10] They represent another class of compounds with significant reported antibacterial activities.

Reaction Pathway for Chalcone Synthesis

A This compound C Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH in Ethanol) A->C B Acetophenone Derivative (R-CO-CH3) B->C D Chalcone Derivative C->D E Purification & Characterization D->E

Caption: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation.

Protocol 4: General Procedure for the Synthesis of Chalcone Derivatives

Materials:

  • This compound

  • Substituted acetophenones

  • Ethanol

  • Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH dropwise with vigorous stirring.

  • Continue stirring at room temperature for the prescribed duration (typically 12-24 hours, monitored by TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified chalcone derivatives using appropriate spectroscopic techniques.

Protocols for Antibacterial Susceptibility Testing

The evaluation of the antibacterial activity of the synthesized compounds is a critical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 5: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized indole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and MHB, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol 6: MBC Determination

Materials:

  • MIC plates from Protocol 5

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).

  • Spread the aliquot onto an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating bacterial death.

Data Presentation and Interpretation

The results of the antibacterial screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) studies.

Table 1: Example of Antibacterial Activity Data for Synthesized Indole Derivatives

Compound IDR-Group (for Schiff Base) or Acetophenone Substituent (for Chalcone)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
IND-SB-01 4-Chlorophenyl163232
IND-SB-02 4-Methoxyphenyl64>128128
IND-CH-01 4-Hydroxyacetophenone81616
IND-CH-02 4-Nitroacetophenone326464
Ciprofloxacin (Reference Drug)0.50.251

Conclusion and Future Directions

This compound serves as an excellent starting point for the development of novel antibacterial agents. The synthetic routes to Schiff base and chalcone derivatives are robust and allow for the creation of large, diverse libraries of compounds. The subsequent evaluation of these compounds using standardized MIC and MBC assays can identify promising lead candidates. Future work should focus on expanding the diversity of the synthesized libraries, exploring other derivatization strategies, and investigating the mechanism of action of the most potent compounds. These efforts will contribute to the critical endeavor of discovering new therapeutics to combat the growing challenge of antibiotic resistance.

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  • Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. (URL: [Link])

  • Synthesis of New Chalcone Derivatives as Antibacterial Agents - International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars. (URL: [Link])

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. (URL: [Link])

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde - Scirp.org. (URL: [Link])

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (URL: [Link])

  • Design and synthesis of an indol derivative as antibacterial agent against Staphylococcus aureus - PubMed. (URL: [Link])

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (URL: [Link])

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC - NIH. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common issues encountered during synthesis. The primary focus is on the Vilsmeier-Haack formylation, the most direct and widely used method for this transformation.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Q1: My reaction has failed or shows a very low conversion rate. What are the likely causes?

A1: A low or zero conversion rate in a Vilsmeier-Haack reaction is almost always linked to the deactivation of the Vilsmeier reagent or insufficient reactivity of the substrate.

  • Causality: The Vilsmeier reagent, a chloroiminium ion formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful electrophile but is highly sensitive to moisture.[1][2] Any water present in the glassware, solvents, or starting materials will rapidly quench the reagent, halting the reaction. Secondly, the indole must be sufficiently electron-rich to attack the weak electrophile.[2][3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions:

      • All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous grade DMF. If the solvent quality is uncertain, it should be dried over molecular sieves (4Å) or distilled under reduced pressure.

      • Ensure your starting material, 1-isopropyl-1H-indole, is dry and free of protic impurities.

    • Verify Reagent Quality:

      • Use freshly distilled or a newly opened bottle of phosphorus oxychloride (POCl₃). POCl₃ can hydrolyze over time to phosphoric acid and HCl, which are ineffective.

    • Correct Reagent Stoichiometry: A slight excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.[4] A typical starting point is 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the indole substrate.

    • Control Reaction Temperature: The formation of the Vilsmeier reagent is exothermic. Pre-complexing POCl₃ and DMF should be done at 0°C to prevent degradation.[5] After adding the indole, the temperature may need to be raised to facilitate the reaction, often to room temperature or slightly above (e.g., 35-40°C).[6]

Q2: My TLC plate shows multiple spots, including unreacted starting material and several unidentified products. What are these byproducts?

A2: The presence of multiple spots indicates side reactions or incomplete reaction. For indole formylations, this can be due to several factors.

  • Causality: While formylation is highly regioselective for the C3 position of the indole ring, harsh reaction conditions (e.g., high temperatures or prolonged reaction times) can sometimes lead to di-formylation or the formation of colored byproducts.[4] Additionally, complex side reactions involving the Vilsmeier reagent and the indole nucleus can lead to trimers or other condensed structures under certain conditions.[7]

  • Troubleshooting & Identification:

    • Optimize Temperature and Time: Avoid excessive heating. Monitor the reaction progress by TLC every 30-60 minutes. Once the starting material is consumed, proceed with the work-up. Over-running the reaction rarely improves the yield of the desired product and often complicates purification.

    • Controlled Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent at a low temperature (0-10°C) to maintain control over the reaction exotherm and minimize side reactions.[6]

    • Proper Quenching: The work-up is critical. The intermediate iminium salt must be hydrolyzed to the aldehyde.[1] This is typically done by quenching the reaction mixture with ice-cold water or an ice/water mixture, followed by basification (e.g., with NaOH, NaHCO₃, or NaOAc solution) to neutralize acids and precipitate the product.[3][6] An improper quench can lead to a complex mixture.

    • Purification Strategy: If side products are present, purification via silica gel column chromatography is usually effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Decision Workflow

Here is a visual guide to help diagnose common issues based on reaction observations.

G cluster_0 TLC Analysis cluster_1 Potential Causes & Solutions cluster_2 Outcome start Reaction Start tlc Monitor by TLC after 2h start->tlc no_product No Product Formation (Only Starting Material) tlc->no_product Low Conversion multi_spots Multiple Spots (SM, Product, Unknowns) tlc->multi_spots Complex Mixture good_conversion Clean Conversion (Mainly Product Spot) tlc->good_conversion Good Progress cause1 Wet Reagents/Glassware? -> Dry all components no_product->cause1 cause2 Reagent Stoichiometry Low? -> Use 1.5-2.0 eq. Vilsmeier no_product->cause2 cause3 Temperature Too High? -> Lower reaction temp multi_spots->cause3 cause4 Reaction Time Too Long? -> Stop reaction when SM is gone multi_spots->cause4 proceed Proceed to Work-up & Purification good_conversion->proceed optimize Re-run with Optimized Conditions cause1->optimize cause2->optimize cause3->optimize cause4->optimize

Caption: Troubleshooting workflow for Vilsmeier-Haack reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reagents for this synthesis?

A1: The molar ratio of the Vilsmeier reagent to the indole substrate is a critical parameter. While a 1:1 ratio is theoretically sufficient, in practice, a slight excess of the formylating agent is recommended to account for any incidental quenching and to drive the reaction to completion.[4] A good starting point is to use 1.0 equivalent of 1-isopropyl-1H-indole with 1.5 to 3.0 equivalents of the Vilsmeier reagent (formed from 1.5-3.0 eq. of POCl₃ and a larger excess of DMF, which also serves as the solvent).

ReagentMolar EquivalentsPurpose
1-Isopropyl-1H-indole1.0Substrate
Phosphorus Oxychloride (POCl₃)1.5 - 2.0Reagent Formation
Dimethylformamide (DMF)Solvent / ReagentReagent Formation & Solvent
Q2: How critical is temperature control during the reaction?

A2: Temperature control is crucial at two key stages.

  • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic. This mixture should be prepared at 0°C (ice bath) to prevent thermal degradation of the resulting chloroiminium salt.[5]

  • Formylation Reaction: The N-isopropylindole should be added to the cold Vilsmeier reagent slowly to control the initial exotherm. After the addition, the reaction may need to be warmed. For reactive indoles, the reaction can often proceed at room temperature.[4] A common protocol involves stirring at 0-10°C for an hour, followed by warming to 35°C for another 1-2 hours to ensure complete conversion.[6]

Q3: What is the best method for purifying the final product?

A3: this compound is typically a solid at room temperature.

  • Initial Isolation: After quenching the reaction with ice water and neutralizing with a base (like NaOH or NaHCO₃ solution), the crude product often precipitates out of the aqueous solution.[6] This solid can be collected by filtration and washed with water to remove inorganic salts.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective purification method. Ethanol is a commonly reported solvent for this purpose.[6]

  • Silica Gel Chromatography: For crude mixtures containing multiple byproducts, column chromatography is the preferred method. A gradient elution using Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity) will effectively separate the desired aldehyde from unreacted starting material and other impurities.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Optimized Vilsmeier-Haack Synthesis Protocol

Materials:

  • 1-Isopropyl-1H-indole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation (Vilsmeier Reagent):

    • In a three-necked, oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (100 mL).

    • Cool the flask to 0°C using an ice-salt bath.

    • Slowly add POCl₃ (1.5 eq.) to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Stir the resulting mixture at 0°C for an additional 30 minutes. The solution should become a pale yellow or pinkish color.[6]

  • Formylation Reaction:

    • Dissolve 1-isopropyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF (20 mL).

    • Add this indole solution dropwise to the cold, stirred Vilsmeier reagent over 1 hour.

    • After the addition is complete, allow the reaction mixture to stir at 0-10°C for 1 hour.

    • Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 35-40°C and stir for 1-2 hours. Monitor the reaction's progress via TLC (e.g., using 4:1 Hexanes:EtOAc).

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction flask back down in an ice bath.

    • In a separate large beaker (2 L), place crushed ice (approx. 500 g).

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.

    • Once the addition is complete, slowly add a saturated solution of NaOH or NaHCO₃ with stirring until the mixture is basic (pH > 8).

    • A precipitate (the crude product) should form. Stir the suspension for 30 minutes in the ice bath.

    • Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Purification:

    • Air-dry the crude solid.

    • For high purity, either recrystallize the solid from ethanol or perform column chromatography on silica gel using a Hexane/Ethyl Acetate eluent system.

    • Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under vacuum to obtain this compound.

Synthesis Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification dmf_pocl3 1. Mix DMF and POCl3 at 0°C addition 3. Add Indole Solution to Vilsmeier Reagent (0-10°C) dmf_pocl3->addition indole_sol 2. Dissolve Indole in anhy. DMF indole_sol->addition stir 4. Stir at 35-40°C (Monitor by TLC) addition->stir quench 5. Quench on Ice stir->quench basify 6. Basify (pH > 8) quench->basify filter 7. Filter Crude Solid basify->filter purify 8. Recrystallize or Column Chromatography filter->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. MDPI. [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Indole-3-aldehyde. Organic Syntheses. [Link]

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Technical Support Center: Purification of Crude 1-Isopropyl-1H-indole-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this compound via column chromatography.

I. Understanding the Molecule and Potential Challenges

This compound is a moderately polar compound, a characteristic primarily due to the aldehyde and the indole nitrogen.[1][2] The isopropyl group adds some nonpolar character. The purification by normal-phase column chromatography on silica gel can be complicated by several factors:

  • Polarity: The compound's polarity may lead to strong interactions with the silica gel, potentially causing tailing or requiring more polar solvent systems for elution.[3][4]

  • Stability: Indole derivatives can be sensitive to acidic conditions, and silica gel is inherently acidic. This can sometimes lead to decomposition of the product on the column.[3][5]

  • Impurity Profile: The crude product may contain unreacted starting materials (e.g., 1-isopropyl-1H-indole), reagents from the formylation reaction (e.g., from a Vilsmeier-Haack reaction), and other byproducts which may have similar polarities to the desired product.[6][7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the column chromatography purification of this compound.

Issue 1: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

Q: My this compound seems to be too polar and is stuck at the origin of my TLC plate. How can I get it to move and select an appropriate solvent system for the column?

A: This indicates a strong interaction between your compound and the silica gel. Here are several strategies to address this:

  • Increase Solvent Polarity Systematically: While 100% ethyl acetate is quite polar, you can introduce a stronger, more polar solvent. A common approach is to add a small percentage of methanol to your eluent. Start with a low percentage (e.g., 1-2% methanol in dichloromethane or ethyl acetate) and gradually increase it until you achieve an optimal Rf value of 0.2-0.3 for your product on the TLC plate.[8]

  • Consider Alternative Solvent Systems: Systems containing ammonia can be effective for polar compounds that streak or stick to the baseline. You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane.[3]

  • Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography might be a more suitable technique. In this case, you would use a nonpolar stationary phase (like C18 silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[4][9][10]

Issue 2: The compound streaks badly on the TLC plate and the column fractions are broad and overlapping.

Q: I'm observing significant tailing of my product spot on the TLC, and this is translating to poor separation on the column. What is causing this and how can I fix it?

A: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase. For indole-3-carbaldehydes, this can be due to the acidic nature of the silica gel.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) is commonly used for this purpose. Add about 0.5-1% triethylamine to your chosen solvent system (e.g., hexane/ethyl acetate). This will cap the acidic silanol groups on the silica surface, minimizing strong interactions and reducing tailing.[8]

  • Dry Loading the Sample: If the crude material is not highly soluble in the eluent, it can lead to a broad application band and subsequent poor separation. In this case, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[11]

Issue 3: The product appears to be decomposing on the column.

Q: My yield is very low, and I suspect the this compound is degrading on the silica gel. How can I confirm this and prevent it?

A: Compound instability on silica is a known issue for certain classes of molecules.[3]

  • Test for Stability: You can check for silica gel stability by running a 2D TLC. Spot your crude mixture on a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If your compound is unstable, you will see new spots appearing that were not in the original mixture.[3]

  • Use a Less Acidic Stationary Phase: If your compound is indeed acid-sensitive, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel.[3] Florisil is another option for less polar compounds.

  • Work Quickly: Minimize the time your compound spends on the column. A well-optimized solvent system and the use of flash chromatography (applying pressure to speed up the elution) can significantly reduce the contact time with the stationary phase.[12]

Issue 4: Poor separation between the product and a close-running impurity.

Q: I have an impurity that has a very similar Rf value to my desired product. How can I improve the separation?

A: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Fine-Tune the Solvent System: Experiment with different solvent mixtures. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation. The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[13]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities behind.

  • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the surface area of the stationary phase and allows for better resolution between closely eluting compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for TLC analysis would be a mixture of hexane and ethyl acetate. Begin with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. A common eluent system for similar indole-3-carbaldehydes is petroleum ether/ethyl acetate.[14][15]

Q2: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1 for moderately difficult separations. For easier separations, you can use less (e.g., 20:1), and for very difficult separations, you may need more (e.g., 100:1).

Q3: Should I pack my column wet or dry?

Wet packing is generally the preferred method as it helps to create a more uniform and bubble-free column bed, which is crucial for good separation.[12][13] To do this, a slurry of the silica gel in the initial, least polar eluent is prepared and then poured into the column.

Q4: How can I visualize the compound on a TLC plate if it is not UV active?

This compound is expected to be UV active due to the indole ring system. If for some reason you cannot visualize it under a UV lamp, you can use a chemical stain. A p-anisaldehyde stain or a potassium permanganate stain are good general-purpose stains for visualizing organic compounds on a TLC plate.

IV. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional, for sample loading)

  • Triethylamine (optional, if tailing is an issue)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).

    • Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.

  • Column Preparation (Wet Packing):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (the least polar solvent mixture).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin eluting the sample (flash chromatography).

    • Collect fractions in test tubes or flasks.

    • If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Analysis:

    • Monitor the fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

V. Visualized Workflows

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Wet Packing) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A typical workflow for column chromatography purification.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Path Start Problem Observed NoMove Compound not moving? Start->NoMove Tailing Streaking/Tailing? Start->Tailing Decomp Decomposition? Start->Decomp PoorSep Poor Separation? Start->PoorSep Sol1 Increase eluent polarity (e.g., add MeOH) NoMove->Sol1 Sol2 Add base to eluent (e.g., Et3N) Dry load sample Tailing->Sol2 Sol3 Use neutral alumina Work faster Decomp->Sol3 Sol4 Optimize solvent system Use gradient elution Use a longer column PoorSep->Sol4

Caption: A decision tree for troubleshooting common chromatography issues.

VI. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateGood starting point for indole derivatives, allows for a wide polarity range.[14][15]
Target Rf Value 0.2 - 0.3Provides a good balance between retention and elution, leading to better separation.[8]
Silica Gel:Crude Ratio 30:1 to 50:1 (w/w)Ensures sufficient stationary phase for effective separation.
Eluent Modifier 0.5-1% Triethylamine (if needed)Neutralizes acidic sites on silica gel to prevent tailing of basic or sensitive compounds.[8]

VII. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • LC Troubleshooting. (n.d.). Retaining Polar Compounds. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1079-1090. [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Palladino, P., et al. (2024). A simple and low-cost colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 3, 100041. [Link]

  • Organic Syntheses Procedure. (n.d.). indole-3-aldehyde. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. [Link]

  • MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]

  • PubMed. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. [Link]

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Technical Support Center: Formylation of N-Isopropylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of N-isopropylindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic transformation. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of N-isopropylindole?

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of N-alkylindoles, including N-isopropylindole.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.[3][4][5]

Q2: At which position on the N-isopropylindole ring does formylation primarily occur?

Due to the electronic properties of the indole ring system, electrophilic substitution, such as the Vilsmeier-Haack reaction, overwhelmingly occurs at the C3 position.[4] This is because the intermediate cation formed upon attack at C3 is resonance-stabilized by the nitrogen atom.

Q3: Why is my reaction mixture turning a deep color or forming a tar-like substance?

Intense color formation or polymerization (tar) is often indicative of side reactions, such as the formation of resonance-stabilized carbocationic intermediates or indole trimers, which can be highly colored.[6][7] This can be exacerbated by elevated temperatures, high concentrations of strong acids, or the presence of impurities in the starting material.

Q4: Is the N-isopropyl group stable under Vilsmeier-Haack conditions?

Generally, N-alkyl groups are stable under the conditions of the Vilsmeier-Haack reaction. However, prolonged exposure to strong acidic conditions and elevated temperatures could potentially lead to N-dealkylation as a minor side reaction, although this is not commonly reported for the Vilsmeier-Haack formylation of N-alkylindoles.

Troubleshooting Guide

This section provides a detailed analysis of potential problems you might encounter during the formylation of N-isopropylindole, along with actionable solutions based on chemical principles.

Problem 1: Low or No Yield of N-isopropyl-3-formylindole

A low or nonexistent yield of the desired product is a common frustration. The root cause often lies in the preparation of the Vilsmeier reagent or the reaction conditions.

Possible Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous DMF. It is also advisable to use a fresh bottle of POCl₃, as it can degrade over time. The Vilsmeier reagent should be prepared in situ and used promptly.[8]

  • Insufficient Reaction Temperature: While the formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent electrophilic attack on the indole ring may require thermal energy.

    • Solution: After the addition of N-isopropylindole at a low temperature (0-5 °C), allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Improper Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole is crucial for optimal conversion.

    • Solution: A slight excess of the Vilsmeier reagent (typically 1.2 to 2.0 equivalents) is often employed to ensure the complete consumption of the starting indole.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_stoichiometry Review Stoichiometry (1.2-2.0 eq. Vilsmeier Reagent) check_reagents->check_stoichiometry check_temp Optimize Reaction Temperature (Initial cooling, then heating) check_stoichiometry->check_temp check_workup Investigate Work-up Procedure (Proper hydrolysis) check_temp->check_workup success Improved Yield check_workup->success

Caption: A stepwise approach to diagnosing and resolving low product yield.

Problem 2: Formation of Multiple Products (Impure Sample)

The appearance of multiple spots on a TLC plate indicates the presence of side products. Understanding these side reactions is key to their mitigation.

Possible Side Reactions and Prevention:

  • Di-formylation: While formylation is highly selective for the C3 position, over-formylation can occur under forcing conditions, potentially at the C2 position, especially if the C3 position is already functionalized.

    • Mechanism: The initial formylation at C3 slightly deactivates the ring, but with a large excess of the Vilsmeier reagent and higher temperatures, a second formylation may occur.

    • Prevention:

      • Carefully control the stoichiometry of the Vilsmeier reagent. Use of a smaller excess (e.g., 1.1 equivalents) can minimize this.

      • Maintain a lower reaction temperature.

      • Add the N-isopropylindole solution slowly to the Vilsmeier reagent to avoid localized high concentrations.

  • Reaction at the N-isopropyl Group: While less common, the acidic conditions could promote side reactions involving the isopropyl group.

    • Prevention: Use the mildest possible reaction conditions (temperature and time) that still afford a reasonable yield of the desired product.

Potential Di-formylation Pathway

diformylation_pathway N_isopropylindole N-Isopropylindole Vilsmeier Vilsmeier Reagent (POCl₃/DMF) C3_formylation N-Isopropyl-3-formylindole Vilsmeier->C3_formylation C3-Formylation Excess_Vilsmeier Excess Vilsmeier Reagent (Harsh Conditions) C2_C3_diformylation N-Isopropyl-2,3-diformylindole Excess_Vilsmeier->C2_C3_diformylation C2-Formylation (Side Reaction)

Caption: The primary reaction pathway and a potential di-formylation side reaction.

Problem 3: Incomplete Hydrolysis of the Iminium Salt Intermediate

The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which must be hydrolyzed to the final aldehyde product during the aqueous work-up.[5]

Signs of Incomplete Hydrolysis:

  • A product that is highly water-soluble.

  • NMR spectra showing signals corresponding to the iminium proton.

  • The presence of a colored salt instead of a neutral aldehyde.

Solutions:

  • Ensure Proper Quenching: The reaction mixture should be poured onto a vigorously stirred mixture of ice and water.

  • Adjust pH: After the initial quench, the pH of the aqueous solution should be adjusted to be basic (pH 8-10) using a suitable base like sodium hydroxide or sodium carbonate solution. This ensures the complete hydrolysis of the iminium salt and deprotonation of any remaining acidic species.

  • Sufficient Stirring Time: Allow the quenched mixture to stir for a sufficient period (e.g., 1-2 hours) to ensure hydrolysis is complete before proceeding with extraction.

Detailed Protocols

Standard Protocol for Vilsmeier-Haack Formylation of N-Isopropylindole
  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve N-isopropylindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. Basify the aqueous solution to pH 9-10 with 2M NaOH solution. Stir for 1 hour. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Recommended Range Rationale
N-isopropylindole:POCl₃:DMF 1 : 1.2-1.5 : 3-5Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.
Temperature 0 °C (reagent formation), 50-60 °C (reaction)Controls the exothermic formation of the Vilsmeier reagent and provides activation energy for the formylation.
Reaction Time 2-6 hoursSubstrate-dependent; monitor by TLC for completion.

References

  • Rajput, J., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. 2, 34-39.
  • Aghazadeh, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-1H-indol-2-yl)-3-oxopropanenitrile and its synthetic applications. International Journal of Organic Chemistry, 3(3A), 1-7.
  • Akgün, E., & Tunali, M. (1987). Reaction of electron rich heterocycles with electrophiles. Formylation of indoles via thiomethylation. Journal of Heterocyclic Chemistry, 24(6), 1625-1628.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • MDPI. (2021).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • ACS Publications. (2022). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 7(20), 17353-17363.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier reagent. Available at: [Link]

  • MDPI. (2018).
  • ResearchGate. (2011). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Available at: [Link]

  • Wiley Online Library. (2014). Tunable Brønsted Acidity-Dependent Alkylation and Alkenylation of Indoles.
  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Available at: [Link]

  • ScholarWorks@UARK. (2000). Preparation of an Electrophilic 3-Methylindole Derivative: Difficulties in Forming a Stable, Suitable Material for the Preparation of Tryptophan. Journal of the Arkansas Academy of Science, 54, 33-37.
  • ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • PubMed. (1993). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemical Research in Toxicology, 6(4), 501-508.
  • ACS Publications. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 64-70.
  • PubMed Central. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Organic Letters, 11(16), 3506-3509.
  • Springer. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling, 17(9), 2277-2285.
  • NIH. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling.
  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.

Sources

Technical Support Center: Synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The information herein is curated to ensure scientific integrity and offer practical, field-proven insights into this specific chemical synthesis.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Vilsmeier-Haack formylation of N-isopropylindole.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the Vilsmeier-Haack formylation of N-isopropylindole can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Vilsmeier Reagent Formation: The Vilsmeier reagent, an electrophilic iminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The purity of both DMF and POCl₃ is critical. DMF can decompose to dimethylamine, which can interfere with the reaction.[3] Ensure you are using anhydrous DMF and fresh, properly stored POCl₃.

    • Stoichiometry Control: Precise control over the molar ratios of the Vilsmeier reagent to the N-isopropylindole substrate is crucial. An excess of the Vilsmeier reagent can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion.[1][4] A good starting point is a 1.5:1 molar ratio of the Vilsmeier reagent to the substrate.

  • Reaction Conditions:

    • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0 °C) to prevent degradation.[3] However, the subsequent formylation of the indole may necessitate heating to proceed at a reasonable rate.[4] After adding the N-isopropylindole, allowing the reaction to warm to room temperature and then gently heating (e.g., to 60-70 °C) can improve the yield.[4]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, extending the reaction time may be necessary.[4]

  • Substrate Reactivity:

    • Indoles are generally electron-rich aromatic compounds, making them suitable substrates for the Vilsmeier-Haack reaction.[1][5] The isopropyl group on the nitrogen is an electron-donating group, which should facilitate the electrophilic substitution at the C-3 position. However, steric hindrance from the bulky isopropyl group could slightly impede the reaction compared to an N-methyl or unsubstituted indole.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

Answer:

The formation of multiple products is a common challenge. Here are some potential side reactions and how to mitigate them:

  • Di-formylation: While formylation of indoles typically occurs at the C-3 position, highly activated substrates or harsh reaction conditions can sometimes lead to formylation at other positions on the indole ring.[4] Careful control of the Vilsmeier reagent stoichiometry is key to minimizing this.[1]

  • Reaction with Solvent: The Vilsmeier reagent can potentially react with the DMF solvent, especially under prolonged heating.[3]

  • Formation of Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[4] Maintaining the lowest effective reaction temperature and performing a prompt aqueous work-up are crucial to minimize this.

  • Incomplete Hydrolysis: The reaction proceeds through an iminium salt intermediate which is hydrolyzed to the final aldehyde during the aqueous work-up.[2][6] Incomplete hydrolysis will result in the presence of this intermediate in your crude product. Ensure the work-up is thorough and the pH is appropriately adjusted.

Question 3: The purification of the final product by column chromatography is proving difficult. What are some alternative purification strategies?

Answer:

If standard silica gel column chromatography is not providing adequate separation, consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a standard approach.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Alternative Chromatographic Media: Consider using a different stationary phase for your column chromatography, such as alumina, if silica gel is not effective.

Question 4: My final product shows unexpected peaks in the ¹H NMR spectrum. How can I confirm the structure of this compound?

Answer:

Thorough characterization is essential to confirm the identity and purity of your product.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound should exhibit characteristic signals for the aldehyde proton (around 10.0 ppm), the protons of the indole ring, and the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups). Compare your spectrum with literature data if available.[7]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group (around 185 ppm) in addition to the signals for the indole and isopropyl carbons.[7]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of your compound, which for C₁₂H₁₃NO is 187.24 g/mol .[8] Look for the molecular ion peak [M]⁺ or [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the C=O stretch of the aldehyde group, typically in the range of 1650-1700 cm⁻¹.

II. Frequently Asked Questions (FAQs)

Question 1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?

Answer:

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:[2][5][6]

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent known as the Vilsmeier reagent.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring of N-isopropylindole acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C-3 position, which is the most nucleophilic position of the indole ring. This leads to the formation of an iminium salt intermediate.

  • Hydrolysis: The reaction mixture is then treated with water in an aqueous work-up step. The iminium intermediate is hydrolyzed to yield the final product, this compound, and dimethylamine.[2]

Question 2: What are the primary safety precautions I should take when working with phosphorus oxychloride (POCl₃) and DMF?

Answer:

Both phosphorus oxychloride and DMF are hazardous chemicals that require careful handling in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃):

    • It is a highly corrosive and toxic liquid that fumes in air.[9][10] It reacts violently with water, releasing toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[10][11][12]

    • Inhalation can be fatal, and it can cause severe burns to the skin, eyes, and respiratory tract.[11][12][13]

    • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a fume hood with the sash at the lowest practical height.

  • N,N-Dimethylformamide (DMF):

    • DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin.

    • Avoid inhalation of vapors and direct skin contact.

Question 3: Can I use other formylating agents for this synthesis?

Answer:

While the Vilsmeier-Haack reaction is a common and effective method for the formylation of indoles, other methods exist.[14][15] These include:

  • Duff Reaction: Uses hexamethylenetetramine in the presence of an acid.

  • Reimer-Tiemann Reaction: Involves the reaction of an indole with chloroform in the presence of a strong base. However, this method is often less regioselective for indoles.[14]

The choice of method will depend on the specific substrate, desired yield, and available reagents and equipment. For N-isopropylindole, the Vilsmeier-Haack reaction is generally a reliable choice.

III. Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Reaction Conditions
ReagentMolar Equiv.Molecular Weight ( g/mol )
N-isopropylindole1.0159.23
Phosphorus oxychloride (POCl₃)1.5153.33
N,N-Dimethylformamide (DMF)Solvent & Reagent73.09

Reaction Temperature: 0 °C for Vilsmeier reagent formation, then warm to room temperature and heat to 60-70 °C for the formylation step. Reaction Time: 2-4 hours (monitor by TLC).

Step-by-Step Experimental Protocol
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF via the dropping funnel while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve N-isopropylindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation (0 °C) cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent 1. Add POCl₃ dropwise POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt 2. Add Substrate (0 °C to 70 °C) N_isopropylindole N-isopropylindole N_isopropylindole->Iminium_Salt Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Salt->Hydrolysis 3. Quench Purification Purification (Chromatography) Hydrolysis->Purification 4. Extract Final_Product This compound Purification->Final_Product 5. Isolate

Caption: Workflow for the synthesis of this compound.

IV. References

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NRO CREATIONS. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Deore, V. V., & Wagh, S. J. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3620-3631.

  • Lanxess. (2015, August). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • Moghaddam, F. M., & Ismaili, H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3,4-dihydroacridin-1(2H)-one-9-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-194.

  • Kumar, K. S., Ganguly, S., & Veerasamy, R. (2010). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2(4), 293-300.

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Tuengpanya, S., et al. (2025, May 14). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.

  • Al-dujaili, A. H. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(16), 4987.

  • Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-isopropyl-1H-indole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds. Retrieved from

  • Şeybek, A. F. (2015). Synthesis of indole-fused new heterocycles via alkyne cyclizations (Master's thesis, Middle East Technical University).

  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from

  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

Sources

Overcoming challenges in the scale-up of 1-Isopropyl-1H-indole-3-carbaldehyde production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. We will delve into the underlying chemical principles of the Vilsmeier-Haack formylation, providing actionable troubleshooting advice and robust protocols to ensure a safe, efficient, and scalable process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most industrially viable and widely adopted method is the Vilsmeier-Haack formylation of 1-Isopropyl-1H-indole.[1] This reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ or pre-formed from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3][4] The Vilsmeier reagent is a mild electrophile that selectively attacks the electron-rich C3 position of the indole nucleus, leading to the desired aldehyde after aqueous work-up.[3][4] This method is favored for its high regioselectivity, operational simplicity, and generally high yields.[5]

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

The primary safety concern is the management of exothermic events.[6][7] There are two main sources of significant heat generation:

  • Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ is highly exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway if addition is not carefully controlled.[8]

  • Aqueous Quench: Neutralization of the reaction mixture with a base (e.g., sodium hydroxide or sodium acetate) is also strongly exothermic and must be managed with adequate cooling to prevent boiling and potential side reactions.[9]

Both the Vilsmeier reagent itself and the final reaction mixture can be thermally unstable, decomposing at elevated temperatures to generate rapid pressure increases.[6][7] A thorough thermal hazard assessment is critical before attempting scale-up.[6]

Q3: What causes the reaction mixture to turn into a thick, unstirrable paste, and how can I prevent this?

The Vilsmeier reagent is a salt that can have limited solubility, leading to its precipitation, especially at high concentrations. This results in a thick slurry or paste that can impede efficient stirring and heat transfer.[2]

Prevention Strategies:

  • Use of a Co-solvent: Adding an inert solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or chloroform can help maintain the Vilsmeier reagent in solution.[2]

  • Controlled Reagent Addition: Ensure slow, dropwise addition of POCl₃ to a well-chilled and vigorously stirred solution of DMF. This prevents localized "hot spots" that can promote solidification.[2]

Q4: My reaction yield is low. What are the common causes?

Low yields can stem from several factors:

  • Reagent Quality: The Vilsmeier-Haack reaction is sensitive to moisture. Use of anhydrous DMF and fresh, high-quality POCl₃ is essential. Decomposed POCl₃ can contain HCl, which may interfere with the reaction.[10]

  • Incomplete Reaction: The reactivity of the indole substrate is key. While 1-Isopropyl-1H-indole is sufficiently electron-rich, insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Monitor the reaction by TLC or LCMS to ensure the consumption of starting material.[2]

  • Suboptimal Stoichiometry: An insufficient charge of the Vilsmeier reagent will result in unreacted starting material. A common approach is to use 1.2 to 1.5 equivalents of the Vilsmeier reagent relative to the indole substrate.[2]

Q5: How can I minimize the formation of colored impurities during work-up?

The formation of greenish-blue dyes or other colored impurities is a known issue, often arising from excessive heat during the aqueous neutralization step.[9] To avoid this, pour the reaction mixture onto crushed ice and perform the neutralization slowly with a pre-chilled basic solution, ensuring the temperature of the quench mixture is kept low (e.g., below 20°C).[9]

II. Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up of this compound production.

Problem Observed Potential Root Cause(s) Recommended Solutions & Corrective Actions
Solidification of Reaction Mixture / Stirrer Stoppage 1. Precipitation of the Vilsmeier reagent salt due to high concentration. 2. Rapid, uncontrolled addition of POCl₃ causing localized heating and solidification.1. Add a Co-solvent: Before POCl₃ addition, dilute the DMF with an appropriate volume of anhydrous DCM or DCE to improve solubility.[2] 2. Control Addition: Add POCl₃ dropwise to a well-chilled (0-5°C) and vigorously stirred DMF solution. Ensure the addition rate is slow enough to allow for efficient heat dissipation.[2]
Thermal Runaway / Uncontrolled Exotherm 1. Formation of the Vilsmeier reagent is too rapid for the cooling capacity of the reactor. 2. Accumulation of unreacted Vilsmeier reagent followed by a sudden, rapid reaction.1. Reverse Addition (Safer for Scale-Up): Add POCl₃ to a mixture of the 1-Isopropyl-1H-indole and DMF. This consumes the highly reactive Vilsmeier reagent as it is formed, preventing its accumulation and reducing the overall thermal risk.[6] 2. Improve Cooling: Ensure the reactor's cooling system is adequate for the scale. For pilot-plant scale, jacketed reactors with efficient heat transfer fluids are necessary. 3. Dosing Control: Implement a slow, controlled feed of the limiting reagent (often POCl₃) to match the rate of reaction and heat removal.
Formation of Emulsion During Extraction 1. Presence of fine particulate matter or viscous oils at the aqueous-organic interface. 2. Insufficient pH difference between the two phases.1. Filtration: If a fine solid is present, filter the quenched reaction mixture before extraction. 2. Brine Wash: After the initial extraction, wash the organic layer with a saturated sodium chloride (brine) solution to help break the emulsion. 3. Adjust pH: Ensure the aqueous layer is sufficiently basic to deprotonate any acidic species that may be acting as surfactants.
Product Fails Purity Specifications (e.g., Presence of Isomers) 1. Although formylation is highly selective for the C3 position in indoles, extreme conditions could potentially lead to minor isomers. 2. Side reactions due to poor temperature control during reaction or work-up.1. Maintain Temperature Control: Strictly adhere to the recommended temperature profile (0-5°C for reagent formation, 30-35°C for the reaction). 2. Optimize Purification: Develop a robust recrystallization protocol. Consider solvent systems like ethanol/water or isopropanol/heptane to effectively purge impurities.[5]
Difficult Product Isolation / Oily Product 1. Incomplete hydrolysis of the iminium intermediate during work-up. 2. Presence of residual solvent or low-melting impurities.1. Ensure Complete Hydrolysis: After neutralization, heat the aqueous suspension gently (e.g., to 50-60°C or until boiling) and stir to ensure the complete conversion of the intermediate iminium salt to the aldehyde.[5] 2. Effective Drying: After filtration, wash the product cake thoroughly with water to remove inorganic salts. Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents.

III. Experimental Protocols & Methodologies

A. Synthesis of this compound (Pilot Scale)

This protocol is adapted from established Vilsmeier-Haack procedures with specific considerations for scale-up.[5]

Diagram of the Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation (0-5°C) cluster_1 Formylation Reaction (0-35°C) cluster_2 Work-up & Isolation DMF Anhydrous DMF + DCM Vilsmeier Vilsmeier Reagent POCl3 POCl3 POCl3->DMF Slow, controlled addition Indole 1-Isopropyl-1H-indole in DCM Indole->Vilsmeier Controlled addition Reaction Stir at 35°C until completion (Monitor by TLC/LCMS) Vilsmeier->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Add chilled NaOH(aq) (Keep Temp < 20°C) Quench->Neutralize Hydrolyze Heat to boiling Neutralize->Hydrolyze Filter Filter Product Hydrolyze->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry Final Pure Product Dry->Final G Temp Temperature Control Safety Process Safety (Thermal Runaway) Temp->Safety Poor control leads to exotherm Purity Product Purity Temp->Purity High temp increases byproducts Addition Reagent Addition Rate Addition->Temp Too fast = heat buildup Addition->Safety Mixing Mixing Efficiency Mixing->Temp Poor mixing = hot spots Yield Product Yield Mixing->Yield Mixing->Purity Concentration Concentration Concentration->Mixing High conc. = viscous paste Throughput Process Throughput Concentration->Throughput Affects batch size Safety->Throughput Yield->Throughput Purity->Throughput

Sources

Preventing degradation of 1-Isopropyl-1H-indole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support resource for 1-Isopropyl-1H-indole-3-carbaldehyde (CAS 151409-84-6). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure the chemical integrity of this valuable research compound. Inconsistent results can often be traced back to reagent instability. This guide is designed to empower you with the expertise to mitigate degradation, troubleshoot potential issues, and maintain the fidelity of your experiments.

Section 1: Understanding the Inherent Instability

This compound is a bifunctional molecule, and its stability is dictated by the chemical reactivity of both the indole ring and the aldehyde group.[1] While the core indole structure is relatively stable, the aldehyde functional group is highly susceptible to environmental factors.

The primary degradation pathway of concern is the oxidation of the aldehyde group to the corresponding carboxylic acid, forming 1-Isopropyl-1H-indole-3-carboxylic acid. This process is accelerated by exposure to:

  • Atmospheric Oxygen: The most common oxidant.

  • Light (Photodegradation): UV radiation can provide the energy to initiate oxidation and other degradation reactions.

  • Heat: Increased temperature accelerates the rate of chemical reactions, including oxidation.[2]

  • Moisture and Contaminants: The presence of water, acids, or bases can catalyze degradation.

This oxidative process is not merely a theoretical concern; it directly impacts experimental outcomes by reducing the concentration of the active aldehyde and introducing a significant impurity with different chemical properties.

G cluster_main Primary Degradation Pathway Compound This compound Degradant 1-Isopropyl-1H-indole-3-carboxylic acid Compound->Degradant Oxidation (Air, Light, Heat)

Caption: Primary oxidative degradation of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial.[3] Before sealing, the headspace of the vial should be purged with an inert gas, such as argon or nitrogen. This creates an oxygen-free atmosphere, directly inhibiting the primary oxidative degradation pathway. For short-term storage (weeks), storage at 2-8°C under the same inert conditions is also acceptable.[4] Always store in a desiccator to prevent moisture absorption, as some indole derivatives can be hygroscopic.[5]

Q2: I've received a new batch of the compound. What is the first thing I should do?

Upon receipt, it is best practice to aliquot the compound into smaller, single-use quantities based on your typical experimental needs. This crucial step minimizes the number of times the main stock is warmed to room temperature and exposed to atmospheric air and moisture, which occurs with every opening of the container. Perform this aliquoting procedure in a controlled environment, preferably within a glove box or by using a steady stream of inert gas to protect the material.

Q3: How should I store solutions of this compound?

Aqueous solutions are not recommended for storage for more than a day.[3] For organic stock solutions (e.g., in DMSO or DMF), prepare them fresh whenever possible. If storage is unavoidable, store aliquots of the stock solution at -20°C or -80°C in tightly sealed vials with minimal headspace. Purging the vial with inert gas before freezing is also recommended. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: What solvents are recommended for preparing stock solutions?

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[3] When preparing a stock solution, ensure you are using a high-purity, anhydrous grade of the solvent. The presence of water or other impurities in the solvent can compromise the stability of the dissolved aldehyde.

Q5: I see the color of my solid powder has changed from off-white to yellowish-brown. What does this mean and can I still use it?

A visible change in color is a strong indicator of chemical degradation. While the compound may not be completely degraded, its purity is compromised. For sensitive and quantitative experiments, such as drug development or kinetic studies, using a discolored sample is strongly discouraged as it will lead to inaccurate and unreliable results. For less sensitive applications, you may proceed with caution, but it is highly advisable to first verify the purity via an analytical method like HPLC (see Protocol 4.2).

Q6: How can I definitively check the purity of my stored compound?

The most reliable method for assessing the purity of this compound is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[6] By comparing the chromatogram of your stored sample to that of a fresh, high-purity reference standard, you can quantify the remaining parent compound and identify the presence of degradation products, such as the more polar carboxylic acid derivative.

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Action & Scientific Rationale
Inconsistent Experimental Results / Poor Reproducibility Degradation of the aldehyde has occurred after multiple uses of the same stock vial.Solution: Use a fresh, unopened aliquot of the compound for a confirmation experiment. Rationale: Aldehydes are highly susceptible to oxidation upon repeated exposure to air.[7] Aliquoting your initial supply prevents the degradation of the entire batch.
Solid Compound Appears Clumpy or Discolored Exposure to moisture and subsequent oxidation or other side reactions.Solution: Discard the sample and use a new, properly stored aliquot. Rationale: Moisture can catalyze degradation. A change in physical appearance is a clear sign that the compound's chemical identity and purity are no longer reliable.
Low Yield in a Synthetic Reaction Using the Aldehyde The actual concentration of the active aldehyde in your stock is lower than calculated due to degradation.Solution: Confirm the purity of the starting material using HPLC or NMR before starting the synthesis. Adjust the stoichiometry based on the measured purity. Rationale: The primary degradation product, a carboxylic acid, will not participate in typical aldehyde reactions (e.g., reductive amination, Wittig reaction), leading to lower yields.
Stock Solution in DMSO has Turned Yellow/Brown Oxidative degradation in solution.Solution: Prepare fresh stock solutions immediately before use. If storage is necessary, use smaller aliquots and store at -80°C under argon. Rationale: DMSO itself can contain trace water and can be prone to oxidation, which can accelerate the degradation of a dissolved, sensitive compound.

Section 4: Key Protocols & Workflows

Protocol 4.1: Recommended Aliquoting and Storage Procedure
  • Preparation: Move the sealed primary container of this compound, a set of appropriately sized amber vials, and tools into a glovebox or an area flushed with inert gas (Argon or Nitrogen). Allow the primary container to equilibrate to ambient temperature before opening to prevent moisture condensation.

  • Aliquoting: Carefully weigh the desired quantity of the solid compound into each new amber vial. Work quickly to minimize exposure time.

  • Inerting: Backfill each vial with inert gas.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, lot number, concentration (if a solution), and the date of aliquoting.

  • Storage: Place the labeled aliquots in a secondary container and store them at the recommended temperature (-20°C for long-term). Place the secondary container inside a desiccator.

Protocol 4.2: Workflow for Purity Assessment by HPLC

This protocol provides a general starting point for developing a stability-indicating HPLC method.

G cluster_workflow HPLC Purity Workflow A 1. Sample Preparation Dissolve sample in mobile phase (e.g., Acetonitrile/Water) B 2. HPLC System Setup Column: C18 Reverse-Phase Mobile Phase: Isocratic or Gradient Detector: UV (e.g., 260 nm) A->B C 3. Injection & Separation Inject sample onto the column B->C D 4. Data Acquisition Record chromatogram C->D E 5. Analysis Integrate peak areas D->E F 6. Purity Calculation % Purity = (Area_Parent / Area_Total) * 100 E->F

Caption: A standard workflow for assessing compound purity via HPLC.

Protocol 4.3: Performing a Simple Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and validating that your analytical methods can detect impurities.[8][9]

  • Prepare Solutions: Prepare dilute solutions of this compound in separate vials containing:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidative Stress)

    • Solvent only (Control)

  • Stress Conditions:

    • Keep one set of vials at room temperature exposed to ambient light.

    • Keep a second set in a 60°C oven.

  • Time Points: Analyze samples by HPLC at T=0, 2, 8, and 24 hours.

  • Analysis: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks and a decrease in the parent peak area will reveal the compound's susceptibility to different degradation conditions. This confirms your HPLC method is "stability-indicating."

Section 5: Summary of Stability and Storage

ParameterSolid CompoundCompound in Solution (DMSO/DMF)
Primary Storage Temp. -20°C (Long-term)[3]-20°C to -80°C
Atmosphere Inert Gas (Argon/Nitrogen) is CRITICAL Purge headspace with inert gas before freezing
Light Exposure Store in amber vials; avoid all light exposure[7]Store in amber vials; protect from light
Moisture Store in a desiccatorUse anhydrous grade solvents
Shelf-Life >2 years under ideal conditions[3]Prepare fresh; if stored, use within days/weeks
Freeze-Thaw Cycles Minimize by aliquotingAvoid completely

References

  • Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • APExBIO. (n.d.). Indole-3-carboxaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde.
  • BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
  • Crane, J. K., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology.
  • ChemicalBook. (n.d.). Indole-3-carboxaldehyde.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • ResearchGate. (n.d.). (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Chemical Engineering Transactions. (2023).
  • BenchChem. (n.d.). 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde.
  • Cenmed Enterprises. (n.d.). Indole 3 Carboxaldehyde (100G).
  • Sigma-Aldrich. (n.d.). Indole-3-carboxaldehyde 97%.
  • Aryal, S. (2022).
  • Bajaj, S., et al. (2016).
  • Vulcanchem. (n.d.). 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde.
  • Microbe Online. (2012). Indole Test: Principle, Procedure, Results.
  • Allan Chemical Corporation. (2025).
  • Pell Wall. (2013).
  • PubMed. (2025).
  • PharmaScroll. (2023).
  • Pharmaceutical Technology. (2016).
  • Cayman Chemical. (2020). Indole-3-carboxaldehyde.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • PubMed. (2014).
  • ChemicalBook. (n.d.). This compound CAS#: 151409-84-6.
  • ResearchGate. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • ResearchGate. (2014).
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • ResearchGate. (2017).

Sources

Identification of impurities in 1-Isopropyl-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its molecular structure, featuring a reactive aldehyde group on an N-substituted indole core, makes it a versatile building block. The purity of this intermediate is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised final product quality in multi-step syntheses.

This guide provides a comprehensive troubleshooting framework for researchers, chemists, and process development professionals involved in the synthesis of this compound. We will focus on the most common synthetic route—the Vilsmeier-Haack reaction—and address specific issues related to impurity identification and mitigation.

Part 1: The Vilsmeier-Haack Reaction: Mechanism & Key Control Points

The Vilsmeier-Haack reaction is the preferred method for the formylation of electron-rich heterocycles like N-substituted indoles.[1][2][3] The reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.[4][5][6]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-isopropyl-1H-indole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[5][8]

Understanding this mechanism is key to diagnosing and preventing the formation of impurities.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ (Exothermic) POCl3 POCl₃ Indole 1-Isopropyl-1H-indole Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent (Electrophilic Attack at C3) Product 1-Isopropyl-1H-indole- 3-carbaldehyde Iminium->Product + H₂O Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields are often traced back to reagent quality, moisture, and temperature control.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent and the POCl₃, preventing the reaction from proceeding.

    • Expert Insight: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous grade DMF. Old bottles of DMF can absorb atmospheric moisture and may contain dimethylamine from decomposition, which can cause side reactions.[9]

  • Reagent Stoichiometry & Quality: An incorrect ratio of POCl₃ to DMF can lead to an incomplete formation of the Vilsmeier reagent. The quality of POCl₃ is also critical; it should be fresh and colorless.

    • Protocol: A molar ratio of 1.0 to 1.5 equivalents of the Vilsmeier reagent relative to the indole substrate is typically a good starting point for optimization.[10]

  • Insufficient Reaction Time or Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling (0 °C), the subsequent formylation step may require heating to proceed to completion.[10]

    • Troubleshooting Step: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or gradually increasing the temperature (e.g., to 60-90 °C).[10][11]

Q2: My TLC and HPLC/GC-MS analyses show multiple unexpected spots/peaks. What are these impurities?

The presence of multiple species indicates side reactions or incomplete conversion. Below is a summary of the most probable impurities.

Impurity NameMolecular Weight ( g/mol )Origin / CauseIdentification Notes
1-Isopropyl-1H-indole 159.23Unreacted starting material.Appears as an early-eluting peak in reverse-phase HPLC. Confirmed by GC-MS matching.
Indole-3-carbaldehyde 145.16Incomplete N-isopropylation of indole starting material prior to formylation.A common impurity if the starting material synthesis is not robust.[12]
Di-formylated Product 215.25Over-reaction due to highly activating substrate or excess Vilsmeier reagent.Likely formylation at another position on the indole ring (e.g., C2 or C6). Can be identified by MS.[10]
N,N-Dimethylamine 45.08By-product of Vilsmeier reagent decomposition or hydrolysis.Highly volatile. Primarily detected by GC-MS in the headspace or crude sample.
Chlorinated By-products VariesThe Vilsmeier reagent can act as a chlorinating agent, especially at elevated temperatures.[10]Detected by characteristic isotopic patterns for chlorine in mass spectrometry.
Q3: The final product is a dark, oily residue instead of a crystalline solid and fails purity specifications. How can I improve my workup and purification?

Product discoloration and purification difficulties often point to decomposition or persistent impurities from the reaction.

  • Inefficient Quenching/Workup: The hydrolysis of the intermediate iminium salt is a critical step.[8] An improper workup can lead to the formation of colored by-products.

    • Expert Protocol: After the reaction is complete (as determined by TLC), the mixture should be cooled in an ice bath and slowly quenched by pouring it onto crushed ice. Subsequently, a basic solution (e.g., saturated sodium carbonate or sodium hydroxide solution) should be added carefully until the pH is alkaline (pH 8-9) to fully hydrolyze the intermediate and neutralize acidic components.[11][13]

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is critical. A solvent system of ethanol/water or ethyl acetate/hexane often yields high-purity crystalline material.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is recommended.[14] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or a chloroform/methanol mixture can effectively separate the target compound from less polar starting material and more polar by-products.[14]

Part 3: Analytical Workflow for Impurity Identification

A systematic approach is required to definitively identify unknown impurities observed during analysis. High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing indole-3-carbaldehyde and related compounds.[15][16]

Impurity_ID_Workflow Start Crude Reaction Mixture HPLC_UV 1. HPLC-UV Analysis (Purity Assessment & Peak ID) Start->HPLC_UV LC_MS 2. LC-MS Analysis (Obtain Molecular Weight of Impurities) HPLC_UV->LC_MS Unknown Peak Detected Fraction 3. Preparative HPLC (Isolate Impurity) LC_MS->Fraction Molecular Ion Found NMR 4. NMR Spectroscopy (¹H, ¹³C, COSY) (Structural Elucidation) Fraction->NMR Sufficient Mass Isolated Conclusion Impurity Structure Confirmed NMR->Conclusion

Caption: A systematic workflow for the identification of unknown impurities.

Standard HPLC Protocol for Purity Analysis
  • Column: C18 reverse-phase column (e.g., Kinetex 5µ XB-C18 100A, 100x4.6mm).[16]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.[16]

    • A: Water (with 0.1% formic acid)

    • B: Acetonitrile (with 0.1% formic acid)

  • Gradient Program: Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions.

  • Flow Rate: 1.0 - 1.5 mL/min.[16]

  • Detection: UV detector set at 270-280 nm.[16]

  • Column Temperature: 40-50 °C to ensure sharp peaks.[16]

By following this structured troubleshooting and analytical guide, researchers can more effectively identify, mitigate, and control impurities during the synthesis of this compound, ensuring a robust and reproducible chemical process.

References

  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. BenchChem.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. BenchChem.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. BenchChem.
  • Lettieri, S., et al. (2024). A simple and low-cost colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances.
  • Patil, S. L., & Patil, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

  • PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses. Available at: [Link]

Sources

Catalyst selection for efficient synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde. This document is designed for chemistry professionals engaged in research and development. It provides in-depth answers to common questions, troubleshooting strategies for potential experimental hurdles, and detailed protocols grounded in established chemical principles.

Section 1: Synthesis Strategy & Core Principles (FAQs)

This section addresses foundational questions regarding the synthetic approach and the rationale behind catalyst and reagent selection.

Q1: What is the most common and efficient industrial and lab-scale method to synthesize this compound?

The most reliable route involves a two-step process:

  • N-Alkylation: Introduction of the isopropyl group onto the nitrogen of an indole precursor. This can be done either on indole itself, followed by formylation, or on indole-3-carbaldehyde directly.

  • Formylation: Introduction of the aldehyde group (-CHO) at the C3 position of the indole ring. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its high efficiency and regioselectivity for electron-rich heterocycles like indoles.[1][2][3]

The choice of which step to perform first depends on the availability and cost of the starting materials.

Q2: Why is the Vilsmeier-Haack reaction the preferred method for formylating N-isopropylindole?

The Vilsmeier-Haack reaction is favored for several key reasons:

  • High Regioselectivity: The reaction overwhelmingly directs formylation to the C3 position of the indole nucleus, which is the most nucleophilic site. This minimizes the formation of unwanted isomers.

  • Mild Conditions: The reaction typically proceeds at temperatures ranging from 0°C to moderate heating (e.g., 60-90°C), which preserves the integrity of the often-sensitive indole core.[4][5]

  • High Yields: When performed correctly, the reaction provides good to excellent yields of the desired aldehyde.[6]

  • Cost-Effectiveness: The reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are inexpensive and readily available bulk chemicals.[2]

Q3: You mention catalysts, but the Vilsmeier-Haack reaction uses stoichiometric POCl₃. Can you clarify?

This is an excellent point of clarification. In the classical Vilsmeier-Haack reaction, POCl₃ is a reagent, not a catalyst. It reacts with DMF to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, in situ, which is consumed during the reaction.[3][7][8]

However, recent advancements have led to the development of truly catalytic Vilsmeier-Haack reactions. These innovative methods use a phosphine oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide) to enable a P(III)/P(V)=O cycle.[9][10] This approach significantly reduces the amount of phosphorus waste and operates under very mild conditions, though it requires other stoichiometric activators like diethyl bromomalonate (DEBM) and a silane.[11] For most applications, the classical stoichiometric method remains the most common due to its simplicity and low cost.

Q4: For the N-isopropylation step, what factors should guide my choice of base and solvent?

The selection of the base and solvent system is critical for achieving high conversion and minimizing side reactions. The goal is to deprotonate the indole nitrogen to form a nucleophilic indolide anion, which then attacks the isopropyl electrophile (e.g., 2-iodopropane or 2-bromopropane).

BaseSolventTemperatureKey Considerations
NaH (Sodium Hydride)Anhydrous DMF, THF0°C to RTHigh Reactivity: Strong, non-nucleophilic base. Ensures complete deprotonation. Caution: Highly flammable; reacts violently with water. Requires anhydrous conditions and an inert atmosphere (N₂ or Ar).
K₂CO₃ (Potassium Carbonate)DMF, AcetonitrileRT to 80°CSafety & Cost: A weaker, safer, and less expensive base. Suitable for large-scale synthesis. May require heating and longer reaction times.[12]
KOH / NaOH DMSO, Phase Transfer CatalystRTAlternative: Can be effective, especially with a phase transfer catalyst (e.g., TBAB) to improve solubility and reactivity.

Expert Insight: For lab-scale synthesis where high yield and rapid conversion are desired, NaH in anhydrous DMF is the gold standard. For process scale-up, the improved safety profile of K₂CO₃ often makes it the more practical choice, despite potentially longer reaction times.

Section 2: Troubleshooting Guide

This section is formatted to directly address specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield in the Vilsmeier-Haack Formylation Step

Q: I performed the Vilsmeier-Haack reaction on my 1-isopropylindole, but the TLC shows mostly starting material and the final yield is very low. What went wrong?

This is a common issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedure.

G start Low Yield Observed reagent 1. Check Reagent Quality start->reagent conditions 2. Verify Reaction Conditions start->conditions workup 3. Review Work-up Protocol start->workup sub_reagent1 Is DMF anhydrous and fresh? (Fishy smell = decomposition) reagent->sub_reagent1 DMF Purity sub_reagent2 Is POCl₃ fresh? (Fumes in air) reagent->sub_reagent2 POCl₃ Purity sub_cond1 Was Vilsmeier reagent formed correctly? (0-5°C, slow POCl₃ addition) conditions->sub_cond1 Formation sub_cond2 Was reaction heated sufficiently? (e.g., 60-90°C for 2-8h) conditions->sub_cond2 Progression sub_workup1 Was hydrolysis complete? (Addition to ice, then basification) workup->sub_workup1 Hydrolysis sub_workup2 Was pH strongly basic before extraction? (pH > 10) workup->sub_workup2 Basification sol_reagent Solution: Use freshly opened or distilled, anhydrous reagents. sub_reagent1->sol_reagent sub_reagent2->sol_reagent sol_cond Solution: Monitor via TLC. Extend heating time or cautiously increase temperature if needed. sub_cond1->sol_cond sub_cond2->sol_cond sol_workup Solution: Ensure vigorous stirring during basification. Heat to boiling briefly to hydrolyze iminium salt completely. sub_workup1->sol_workup sub_workup2->sol_workup

Caption: Troubleshooting workflow for low yield.

  • Causality - Reagent Purity: DMF decomposes over time, especially in the presence of moisture, to form dimethylamine and formic acid.[13] Dimethylamine is nucleophilic and will consume the Vilsmeier reagent, killing the reaction. POCl₃ is highly reactive with atmospheric moisture and must be fresh.

  • Causality - Reaction Conditions: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition.[4] However, the subsequent electrophilic attack on the indole ring requires thermal energy to overcome the activation barrier, hence the heating phase.[4][5] Insufficient heating will result in incomplete conversion.

  • Causality - Work-up: The reaction product after electrophilic attack is a stable iminium salt intermediate.[1][14] This intermediate must be hydrolyzed with water and base to liberate the final aldehyde. Incomplete hydrolysis is a very common cause of low yield. The procedure of adding the reaction mixture to ice followed by careful basification and heating is critical to drive this hydrolysis to completion.[6]

Problem 2: Multiple Spots on TLC / Impure Product

Q: My reaction seems to have worked, but I have several side products that are difficult to separate from my desired this compound. What are they and how can I avoid them?

Impurity formation often stems from excessive reaction temperatures or incorrect stoichiometry.

ProblemPotential CauseRecommended Solution
Dark, Tarry Mixture Decomposition: The reaction was heated too high or for too long. Indoles can be sensitive to strongly acidic conditions at high temperatures.Maintain the lowest effective temperature (start optimization around 60-70°C).[4] Monitor the reaction by TLC and stop heating as soon as the starting material is consumed.
Chlorinated Byproducts Chlorination: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent on the electron-rich indole ring.Use the minimum necessary temperature. A prompt and efficient aqueous work-up is crucial to quench any reactive chlorine species.[4]
Unexpected Regioisomers Substrate Issues: If the C3 position is blocked, formylation can occur at other positions, though this is not relevant for 1-isopropylindole.This is generally not an issue for this specific synthesis.
Di-formylation Excess Reagent: Highly activated substrates can sometimes undergo formylation at multiple sites.Carefully control the stoichiometry. A molar ratio of 1.1 to 1.5 equivalents of Vilsmeier reagent to the indole is a good starting point for optimization.[4]

Section 3: Detailed Experimental Protocols

These protocols are provided as a reliable starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Protocol 1: N-Isopropylation of Indole-3-carbaldehyde

This method is advantageous if indole-3-carbaldehyde is a more readily available starting material.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add indole-3-carbaldehyde (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of indole) via syringe and stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clear or a homogenous slurry.

  • Alkylation: Cool the mixture back to 0°C. Add 2-iodopropane (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Quench: Carefully quench the reaction by slowly adding it to an ice-water mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Wash & Dry: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield this compound as a solid.

Protocol 2: Vilsmeier-Haack Formylation of 1-Isopropylindole

This is the core reaction for producing the target molecule from the N-alkylated precursor.

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under argon, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring over 30 minutes, ensuring the internal temperature does not exceed 10°C.[6] A pinkish or yellow solid/slurry should form. Stir for an additional 30 minutes at 0°C.

  • Substrate Addition: Dissolve 1-isopropylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 85-90°C.[5] The mixture will become a thick paste. Stir at this temperature for 5-8 hours, monitoring by TLC until the starting material is consumed.

  • Hydrolysis (Crucial Step): Cool the reaction vessel in an ice bath. Very carefully and slowly, add crushed ice to the paste with stirring. This is highly exothermic. The paste should dissolve into a clear red or orange solution.

  • Basification: Transfer this acidic solution to a larger beaker containing more ice. With vigorous mechanical stirring, add a 30-50% aqueous NaOH solution until the mixture is strongly basic (pH > 10).[6] A precipitate of the product should form.

  • Isolation: Heat the basic suspension to boiling and then allow it to cool to room temperature. Isolate the precipitated solid by vacuum filtration.

  • Wash & Dry: Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the solid in a vacuum oven to afford the crude this compound.

  • Purification: The product is often pure enough for many uses, but it can be recrystallized from ethanol or an ethanol/water mixture for higher purity.[6]

Section 4: Reaction Mechanism Visualization

The following diagram illustrates the accepted mechanism for the Vilsmeier-Haack reaction.

G Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Isopropylindole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde This compound Iminium_Salt->Aldehyde + H₂O / OH⁻ (Work-up) Water H₂O, OH⁻

Caption: Key steps in the Vilsmeier-Haack formylation.

References

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. CoLab.
  • Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. Semantic Scholar. Available at: [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. Available at: [Link]

  • Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]

  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Available at: [Link]

  • Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, indole derivatives hold a prominent position due to their wide-ranging biological activities and applications in medicinal chemistry. Among these, 1-Isopropyl-1H-indole-3-carbaldehyde stands as a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its molecular structure is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Recognizing the limited availability of direct experimental data for this specific analogue, we present a comparative analysis based on the well-documented spectra of indole-3-carbaldehyde and its other N-substituted derivatives. This approach not only allows for a reliable prediction of the spectral features of the title compound but also offers valuable insights into the electronic effects of N-substitution on the indole ring.

The Foundational Structure: Indole-3-carbaldehyde

Before delving into the specifics of the N-isopropyl derivative, it is crucial to understand the NMR spectrum of the parent compound, indole-3-carbaldehyde. The presence of the electron-withdrawing aldehyde group at the C3 position significantly influences the chemical shifts of the protons and carbons on the indole scaffold.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides valuable information about the chemical environment of each proton in a molecule. By comparing the spectra of indole-3-carbaldehyde and its N-alkylated analogues, we can predict the spectrum of this compound.

Key Observations and Predictions:

  • Aldehyde Proton (CHO): This proton consistently appears as a singlet in the downfield region, typically between δ 9.9 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.

  • Indole Ring Protons: The protons on the indole ring (H-2, H-4, H-5, H-6, and H-7) exhibit characteristic chemical shifts and coupling patterns. The introduction of an N-alkyl group generally causes a slight upfield or downfield shift of these protons depending on the electronic and steric nature of the substituent.

  • N-Substituent Protons: The protons of the N-alkyl group will have distinct signals. For the isopropyl group, we expect a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃).

The following diagram illustrates the logical workflow for predicting the ¹H NMR spectrum of this compound based on comparative data.

G cluster_0 Comparative ¹H NMR Analysis Workflow A Indole-3-carbaldehyde (Parent Compound) E Predicted Spectrum: This compound A->E Baseline Data B N-Methyl-indole-3-carbaldehyde B->E Effect of N-Methyl C N-Ethyl-indole-3-carbaldehyde C->E Effect of N-Ethyl D N-Benzyl-indole-3-carbaldehyde D->E Effect of N-Benzyl

Caption: Workflow for predicting the ¹H NMR spectrum of the target compound.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIndole-3-carbaldehyde[1]N-Methyl-indole-3-carbaldehyde[1]N-Ethyl-indole-3-carbaldehyde[1]This compound (Predicted)
CHO10.0810.0110.01~10.0
H-28.797.697.75~7.7-7.8
H-48.348.358.31~8.3
H-57.467.35-7.507.33-7.38~7.3-7.4
H-67.347.35-7.507.33-7.38~7.3-7.4
H-77.347.35-7.507.31~7.3
N-CH---~4.8 (septet)
N-CH₃-3.90 (s)1.45 (t)~1.5 (d)
N-CH₂--4.24 (q)-

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR analysis, we can predict the ¹³C NMR spectrum of this compound by comparing it with related compounds.

Key Observations and Predictions:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically in the range of δ 184-185 ppm.

  • Indole Ring Carbons: The chemical shifts of the indole ring carbons are sensitive to the N-substituent. The introduction of the isopropyl group is expected to cause minor shifts in the positions of these carbons compared to the parent compound.

  • N-Substituent Carbons: The carbons of the isopropyl group will give rise to two distinct signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

The following diagram illustrates the relationship between the molecular structure and the expected ¹³C NMR signals.

G cluster_1 ¹³C NMR Signal Correlation Mol This compound Structure C_CO C=O (~184 ppm) Mol->C_CO C_Indole Indole Ring Carbons (110-140 ppm) Mol->C_Indole C_Isopropyl Isopropyl Carbons (CH: ~50 ppm, CH₃: ~22 ppm) Mol->C_Isopropyl

Caption: Correlation of molecular structure with expected ¹³C NMR signals.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIndole-3-carbaldehyde[1]N-Methyl-indole-3-carbaldehyde[1]N-Ethyl-indole-3-carbaldehydeThis compound (Predicted)
C=O185.34184.43184.5 (approx.)~184.5
C-2135.75125.29125.0 (approx.)~124-125
C-3118.38118.09118.2 (approx.)~118
C-3a136.79137.90137.5 (approx.)~137
C-4124.39124.04124.0 (approx.)~124
C-5123.04122.94123.0 (approx.)~123
C-6121.88122.04122.1 (approx.)~122
C-7111.70109.87110.0 (approx.)~110
C-7a120.55--~121
N-CH---~50
N-CH₃-33.6915.5 (approx.)~22
N-CH₂--41.8 (approx.)-

Note: The predicted values are based on the trends observed in the series of N-alkylated indole-3-carbaldehydes and should be considered as approximations.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing.

  • Cap the NMR tube and gently invert it several times to ensure complete dissolution and homogeneity.

NMR Data Acquisition:

  • The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to obtain singlets for all carbon signals. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the definitive assignment of proton and carbon signals.

Conclusion

This guide provides a comprehensive, albeit predictive, NMR analysis of this compound. By leveraging comparative data from structurally related compounds, we have established a reliable framework for interpreting its ¹H and ¹³C NMR spectra. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data. This information is intended to empower researchers in their synthetic and medicinal chemistry endeavors by facilitating the unambiguous characterization of this important indole derivative.

References

  • Supporting Information for "Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". American Chemical Society. [Link]

  • PubChem. Indole-3-carboxaldehyde. [Link]

Sources

Introduction: The Analytical Imperative for N-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of 1-Isopropyl-1H-indole-3-carbaldehyde: A Comparative Analysis

This compound is a derivative of indole-3-carbaldehyde, a compound of significant interest due to its role as a metabolite of dietary L-tryptophan synthesized by gut microbiota.[1] These indole derivatives are recognized for their biological activity, particularly as agonists for the aryl hydrocarbon receptor (AhR), which plays a crucial role in modulating mucosal immunity.[1] In drug development and metabolic research, the precise identification and quantification of such molecules are paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comparative analysis of mass spectrometric approaches for the characterization of this compound (MW: 187.24 g/mol , Formula: C₁₂H₁₃NO).[2] We will explore the fundamental differences between hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), and their implications for structural analysis. By dissecting the predictable fragmentation pathways, this document serves as a practical reference for researchers selecting and optimizing analytical methods for novel indole derivatives.

Comparative Analysis of Ionization Techniques

The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation, thereby defining the type of structural information that can be obtained.

Electron Ionization (EI): The Hard Ionization Approach for GC-MS

Electron Ionization is a high-energy process where the analyte molecule is bombarded with a beam of electrons (typically at 70 eV), leading to the ejection of an electron to form a radical cation (M•+).[3][4] This molecular ion is highly energetic and often undergoes extensive and predictable fragmentation. This makes EI-MS particularly powerful for unambiguous library-based identification.

Causality of Fragmentation: The fragmentation pathways in EI are governed by the stability of the resulting ions and neutral losses. For this compound, fragmentation is expected to occur at several key locations: the N-isopropyl group, the C3-carbaldehyde group, and the indole ring itself.

  • α-Cleavage: The most favorable cleavage for N-alkyl amines involves the bond adjacent (alpha) to the nitrogen atom. For the isopropyl group, this results in the loss of a methyl radical (•CH₃), leading to a highly stable secondary carbocation resonance-stabilized by the indole nitrogen.

  • Aldehyde Fragmentation: Aldehydes typically fragment via the loss of a hydrogen radical (•H) or the entire formyl radical (•CHO).[5]

  • Indole Ring Fragmentation: The indole core is relatively stable, but characteristic fragmentation includes the loss of hydrogen cyanide (HCN), a hallmark of many nitrogen-containing heterocyclic compounds.[6]

G M M•+ (m/z 187) M_minus_CH3 [M - CH₃]⁺ (m/z 172) Base Peak M->M_minus_CH3 - •CH₃ M_minus_H [M - H]⁺ (m/z 186) M->M_minus_H - •H M_minus_CHO [M - CHO]⁺ (m/z 158) M->M_minus_CHO - •CHO M_minus_C3H6 [M - C₃H₆]⁺ (m/z 145) M->M_minus_C3H6 - C₃H₆ (Propene) IndoleFragment m/z 116 M_minus_C3H6->IndoleFragment - CHO BenzeneFragment m/z 89 IndoleFragment->BenzeneFragment - HCN

Predicted EI Mass Spectrum Data:

m/z (Predicted)Proposed Ion Structure/Fragment LossRelative AbundanceRationale
187[C₁₂H₁₃NO]•+ (Molecular Ion)ModerateThe molecular ion is expected to be visible.
172 [M - CH₃]⁺ High (Base Peak) Loss of a methyl radical from the isopropyl group forms a stable secondary carbocation.
158[M - CHO]⁺LowLoss of the formyl radical from the C3 position.
145[M - C₃H₆]⁺ModerateLoss of propene via cleavage of the N-isopropyl bond, resulting in the indole-3-carbaldehyde radical cation.[7][8]
116[C₈H₆N]⁺ModerateSubsequent loss of CHO from the m/z 145 fragment, characteristic of the indole core.[6]
89[C₇H₅]⁺ModerateLoss of HCN from the m/z 116 fragment, a classic indole fragmentation.[6]
Electrospray Ionization (ESI): The Soft Ionization Choice for LC-MS

Electrospray Ionization is a soft ionization technique that transfers ions from solution into the gas phase.[9] It is ideal for analyzing polar, less volatile, and thermally labile compounds. For nitrogen-containing molecules like our target, ESI in positive ion mode readily produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[10] This makes it the premier choice for quantitative analysis and for coupling with liquid chromatography (LC).

Tandem Mass Spectrometry (MS/MS): To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion (m/z 188) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment.[11][12]

Causality of Fragmentation (CID): Fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical cation from EI. Protonation likely occurs on the carbonyl oxygen or the indole nitrogen. The subsequent fragmentation is driven by the loss of stable neutral molecules.

  • Loss of Propene: The most facile fragmentation is often the loss of a neutral propene molecule (C₃H₆) from the protonated N-isopropyl group, a common pathway for N-alkylated compounds under CID conditions. This would yield the protonated indole-3-carbaldehyde.

  • Loss of Water: The protonated aldehyde can lose a neutral water molecule (H₂O).

  • Carbon Monoxide Loss: Loss of carbon monoxide (CO) from the formyl group is also a plausible fragmentation channel.

G MH [M+H]⁺ (m/z 188) MH_minus_C3H6 [M+H - C₃H₆]⁺ (m/z 146) Product Ion MH->MH_minus_C3H6 - C₃H₆ (Propene) MH_minus_H2O [M+H - H₂O]⁺ (m/z 170) MH->MH_minus_H2O - H₂O MH_minus_CO [M+H - CO]⁺ (m/z 160) MH->MH_minus_CO - CO IndoleCation Indolyl Cation (m/z 118) MH_minus_C3H6->IndoleCation - CO

Comparison Summary:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle Hard ionization, high energySoft ionization, low energy
Typical Platform Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Primary Ion M•+ (Radical Cation)[M+H]⁺ (Protonated Molecule)
Fragmentation Extensive, in-sourceControlled, via MS/MS (CID)
Key Fragment [M - CH₃]⁺ (m/z 172) [M+H - C₃H₆]⁺ (m/z 146)
Best For Structural elucidation, library matchingQuantification, complex mixtures

Experimental Protocols

The following protocols are self-validating systems designed for robust and reproducible analysis. They serve as a starting point and should be optimized for the specific instrumentation and matrix used.

Protocol 1: GC-EI-MS Analysis

This method is ideal for the analysis of pure standards or clean extracts where the analyte's volatility and thermal stability are sufficient.

Objective: To obtain a full-scan EI mass spectrum for structural confirmation and library creation.

Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by diluting with ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.[13]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

    • Scan Rate: 2 scans/sec.

G Sample Sample in Ethyl Acetate GC GC Separation (HP-5MS Column) Sample->GC Splitless Injection EI EI Source (70 eV) GC->EI Elution Analyzer Mass Analyzer (Quadrupole/TOF) EI->Analyzer Ionization & Fragmentation Spectrum EI Mass Spectrum (m/z 40-550) Analyzer->Spectrum Mass Analysis

Protocol 2: LC-ESI-MS/MS Analysis

This method is superior for quantifying the analyte in complex biological matrices like plasma or cell culture media, offering high selectivity and sensitivity.

Objective: To develop a selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) method for quantification.

Methodology:

  • Sample Preparation: For plasma samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of plasma. Vortex, centrifuge (10,000 x g, 10 min, 4°C), and inject the supernatant.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.[12]

    • Source Temperature: 300°C.[12]

    • MS1 Scan: Full scan from m/z 100-500 to confirm the [M+H]⁺ ion at m/z 188.

    • MS/MS Transition (for quantification):

      • Precursor Ion: m/z 188.

      • Product Ion: m/z 146.

      • Collision Energy: Optimize experimentally (typically 15-25 eV).

Conclusion and Recommendations

The mass spectrometric analysis of this compound is effectively addressed by two complementary strategies.

  • For definitive structural identification and library development of the pure compound, GC-EI-MS is the method of choice. Its high-energy fragmentation produces a rich, reproducible fingerprint, with the predicted base peak at m/z 172 ([M - CH₃]⁺) providing a clear marker for the N-isopropyl moiety.

  • For sensitive and selective quantification in complex biological or environmental samples, LC-ESI-MS/MS is unequivocally superior. Its soft ionization preserves the molecular species as [M+H]⁺ (m/z 188) , allowing for highly selective fragmentation to the primary product ion m/z 146 ([M+H - C₃H₆]⁺) . This transition is ideal for developing robust quantitative assays free from matrix interferences.

By understanding the underlying principles of ionization and fragmentation, researchers can confidently select the appropriate mass spectrometric technique to achieve their analytical goals, whether they are focused on novel compound identification or trace-level quantification.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., & Mouzdahir, A. (2014). Study of Mass Spectra of Some Indole Derivatives. Open Journal of Physical Chemistry. Available at: [Link]

  • Powers, J. C. (1968). Electron impact mass spectrometry of indole derivatives. Journal of Organic Chemistry. Available at: [Link]

  • Khmeľnitskiĭ, R. A., Klyuev, N. A., Kropotova, N. N., & Grandberg, I. I. (1974). Mass spectrometry of indole compounds (review). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Indole-3-carboxaldehyde. PubChem Compound Database. Available at: [Link]

  • Yang, Y., Mu, H., & Li, Z. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. Available at: [Link]

  • Sajid, S., et al. (2019). GC-MS analysis showing mass spectrum of metabolite III (indole-3-aldehyde). ResearchGate. Available at: [Link]

  • Gonzalo Rodríguez, J. R., Urrutia, A., & Canoira, L. (1996). Electron impact mass spectrometry of indole derivatives. International Journal of Mass Spectrometry and Ion Processes. Available at: [Link]

  • Van Berkel, G. J., Kertesz, V., & Koeplinger, K. A. (2014). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate. Available at: [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Synlett. Available at: [Link]

  • Krajsovszky, G., Dalmadiné Kiss, B., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Human Metabolome Database. (n.d.). Indole-3-carbinol GC-MS (Non-derivatized). Available at: [Link]

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  • Jadwiga, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Acta Chimica Slovenica. Available at: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews. Available at: [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. Available at: [Link]

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A Comparative Analysis of the Reactivity of 1-Isopropyl-1H-indole-3-carbaldehyde versus Other Indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

Indole-3-carbaldehyde and its derivatives are cornerstone building blocks in synthetic and medicinal chemistry. Their versatile reactivity allows for the construction of complex heterocyclic systems, including a vast number of natural products, pharmaceuticals, and agrochemicals.[1] The functionalization at the N-1 position of the indole ring is a critical strategic consideration, as the nature of the N-substituent profoundly influences the molecule's electronic properties and steric environment, thereby modulating its reactivity.

This guide provides a comparative analysis of the reactivity of 1-Isopropyl-1H-indole-3-carbaldehyde, contrasting it with the unsubstituted 1H-indole-3-carbaldehyde and other N-alkylated analogues. While direct, side-by-side kinetic studies for the isopropyl variant are not extensively documented in the literature, we can construct a robust predictive model of its behavior. This analysis is built upon established principles of physical organic chemistry and supported by experimental data from closely related systems. We will delve into the interplay of electronic and steric effects that govern the reactivity of the crucial C-3 carbaldehyde group in key chemical transformations.

Pillar 1: The Decisive Role of the N-1 Substituent

The reactivity of the aldehyde functional group at the C-3 position is intrinsically linked to the electronic nature of the indole ring. The indole nitrogen's lone pair of electrons participates in the aromatic system, imparting a degree of electron-donating character that can decrease the electrophilicity of the carbonyl carbon.[2] The substituent at the N-1 position directly modulates this effect.

Electronic Effects: Alkyl groups, such as methyl and isopropyl, are electron-donating through a positive inductive effect (+I). This effect pushes electron density into the indole ring, making the ring itself more nucleophilic but concurrently reducing the electrophilicity of the C-3 carbaldehyde. The isopropyl group, being larger than a methyl group, is expected to have a slightly stronger electron-donating effect.

Steric Effects: The steric bulk of the N-substituent can play a significant, and sometimes overriding, role. While the isopropyl group is not directly adjacent to the aldehyde, its size can influence the approach of bulky reagents or catalysts to the nitrogen and surrounding positions. More importantly, it can affect the preferred conformations of reaction intermediates. Studies on substituted indoles have shown that steric hindrance can significantly impact reaction rates and even alter reaction pathways.[3][4]

The interplay of these two effects—electronic donation decreasing aldehyde electrophilicity and steric hindrance potentially impeding nucleophilic attack—dictates the overall reactivity profile of this compound.

Caption: Electronic and steric effects of the N-isopropyl group.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

We will now examine how this compound is expected to behave in several common and synthetically valuable reactions compared to its unsubstituted (N-H) and N-methyl analogues.

A. Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a base (e.g., piperidine).[5][6] The reaction is initiated by the nucleophilic attack of the carbanion (generated from the active methylene compound) on the aldehyde's carbonyl carbon.

Expected Reactivity:

  • 1H-Indole-3-carbaldehyde: Serves as the baseline. The reaction proceeds readily.[7]

  • 1-Methyl-1H-indole-3-carbaldehyde: The +I effect of the methyl group slightly deactivates the aldehyde. The reaction rate may be marginally slower than the N-H analogue, though often this difference is negligible in terms of overall yield.

  • This compound (Predicted): The stronger +I effect of the isopropyl group should further decrease the electrophilicity of the carbonyl carbon. This would predict a slower reaction rate compared to both the N-H and N-methyl versions. However, since the base catalyst and the active methylene species are typically small, steric hindrance is not expected to be a major limiting factor in this specific reaction.

N-SubstituentElectronic Effect on C=OSteric HindrancePredicted Knoevenagel Reactivity
-H BaselineMinimalHigh (Baseline)
-Methyl +I (Donating)LowHigh to Moderate
-Isopropyl Stronger +I (Donating)Low-to-ModerateModerate
-Acetyl [6][8]-M (Withdrawing)LowVery High
Caption: Predicted relative reactivity in Knoevenagel Condensation.
B. Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphonium ylide.[9][10] The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane that fragments to the alkene and a phosphine oxide.[10]

Expected Reactivity: The reactivity in the Wittig reaction follows a similar logic to the Knoevenagel condensation, as it is also initiated by a nucleophilic attack on the aldehyde.

  • 1H-Indole-3-carbaldehyde: Reacts effectively with various phosphonium ylides.

  • 1-Methyl-1H-indole-3-carbaldehyde: The electron-donating methyl group slightly disfavors the initial nucleophilic attack, potentially requiring slightly longer reaction times or more reactive ylides.

  • This compound (Predicted): The enhanced electron-donating nature of the isopropyl group is expected to render the aldehyde the least reactive among the three. Furthermore, if a particularly bulky phosphonium ylide is used, the steric influence of the N-isopropyl group might become a more significant factor, hindering the approach of the nucleophile and slowing the reaction further.

C. Nucleophilic Addition of Organometallics

Reactions with potent nucleophiles like Grignard or organolithium reagents involve the direct addition to the carbonyl group to form a secondary alcohol after workup.[11] Here, the electrophilicity of the aldehyde is paramount.

Expected Reactivity: The trend is expected to be quite clear in this case. The rate of reaction will be directly proportional to the electrophilicity of the carbonyl carbon.

  • Reactivity Order: 1H-Indole-3-carbaldehyde > 1-Methyl-1H-indole-3-carbaldehyde > this compound.

The decreased reactivity of the N-alkylated indoles, particularly the isopropyl variant, might necessitate more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive organometallic reagents) to achieve comparable yields to the unsubstituted parent compound.

Pillar 3: Self-Validating Experimental Protocols

To empirically validate the predicted differences in reactivity, a series of standardized, parallel experiments should be conducted. Below is a representative protocol for a comparative Knoevenagel condensation.

Experimental Protocol: Comparative Knoevenagel Condensation

Objective: To compare the reaction rate and yield of 1H-, 1-Methyl-, and this compound with malononitrile.

Materials:

  • 1H-Indole-3-carbaldehyde

  • 1-Methyl-1H-indole-3-carbaldehyde

  • This compound

  • Malononitrile (1.05 equivalents)

  • Piperidine (0.1 equivalents)

  • Ethanol (Anhydrous)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Mobile Phase: Hexane/Ethyl Acetate (7:3)

Procedure:

  • Reaction Setup: In three separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of each respective indole-3-carbaldehyde in 10 mL of anhydrous ethanol.

  • Reagent Addition: To each flask, add malononitrile (1.05 mmol, 1.05 eq) followed by piperidine (0.1 mmol, 0.1 eq).

  • Reaction Monitoring: Start a timer for each reaction simultaneously. Stir the mixtures at a constant room temperature (e.g., 25°C). At regular intervals (e.g., 15, 30, 60, 120 minutes), take an aliquot from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plates in the specified mobile phase and visualize under UV light. Monitor the disappearance of the starting aldehyde spot and the appearance of the product spot. The relative intensity of the spots will provide a semi-quantitative measure of the reaction rate.

  • Workup and Isolation: Once a reaction is deemed complete by TLC (or after a set time, e.g., 4 hours), quench the reaction by adding 20 mL of ice-cold water. The product will precipitate.

  • Quantification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Record the final mass and calculate the percentage yield for each reaction.

Experimental_Workflow cluster_setup Parallel Reaction Setup Indole_H Flask 1: 1H-Indole-3-carbaldehyde Reagents Add Malononitrile & Piperidine in EtOH Indole_H->Reagents Indole_Me Flask 2: 1-Me-Indole-3-carbaldehyde Indole_Me->Reagents Indole_iPr Flask 3: 1-iPr-Indole-3-carbaldehyde Indole_iPr->Reagents Monitor Stir at RT Monitor by TLC Reagents->Monitor Workup Quench with H2O Filter Precipitate Monitor->Workup Analyze Dry and Weigh Calculate % Yield Workup->Analyze

Caption: Workflow for the comparative Knoevenagel experiment.

Conclusion

The N-1 substituent on an indole-3-carbaldehyde is a critical modulator of its chemical reactivity. For This compound , the combination of a moderately strong electron-donating inductive effect and potential steric influence leads to a predictable decrease in the electrophilicity of the aldehyde carbonyl group.

Consequently, it is expected to be less reactive in nucleophilic addition and condensation reactions (such as Knoevenagel and Wittig reactions) when compared to both its parent, 1H-indole-3-carbaldehyde, and the less sterically hindered 1-methyl analogue. While this may result in slower reaction rates or lower yields under identical conditions, this attenuated reactivity can also be synthetically advantageous, potentially offering greater selectivity in complex molecular environments. For drug development professionals and synthetic chemists, understanding these nuances allows for the rational selection of the appropriate indole-3-carbaldehyde derivative to achieve a specific synthetic outcome, balancing reactivity with stability and steric compatibility.

References

  • Feng, C., et al. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Available at: [Link]

  • Somei, M., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. Available at: [Link]

  • Somei, M., Yamada, F., & Shinmyo, D. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 38, 273-276. Available at: [Link]

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  • Urbanczyk-Lipkowska, Z., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Available at: [Link]

  • Rocchetti, G., et al. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC - NIH. Available at: [Link]

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

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  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available at: [Link]

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  • ElectronicsAndBooks. (n.d.). An Expeditious Synthesis of 3-Alkyl-, Aryl- and Heteroaryl-indoles by way of an Intramolecular Horner-Wittig Reaction. Available at: [Link]

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A Comparative Crystallographic and Spectroscopic Guide to 1-Isopropyl-1H-indole-3-carbaldehyde Derivatives: Unveiling Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Among its myriad derivatives, 1-isopropyl-1H-indole-3-carbaldehyde and its analogues are of significant interest as key intermediates in the synthesis of pharmacologically active molecules, including potent cholesterol-lowering agents like fluvastatin.[3][4] Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of this compound derivatives. By delving into the experimental nuances and the nature of the data obtained, we aim to equip researchers with the insights needed to select the most appropriate analytical strategies for their drug discovery programs.

The Decisive Power of X-ray Crystallography

X-ray crystallography offers an unparalleled, atom-level resolution view of a molecule's solid-state conformation. This technique is the gold standard for unequivocally determining bond lengths, bond angles, and the overall three-dimensional architecture of a crystalline compound.

Case Study: (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde

While a crystal structure for the parent this compound is not publicly available, a detailed crystallographic study has been conducted on a closely related, advanced intermediate of the drug fluvastatin: (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[3][4] The insights from this study are highly transferable to our target scaffold.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Synthesis and Crystallization: The title compound was synthesized via a multi-step reaction sequence starting from the Friedel-Crafts condensation of fluorobenzene and chloroacetyl chloride.[4] The final product was purified and single crystals suitable for X-ray diffraction were grown.

  • Data Collection: A suitable single crystal was mounted on a diffractometer. Data for a related compound, 1H-indole-3-carbaldehyde, was collected on a Bruker Kappa APEXII CCD diffractometer.[5]

  • Structure Solution and Refinement: The collected diffraction data was processed to solve and refine the crystal structure. For 1H-indole-3-carbaldehyde, the structure was solved using SHELXS97 and refined with SHELXL97.[6]

Key Crystallographic Insights

The crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde revealed an orthorhombic crystal system with the space group Pna21.[3][4] A crucial finding was the dihedral angle of 111.5(3)° between the indole mean plane and the 4-fluorophenyl ring, which dictates the molecule's overall shape and potential steric interactions with a biological target.[3] The absence of strong hydrogen bonds in the crystal packing was also noted.[3]

For the parent 1H-indole-3-carbaldehyde, the crystal structure is orthorhombic with space group Pca21.[6][7] In this structure, molecules are linked into one-dimensional chains by N–H⋯O hydrogen bonds.[5][6] The benzene and pyrrole rings of the indole system are nearly coplanar, with a dihedral angle of 3.98 (12)°.[5]

Table 1: Comparative Crystallographic Data

Parameter(E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde[3]1H-Indole-3-carbaldehyde[5][7]1-Vinyl-1H-indole-3-carbaldehyde[8]
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group Pna21Pca21P21/c
a (Å) 12.4637(4)14.0758 (9)8.3200 (5)
b (Å) 9.9386(3)5.8059 (4)8.1490 (5)
c (Å) 13.0272(3)8.6909 (5)13.1620 (7)
β (˚) 909099.952 (1)
**Volume (ų) **1613.70(8)710.24 (8)878.95 (9)

Diagram 1: Experimental Workflow for Single-Crystal X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Growth Slow Evaporation / Diffusion Purification->Growth Solvent Solvent Selection Solvent->Growth Mount Crystal Mounting Growth->Mount Diffractometer Data Collection Mount->Diffractometer Solve Structure Solution Diffractometer->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate FinalStructure FinalStructure Validate->FinalStructure Final 3D Structure

Caption: A generalized workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.

Complementary Spectroscopic Techniques: A Comparative Overview

While X-ray crystallography provides a static, solid-state picture, spectroscopic methods offer insights into the molecule's structure and behavior in solution, which can be more relevant to its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized compounds.[1][9][10] For instance, in the characterization of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, 1H NMR and 13C NMR were essential to confirm the successful synthesis of the target molecule.[3] Two-dimensional NMR techniques, such as NOESY, can reveal through-space interactions, providing information about the solution-state conformation.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For indole-3-carbaldehyde derivatives, the characteristic C=O stretching frequency of the aldehyde group and the N-H stretching of the indole ring (if unsubstituted at the N1 position) are key diagnostic peaks.[1][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[10]

Table 2: Comparison of Analytical Techniques

TechniqueInformation ObtainedPhaseAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packingSolidUnambiguous structural determinationRequires single crystals, provides a static picture
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processesSolutionProvides information in a biologically relevant medium, non-destructiveLess precise for 3D structure than crystallography, requires soluble sample
IR Spectroscopy Presence of functional groupsSolid/LiquidFast, simple, non-destructiveLimited structural information, complex spectra can be difficult to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsGasHigh sensitivity, small sample size requiredProvides little information on 3D structure

Diagram 2: Logic of a Structure-Activity Relationship (SAR) Study

SAR cluster_design Design & Synthesis cluster_analysis Structural & Biological Analysis cluster_sar SAR & Optimization Lead Lead Compound Analogs Synthesize Analogs Lead->Analogs Structure Determine 3D Structure (X-ray, NMR) Analogs->Structure Activity Measure Biological Activity Analogs->Activity SAR_Analysis Analyze Structure-Activity Relationship Structure->SAR_Analysis Activity->SAR_Analysis Optimized Design Optimized Compound SAR_Analysis->Optimized Optimized->Analogs Iterative Cycle

Caption: The iterative cycle of a structure-activity relationship study, where structural data informs the design of more potent compounds.

Conclusion: An Integrated Approach for Drug Discovery

The comprehensive characterization of this compound derivatives relies on an integrated analytical approach. X-ray crystallography provides the definitive solid-state structure, which is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies such as molecular docking. Spectroscopic techniques like NMR, IR, and MS are essential for confirming the chemical identity and for providing insights into the solution-state behavior of these molecules.

By combining the high-resolution structural data from X-ray crystallography with the solution-phase information from spectroscopy, researchers can build a holistic understanding of these important indole derivatives. This knowledge is critical for guiding the design of new molecules with improved pharmacological profiles, ultimately accelerating the drug discovery and development process.

References

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  • Nagaraja Naik, et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Need for Purity Assessment

1-Isopropyl-1H-indole-3-carbaldehyde is a synthetic intermediate with potential applications in the synthesis of pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this specific indole derivative. We will delve into the rationale behind method development, present a robust, validated HPLC protocol, and compare it with viable alternatives.

The molecular structure of this compound, with its indole nucleus, an aldehyde functional group, and an isopropyl substituent, dictates the analytical strategy. The chromophoric nature of the indole ring makes UV detection in HPLC a highly suitable technique.

Recommended HPLC Method: A Reverse-Phase Approach

A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach for the analysis of moderately polar compounds like indole derivatives[1][2]. This method separates compounds based on their hydrophobicity.

Method Rationale and Causality
  • Stationary Phase (Column): A C18 column is the workhorse of reverse-phase chromatography and is an excellent starting point for method development for indole derivatives[3]. The non-polar C18 chains interact with the hydrophobic indole ring and the isopropyl group of the analyte, providing good retention.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in RP-HPLC that offers good solvating power for indole derivatives and has a low UV cutoff. The gradient allows for the elution of impurities with a wide range of polarities. A buffer, such as ammonium acetate, is included to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds[4].

  • Detection: UV detection at a wavelength where the indole chromophore has maximum absorbance (around 254 nm or 280 nm) is recommended for high sensitivity[5][6]. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment.

Detailed Experimental Protocol

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Method Validation: A Self-Validating System

For this method to be trustworthy, it must be validated according to International Council for Harmonisation (ICH) guidelines[3][7]. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often demonstrated through forced degradation studies[8][9][10][11].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A typical linearity range would be from the reporting limit to 150% of the expected sample concentration[4][12].

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the sample with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision)[7].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy[3][4].

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced Degradation Studies

To ensure the stability-indicating nature of the proposed HPLC method, forced degradation studies are essential[8][9][10][11][13]. The sample of this compound should be subjected to stress conditions such as:

  • Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: 105 °C for 48 hours.

  • Photolytic degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The developed HPLC method should be able to separate the main peak of this compound from all the degradation products formed.

Comparison with Alternative Methods

While the proposed RP-HPLC method is robust, other analytical approaches could be considered.

MethodPrincipleAdvantagesDisadvantages
Proposed RP-HPLC (C18) Separation based on hydrophobicity.Versatile, good resolution for a wide range of polarities, readily available columns and solvents.May require gradient elution for complex samples, which can increase run time and solvent consumption.
Alternative RP-HPLC (C8) Similar to C18 but with shorter alkyl chains, making it less retentive.Faster analysis times for highly hydrophobic compounds.May provide insufficient retention and resolution for more polar impurities.
Normal-Phase HPLC (NP-HPLC) Separation based on polarity, using a polar stationary phase and a non-polar mobile phase.Can provide better separation for very polar or isomeric impurities that are difficult to resolve by RP-HPLC.Mobile phases are often more volatile and flammable, and column equilibration can be slower. Less commonly used for purity analysis of drug substances.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).The analyte must be volatile and thermally stable. Derivatization may be required for non-volatile compounds, adding complexity to the sample preparation.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample and reagent consumption.Can be less robust and have lower sensitivity compared to HPLC-UV for some applications.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Solvent Acetonitrile Sample->Solvent Dissolve Vial HPLC Vial Solvent->Vial Autosampler Autosampler Column C18 Column Autosampler->Column Inject Pump HPLC Pump (Mobile Phase A & B) Pump->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for the HPLC purity assessment of this compound.

Conclusion

The recommended reverse-phase HPLC method provides a robust and reliable approach for the purity assessment of this compound. Its widespread applicability, coupled with a thorough validation protocol including forced degradation studies, ensures the generation of accurate and trustworthy data. While alternative methods exist, the proposed HPLC method offers the best balance of performance, versatility, and ease of use for routine quality control in a pharmaceutical setting. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to establish a scientifically sound purity assessment method for this and similar indole derivatives.

References

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

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Comparative study of synthetic routes to N-alkylated indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of N-Alkylated Indole-3-Carbaldehydes

The N-alkylated indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry and a versatile intermediate in organic synthesis. Its derivatives are integral to a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The strategic introduction of an alkyl group onto the indole nitrogen not only modulates the parent molecule's biological activity and pharmacokinetic properties but also provides a crucial handle for further synthetic elaboration.

This guide offers a comparative analysis of the primary synthetic routes to N-alkylated indole-3-carbaldehydes. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each methodology, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Foundational Strategy: Direct N-Alkylation via SN2 Reaction

The most traditional and widely employed method for indole N-alkylation is a direct bimolecular nucleophilic substitution (SN2) reaction. This approach involves the deprotonation of the indole N-H followed by reaction with an alkyl halide.

Causality Behind Experimental Choices

The N-H proton of indole is weakly acidic (pKa ≈ 16-17), necessitating the use of a sufficiently strong base to generate the nucleophilic indolide anion.[1] The choice of base and solvent is critical for achieving high yields and regioselectivity (N- vs. C-alkylation).

  • Base Selection: Strong bases like sodium hydride (NaH) are highly effective and commonly used, ensuring complete deprotonation.[1][2] Weaker inorganic bases such as potassium carbonate (K₂CO₃) can also be employed, often requiring more forcing conditions or the use of a phase-transfer catalyst.[3]

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without protonating the highly reactive indolide anion.[2][4]

  • Regioselectivity: The presence of the electron-withdrawing carbaldehyde group at the C3 position deactivates the pyrrole ring towards electrophilic attack, thereby strongly favoring alkylation at the nitrogen atom.[1]

Workflow: Direct N-Alkylation

cluster_prep Step 1: Deprotonation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Workup Indole Indole-3-carbaldehyde Base Strong Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) Indole->Base Anion Indolide Anion Base->Anion AlkylHalide Alkyl Halide (R-X) Anion->AlkylHalide Product N-Alkylated Product AlkylHalide->Product Quench Aqueous Quench Product->Quench Extract Extraction & Purification Quench->Extract Final Isolated Product Extract->Final

Caption: General workflow for direct N-alkylation of indole-3-carbaldehyde.

Representative Protocol: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde[3]
  • Setup: To a solution of indole-3-carbaldehyde (10 mmol) in dry DMF (10 mL), add anhydrous potassium carbonate (K₂CO₃, 1.4 g, 10.1 mmol).

  • Reagent Addition: Add benzyl bromide (10.85 mmol) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (or ~90 °C) for approximately 6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 1-benzyl-1H-indole-3-carbaldehyde. An expected yield is typically high, around 91%.[3]

The Mitsunobu Reaction: Alkylation with Alcohols

Mechanistic Rationale

The reaction is a redox-coupled process mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[6] The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The acidic indole N-H protonates the betaine intermediate, generating the nucleophilic indolide anion in situ, which then displaces the activated hydroxyl group in an SN2 fashion.

Mechanism: Mitsunobu N-Alkylation

PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Activated_Alcohol Activated Alcohol [R-O-P⁺Ph₃] Betaine->Activated_Alcohol + R-OH - DEAD-H₂ IndoleNH Indole-N-H Indolide_Anion Indolide Anion (Nu⁻) IndoleNH->Indolide_Anion Deprotonation by Betaine Alcohol R-OH Product N-Alkylated Indole Activated_Alcohol->Product SN2 Attack Byproduct1 Ph₃P=O Activated_Alcohol->Byproduct1 Indolide_Anion->Product SN2 Attack Byproduct2 DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction for indole N-alkylation.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

While classically used for N-arylation, the Buchwald-Hartwig amination has been adapted for C-N bond formation with a variety of substrates.[7] It represents a powerful, albeit more complex and costly, method for N-alkylation, especially for intricate substrates.

Expertise & Mechanistic Insight

This reaction involves the palladium-catalyzed coupling of an amine (the indole) with an organo-halide.[7] The catalytic cycle is a well-understood sequence:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the alkyl halide (R-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The indole coordinates to the Pd(II) center, and a base facilitates the deprotonation of the N-H group to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-alkylated indole, regenerating the Pd(0) catalyst.[7][8]

The choice of ligand for the palladium catalyst is paramount for an efficient reaction, with sterically hindered phosphine ligands often providing the best results.[8]

Enabling Technology: Microwave-Assisted Synthesis (MAOS)

Microwave irradiation is not a distinct synthetic route but rather a powerful technology that dramatically accelerates reactions. For the synthesis of N-alkylated indoles, MAOS offers significant advantages.

  • Drastic Time Reduction: Conventional base-mediated alkylations that may take hours can often be completed in 5-10 minutes under microwave irradiation.[9]

  • Improved Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[10][11]

  • Green Chemistry: The significant reduction in reaction time translates directly to lower energy consumption, aligning with the principles of green chemistry.[9]

A one-pot, microwave-assisted Fischer indolisation followed by N-alkylation has been developed, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles from simple starting materials.[2]

Alternative Approaches: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and environmentally benign alternative to using strong bases in homogenous solutions. In this method, the reaction occurs in a two-phase system (e.g., aqueous NaOH and an organic solvent like benzene or toluene).[12] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TEBAC), transports the hydroxide ion into the organic phase to deprotonate the indole, or transports the indolide anion to the organic phase to react with the alkyl halide.

Advantages of PTC:

  • Avoids the need for strong, hazardous bases like NaH.[13]

  • Uses inexpensive inorganic bases.

  • Simplifies workup procedures.

  • Allows for the use of a wider range of solvents.[13]

Comparative Performance Analysis

The selection of a synthetic route depends heavily on the specific requirements of the synthesis, such as scale, cost, available equipment, and the nature of the alkyl group.

Method Alkylating Agent Key Reagents Typical Conditions Advantages Disadvantages
Direct Alkylation (NaH) Alkyl HalideNaH, DMF/THF0 °C to RTHigh yield, reliable, widely used.[1][2]Requires anhydrous conditions, NaH is flammable and moisture-sensitive.[2]
Direct Alkylation (PTC) Alkyl HalideK₂CO₃/NaOH, TEBACRT to RefluxMilder, safer, environmentally friendly, inexpensive reagents.[13][14]May require longer reaction times or higher temperatures than NaH method.
Mitsunobu Reaction AlcoholPPh₃, DEAD/DIAD0 °C to RTVery mild conditions, uses alcohols directly, good for sensitive substrates.[5][15]Stoichiometric phosphine oxide byproduct can complicate purification, reagents are costly.[5]
Buchwald-Hartwig Amination Alkyl Halide/TosylatPd catalyst, Ligand, Base80-120 °CBroad substrate scope, powerful for complex molecules.[16][17]Expensive catalyst and ligands, requires inert atmosphere, optimization can be complex.
Microwave-Assisted (MAOS) Alkyl Halide/AlcoholVaries (Base or Mitsunobu reagents)High Temp (e.g., 150°C)Extremely fast (minutes), often higher yields, energy efficient.[2][9]Requires specialized microwave reactor equipment.

Conclusion

For the routine synthesis of N-alkylated indole-3-carbaldehydes, direct alkylation remains the most practical and cost-effective method. The use of a strong base like sodium hydride provides high yields reliably, while phase-transfer catalysis offers a greener and safer, albeit potentially slower, alternative. The Mitsunobu reaction is an excellent choice for substrates sensitive to strong bases or when starting from an alcohol. For more complex or challenging couplings, Buchwald-Hartwig amination provides a powerful, though resource-intensive, option. Across all these methodologies, the integration of microwave-assisted synthesis presents a compelling opportunity to dramatically improve efficiency, reduce reaction times, and enhance yields, making it a highly recommended technology for modern synthetic labs. The ultimate choice of method should be guided by a careful consideration of substrate scope, laboratory capabilities, project timelines, and economic factors.

References

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In Vitro Evaluation of the Biological Activity of 1-Isopropyl-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vitro evaluation of 1-Isopropyl-1H-indole-3-carbaldehyde derivatives, a class of compounds with significant potential in drug discovery. While specific literature on the 1-isopropyl substituted series is emerging, this document establishes a framework for their evaluation based on established methodologies for analogous N-substituted indole-3-carbaldehyde derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for assessing anticancer, antimicrobial, and antioxidant activities, and present a comparative analysis based on data from structurally related compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Substitution at the N-1 position of the indole ring with an isopropyl group is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets and thereby its therapeutic efficacy. This guide serves as a roadmap for researchers to systematically explore the biological potential of this specific chemical space.

I. Synthetic Strategy and Rationale

The synthesis of this compound derivatives typically begins with the N-alkylation of indole-3-carbaldehyde. A common and effective method involves the reaction of indole-3-carbaldehyde with 2-bromopropane in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting this compound serves as a versatile intermediate for further derivatization at the C-3 aldehyde position, for instance, through condensation reactions to form Schiff bases or other derivatives.[3][4]

The choice of an isopropyl group at the N-1 position is strategic. It increases the lipophilicity of the indole core, which can enhance membrane permeability and cellular uptake. Furthermore, the branched nature of the isopropyl group can influence the conformational flexibility of the molecule, potentially leading to more specific and potent interactions with target proteins.

II. In Vitro Anticancer Activity Evaluation

Indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6][7] A systematic in vitro evaluation of this compound derivatives is crucial to identify promising lead compounds.

A. Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[5] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.

Comparative Data for N-Alkyl Indole-3-Carbaldehyde Derivatives (Illustrative)

CompoundN-SubstituentCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative A MethylMCF-715.2Doxorubicin0.8
Derivative B EthylMCF-712.8Doxorubicin0.8
Derivative C BenzylMCF-78.5Doxorubicin0.8
Derivative D MethylA54921.4Doxorubicin1.2
Derivative E EthylA54918.9Doxorubicin1.2
Derivative F BenzylA54911.2Doxorubicin1.2

Note: This table presents hypothetical data for illustrative purposes to demonstrate a comparative analysis. Actual data for this compound derivatives would be populated here.

B. Mechanism of Action: Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of cytotoxicity, it is essential to investigate the effect of the compounds on the cell cycle. Propidium iodide (PI) staining followed by flow cytometry is a standard technique for this purpose. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Workflow for Anticancer Evaluation

cluster_synthesis Synthesis cluster_evaluation In Vitro Anticancer Evaluation s1 Indole-3-carbaldehyde s2 N-Alkylation with 2-bromopropane s1->s2 s3 This compound s2->s3 s4 Derivatization s3->s4 s5 Derivative Library s4->s5 e1 MTT Assay (Cytotoxicity) s5->e1 Screening e2 Cell Cycle Analysis (PI Staining) e1->e2 e3 Apoptosis Assay e1->e3

Caption: Workflow from synthesis to in vitro anticancer evaluation.

III. In Vitro Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have been reported to possess significant antibacterial and antifungal activities.[8][9]

A. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 × 10⁵ CFU/mL in the appropriate broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparative Data for N-Alkyl Indole-3-Carbaldehyde Derivatives (Illustrative)

| Compound | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Derivative G | Methyl | 32 | 64 | 128 | | Derivative H | Ethyl | 16 | 32 | 64 | | Derivative I | Benzyl | 8 | 16 | 32 | | Ciprofloxacin | - | 1 | 0.5 | - | | Fluconazole | - | - | - | 8 |

Note: This table presents hypothetical data for illustrative purposes. Actual data for this compound derivatives would be populated here.

Workflow for Antimicrobial Evaluation

start Synthesized Derivatives step1 Prepare Standardized Microbial Inoculum (Bacteria & Fungi) start->step1 step2 Serial Dilution of Compounds in 96-well plate start->step2 step3 Inoculate wells with microbes step1->step3 step2->step3 step4 Incubate (24-48h) step3->step4 end Determine Minimum Inhibitory Concentration (MIC) step4->end

Caption: Workflow for determining antimicrobial activity.

IV. In Vitro Antioxidant Activity Evaluation

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The indole nucleus is known to possess antioxidant properties, and substitutions can modulate this activity.[3][4]

A. DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

Experimental Protocol: DPPH Assay

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Comparative Data for N-Alkyl Indole-3-Carbaldehyde Derivatives (Illustrative)

CompoundN-SubstituentDPPH Scavenging IC₅₀ (µg/mL)
Derivative J Methyl> 100
Derivative K Ethyl85.3
Derivative L Benzyl62.1
Ascorbic Acid -5.4

Note: This table presents hypothetical data for illustrative purposes. Actual data for this compound derivatives would be populated here.

V. Structure-Activity Relationship (SAR) Insights

Based on studies of various N-substituted indole derivatives, several SAR trends can be hypothesized for the this compound series:

  • Lipophilicity: The isopropyl group increases lipophilicity compared to smaller alkyl groups like methyl and ethyl. This may enhance cell membrane penetration and, consequently, biological activity, particularly in anticancer and antimicrobial assays.

  • Steric Hindrance: The bulkiness of the isopropyl group may influence the binding affinity to specific biological targets. This could lead to increased selectivity but might also negatively impact activity if the binding pocket is sterically constrained.

  • Derivatization at C-3: Modification of the aldehyde group at the C-3 position is a critical determinant of biological activity. The formation of Schiff bases, hydrazones, or other heterocyclic rings can dramatically alter the pharmacological profile of the parent molecule.

VI. Conclusion and Future Directions

This guide provides a robust framework for the systematic in vitro evaluation of this compound derivatives. While direct experimental data for this specific series is limited in the public domain, the methodologies and comparative insights from related N-alkyl indole derivatives offer a solid foundation for initiating research in this area.

Future studies should focus on synthesizing a library of this compound derivatives with diverse functionalities at the C-3 position and performing the in vitro assays described herein. A thorough investigation of the most potent compounds should include more in-depth mechanistic studies, such as western blotting to probe specific signaling pathways, and in vivo studies to assess their therapeutic potential in animal models. The exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents.

References

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A Head-to-Head Comparison of Formylating Agents for N-isopropylindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated N-isopropylindoles

The formylation of the indole nucleus, a privileged scaffold in medicinal chemistry, represents a critical gateway to a diverse array of functionalized derivatives. Specifically, N-isopropylindole-3-carboxaldehyde is a key building block in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer compounds. The introduction of the formyl group at the C3 position provides a versatile handle for further chemical transformations, such as reductive aminations, Wittig reactions, and oxidations, enabling the construction of complex molecular architectures[1].

The choice of the formylating agent is a pivotal decision in the synthetic strategy, directly influencing the reaction's efficiency, regioselectivity, scalability, and environmental impact. This guide provides a comprehensive, head-to-head comparison of various formylating agents for the synthesis of N-isopropylindole-3-carboxaldehyde, offering insights into the underlying mechanisms, practical experimental protocols, and a comparative analysis of their performance to aid researchers in making informed decisions for their drug discovery and development programs.

Classical Formylation Strategies: A Mechanistic Overview and Comparative Analysis

For decades, a set of classical named reactions has formed the bedrock of indole formylation. These methods, while effective, often come with specific advantages and limitations regarding substrate scope, reaction conditions, and safety profiles.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich heterocycles, including indoles[2][3]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[2].

Mechanism of Action:

The reaction proceeds through the formation of an electrophilic chloroiminium ion, the Vilsmeier reagent. The electron-rich C3 position of the N-isopropylindole then attacks this electrophile, leading to an iminium ion intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde[2].

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate N_isopropylindole N-isopropylindole N_isopropylindole->Intermediate Electrophilic Attack Aldehyde N-isopropylindole- 3-carboxaldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Performance Insights: The Vilsmeier-Haack reaction is renowned for its high efficiency and regioselectivity for the C3 position of indoles[3]. It is a robust and scalable method, making it a popular choice in both academic and industrial settings.

The Rieche Formylation: An Alternative for Activated Aromatics

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄)[4][5]. While highly effective for electron-rich phenols, its application to indoles is also documented.

Mechanism of Action:

The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species. This electrophile is then attacked by the indole ring, followed by hydrolysis to yield the aldehyde.

Rieche_Formylation DCME Dichloromethyl methyl ether Electrophile Activated Electrophile DCME->Electrophile Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Electrophile Intermediate Intermediate Electrophile->Intermediate N_isopropylindole N-isopropylindole N_isopropylindole->Intermediate Electrophilic Attack Aldehyde N-isopropylindole- 3-carboxaldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aldehyde

Caption: Mechanism of the Rieche Formylation.

Performance Insights: The Rieche formylation can offer high yields, but the use of strong, moisture-sensitive Lewis acids requires stringent anhydrous conditions. The regioselectivity is generally high for the C3 position of indoles.

The Duff Reaction: A Generally Inefficient but Historically Significant Method

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formyl carbon source in an acidic medium, typically glycerol and boric acid or acetic acid[6][7]. It is most commonly applied to the ortho-formylation of phenols but can also be used for other electron-rich aromatics.

Mechanism of Action:

The reaction proceeds through the acid-catalyzed decomposition of hexamine to generate an electrophilic iminium ion. This is followed by electrophilic attack on the indole ring and subsequent hydrolysis to the aldehyde[6].

Performance Insights: The Duff reaction is often characterized by low to moderate yields and can require harsh reaction conditions[6][8]. While historically important, it is generally less efficient than the Vilsmeier-Haack or Rieche reactions for indole formylation.

Modern and Milder Alternatives

Recent advancements in synthetic methodology have led to the development of milder and more efficient formylation protocols, addressing some of the limitations of the classical methods.

Boron-Catalyzed Formylation with Trimethyl Orthoformate

A recently developed method utilizes trimethyl orthoformate (TMOF) as the formylating agent in the presence of a boron trifluoride diethyl etherate (BF₃·OEt₂) catalyst[9][10]. This approach offers a practical, efficient, and scalable route to C-H formylated indoles.

Performance Insights: This method is notable for its operational simplicity, use of inexpensive reagents, mild reaction conditions (ambient temperature), and very short reaction times (typically 1-5 minutes)[9][10]. It exhibits broad substrate tolerance and is highly scalable, making it an attractive modern alternative.

Iron-Catalyzed C3-Formylation with Formaldehyde

An iron-catalyzed method for the C3-selective formylation of N-substituted indoles has been reported, using formaldehyde and aqueous ammonia with air as the oxidant[11].

Performance Insights: This protocol employs a cheap and non-toxic iron catalyst (FeCl₃) at a low loading[11]. It represents a greener alternative to traditional methods that use hazardous reagents like POCl₃. The reaction proceeds under relatively mild conditions to give moderate to excellent yields of 3-formylindoles[11].

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators of the different formylating agents for the synthesis of N-isopropylindole-3-carboxaldehyde, based on literature data for N-substituted indoles.

Formylating Agent/MethodReagentsTypical ConditionsYield (%)Regioselectivity (C3)Key AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃0°C to 100°C, 2-8 h85-95+HighHigh yield, reliable, scalable[2][3][12]Use of corrosive and moisture-sensitive POCl₃
Rieche Formylation Dichloromethyl methyl ether, TiCl₄0°C, 1-3 hHigh (up to 97 for phenols)HighHigh yield[4][5]Requires strong Lewis acids, strict anhydrous conditions
Duff Reaction Hexamine, Acid (e.g., acetic acid)150-165°C, 0.5-3 h20-50Moderate to HighInexpensive reagentsGenerally low yields, harsh conditions[6][8]
Boron-Catalyzed Trimethyl orthoformate, BF₃·OEt₂Room temp, 1-5 minHighHighVery mild conditions, rapid, scalable, inexpensive reagents[9][10]Requires a stoichiometric amount of Lewis acid
Iron-Catalyzed Formaldehyde, aq. NH₃, FeCl₃, Air130°C, in DMFModerate to Excellent (up to 93)HighGreener approach, inexpensive and non-toxic catalyst[11]Requires elevated temperature

Experimental Protocols

Workflow for Selecting the Optimal Formylation Agent

Formylation_Workflow Start Start: Need to formylate N-isopropylindole Decision1 Priority: High Yield & Scalability? Start->Decision1 Decision2 Priority: Mild Conditions & Speed? Decision1->Decision2 No Vilsmeier Vilsmeier-Haack Reaction Decision1->Vilsmeier Yes Decision3 Priority: Green Chemistry? Decision2->Decision3 No Boron Boron-Catalyzed Formylation Decision2->Boron Yes Iron Iron-Catalyzed Formylation Decision3->Iron Yes Rieche Consider Rieche (if anhydrous conditions are feasible) Decision3->Rieche No Duff Avoid Duff (generally low yield) Rieche->Duff

Caption: Decision workflow for selecting a formylation method.

Detailed Protocol 1: Vilsmeier-Haack Formylation of N-isopropylindole
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.).

  • Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve N-isopropylindole (1 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-isopropylindole-3-carboxaldehyde.

Detailed Protocol 2: Boron-Catalyzed Formylation of N-isopropylindole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-isopropylindole (1 eq.) in trimethyl orthoformate (TMOF, 1.5 eq.).

  • Addition of Catalyst: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq.) to the mixture at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 1-5 minutes. The reaction is typically very fast. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Recommendations

For the routine, high-yield synthesis of N-isopropylindole-3-carboxaldehyde, the Vilsmeier-Haack reaction remains a highly reliable and scalable method. Its well-established procedures and consistent performance make it the go-to choice for many researchers.

However, for applications where milder conditions and rapid reaction times are paramount, the boron-catalyzed formylation with trimethyl orthoformate presents a compelling modern alternative. Its operational simplicity and use of less hazardous reagents are significant advantages.

For laboratories prioritizing green chemistry principles, the iron-catalyzed formylation offers a sustainable approach, avoiding the use of corrosive reagents like POCl₃.

The Rieche formylation can be a powerful tool but requires more stringent control of reaction conditions. The Duff reaction , due to its generally lower efficiency for indoles, is not recommended as a primary method for this transformation.

Ultimately, the selection of the most appropriate formylating agent will depend on the specific requirements of the synthesis, including scale, available resources, and the desired balance between yield, reaction time, and environmental impact.

References

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  • The formylation of N,N-dialkylarylamines by TMOF. ResearchGate. [Link]

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  • Synthetic method for indole-3-carboxaldehyde compounds.
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  • Formylation without catalyst and solvent at 80 degrees C. ResearchGate. [Link]

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A Comparative Spectroscopic Guide to the Structural Elucidation of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the structural validation of 1-Isopropyl-1H-indole-3-carbaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of novel indole derivatives. By comparing the expected spectral data with that of the parent indole-3-carbaldehyde, we offer a clear, logical pathway for structural confirmation.

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. This compound (C₁₂H₁₃NO, Molar Mass: 187.24 g/mol ) is a derivative of the indole scaffold, a privileged structure in a multitude of biologically active compounds.[1][2][3] The introduction of an isopropyl group at the N1 position and a carbaldehyde at the C3 position significantly influences its electronic and steric properties, making unambiguous structural verification paramount. This guide will employ a multi-technique spectroscopic approach—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—to create a robust and verifiable structural assignment.

The Analytical Workflow: A Multi-Pronged Approach

The structural elucidation of an organic molecule is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only when all pieces are assembled does a clear picture of the molecule emerge. Our workflow is designed to be systematic and self-corroborating.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula) NMR_H ¹H NMR (Proton Environment) MS->NMR_H Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups) NMR_C ¹³C NMR (Carbon Skeleton) IR->NMR_C Confirms Functional Groups COSY 2D NMR (COSY) (H-H Connectivity) NMR_H->COSY HSQC 2D NMR (HSQC) (C-H Connectivity) NMR_C->HSQC Structure Validated Structure of This compound COSY->Structure Establishes Proton Network HSQC->Structure Maps Protons to Carbons

Caption: Workflow for the structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Landscape

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Comparative Analysis of ¹H NMR Data

The introduction of the N-isopropyl group is expected to cause significant changes in the ¹H NMR spectrum compared to the parent indole-3-carbaldehyde. The most notable differences will be the appearance of signals for the isopropyl methine and methyl protons, and a downfield shift of the indole ring protons due to the electron-donating nature of the alkyl group.

Proton Assignment Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for Indole-3-carbaldehyde (ppm)[4][5][6] Multiplicity Integration Coupling Constant (J) (Hz)
Aldehyde (-CHO)~10.05~10.08s1H-
H-2~8.35~8.79s1H-
H-4~8.25~8.35d1H~8.0
H-5~7.30~7.35t1H~7.5
H-6~7.38~7.35t1H~7.5
H-7~7.80~7.45d1H~8.0
Isopropyl-CH~4.80-sept1H~6.8
Isopropyl-CH₃~1.55-d6H~6.8
Interpretation of the ¹H NMR Spectrum
  • The Aldehyde Proton (H-C=O): The singlet observed at approximately 10.05 ppm is characteristic of an aldehyde proton, which is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[7]

  • The Indole Ring Protons:

    • H-2: The singlet at ~8.35 ppm is assigned to the proton at the C2 position. Its downfield shift is attributed to the anisotropic effect of the adjacent aldehyde group and the electron-withdrawing nature of the imine-like nitrogen.

    • Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the benzene ring of the indole nucleus appear in the aromatic region (~7.30-8.25 ppm). The expected doublet for H-4, triplet for H-5 and H-6, and doublet for H-7 are consistent with ortho and meta couplings in a substituted benzene ring.

  • The N-Isopropyl Group Protons:

    • Methine Proton (-CH): The septet at ~4.80 ppm is indicative of a proton coupled to six equivalent protons, which corresponds to the two methyl groups of the isopropyl substituent.

    • Methyl Protons (-CH₃): The doublet at ~1.55 ppm, integrating to six protons, confirms the presence of two equivalent methyl groups, each coupled to the single methine proton.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, offering a powerful tool for structural confirmation.

Comparative Analysis of ¹³C NMR Data

The presence of the N-isopropyl group will introduce two new signals in the aliphatic region of the ¹³C NMR spectrum. The chemical shifts of the indole ring carbons will also be influenced by the N-alkylation.

Carbon Assignment Expected Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for Indole-3-carbaldehyde (ppm)[4][6]
Aldehyde (C=O)~185.0~185.3
C-2~138.5~135.8
C-3~118.0~118.4
C-3a~137.0~136.8
C-4~124.5~124.4
C-5~123.0~123.0
C-6~122.5~121.9
C-7~110.0~120.6
C-7a~125.0~124.4
Isopropyl-CH~48.0-
Isopropyl-CH₃~22.0-
Interpretation of the ¹³C NMR Spectrum
  • The Carbonyl Carbon (C=O): The signal at approximately 185.0 ppm is characteristic of an aldehyde carbonyl carbon, which is significantly downfield due to the strong deshielding effect of the double-bonded oxygen.[8]

  • The Indole Ring Carbons: The nine distinct signals in the aromatic region (~110.0-138.5 ppm) correspond to the nine carbon atoms of the indole ring system. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

  • The N-Isopropyl Group Carbons: The two signals in the aliphatic region at ~48.0 ppm and ~22.0 ppm are assigned to the methine and methyl carbons of the isopropyl group, respectively.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Comparative Analysis of IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C=O stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches. The absence of an N-H stretch, which is present in indole-3-carbaldehyde, is a key differentiating feature.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Reported Wavenumber (cm⁻¹) for Indole-3-carbaldehyde[9][10] Vibrational Mode
Aldehyde C-H~2820, ~2720~2804, ~2749Stretch
Aromatic C-H~3100-3000~3239 (N-H), ~3100-3000Stretch
Aliphatic C-H~2970-2870-Stretch
Aldehyde C=O~1670~1650Stretch
Aromatic C=C~1600-1450~1600-1450Stretch
Interpretation of the IR Spectrum
  • Aldehyde Group: The strong absorption band around 1670 cm⁻¹ is a clear indication of the C=O stretching vibration of the aldehyde. The pair of weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of an aldehyde.

  • Aromatic and Aliphatic C-H Stretches: The absorptions in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic indole ring. The bands in the 2970-2870 cm⁻¹ range are characteristic of the C-H stretching of the aliphatic isopropyl group.

  • Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

  • Absence of N-H Stretch: A crucial piece of evidence for the N-isopropyl substitution is the absence of a broad N-H stretching band typically seen around 3300 cm⁻¹ for N-unsubstituted indoles.[7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data
  • Molecular Ion Peak (M⁺): m/z = 187.24

  • Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the isopropyl group and the cleavage of the aldehyde group.

G M [M]⁺˙ m/z = 187 F1 [M - CH₃]⁺ m/z = 172 M->F1 - •CH₃ F2 [M - C₃H₇]⁺ m/z = 144 M->F2 - •C₃H₇ F3 [M - CHO]⁺ m/z = 158 M->F3 - •CHO F4 [Indole]⁺˙ m/z = 116 F2->F4 - CO

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The presence of a molecular ion peak at m/z = 187 confirms the molecular weight of the compound.

  • Key Fragment Ions:

    • m/z = 172: This peak corresponds to the loss of a methyl radical (•CH₃) from the isopropyl group.

    • m/z = 144: This significant peak arises from the loss of an isopropyl radical (•C₃H₇), resulting in the formation of the stable indole-3-carbaldehyde cation.

    • m/z = 158: This fragment is due to the loss of the formyl radical (•CHO).

    • m/z = 116: This peak can be attributed to the indole cation, formed after the loss of the isopropyl and carbonyl groups.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is often preferred for fragmentation analysis of small molecules.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion: A Coherent and Validated Structural Assignment

The synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural validation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the final assignment. This guide provides a robust framework for the structural elucidation of not only the title compound but also other novel indole derivatives, emphasizing the importance of a logical, multi-technique approach in modern chemical research.

References

  • National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. In PubMed Central. Retrieved from [Link]

  • Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Absorption spectra of substituted indoles in stretched polyethylene films. (1987). Spectrochimica Acta Part A: Molecular Spectroscopy, 43(5), 605-609. Retrieved from [Link]

  • Magritek. (2021, July 6). Structural elucidation of indole alkaloids - Strychnine and Brucine. Retrieved from [Link]

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2023). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. Molecules, 28(5), 2345. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Indole: structure elucidation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Syllabus for Chemistry (SCQP08). (2025, December 13). Retrieved from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-Carboxaldehyde. In PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2017, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Handling and disposal of chemical reagents are paramount to this culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Isopropyl-1H-indole-3-carbaldehyde, ensuring the safety of laboratory personnel and environmental stewardship. The procedures outlined are grounded in established safety protocols and regulatory frameworks, synthesized with practical, field-proven insights.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 151409-84-6) is not widely available, a reliable hazard profile can be constructed by examining the parent compound, Indole-3-carboxaldehyde, and other N-substituted analogues. This approach, known as "read-across," is a scientifically valid method for assessing the risks of related substances.

The primary hazards associated with indole-3-carbaldehyde derivatives are consistently identified as follows:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]

Based on this data, this compound should be handled as a hazardous substance, primarily classified as an irritant. It is typically a solid powder and is not regulated for transport, indicating it does not possess acute toxicity, flammability, or corrosivity hazards that would require more stringent disposal pathways.[1]

Table 1: Hazard Assessment Summary for this compound (Inferred)

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Health Hazards Skin Irritation, Category 2WarningH315: Causes skin irritation
Eye Irritation, Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation
(Single Exposure), Category 3
Physical Hazards Not ClassifiedNoneNot expected to be flammable or explosive
Environmental Not ClassifiedNoneMay be slightly hazardous for water[1]

Section 2: Personal Protective Equipment (PPE)

Given the irritant nature of the compound, rigorous adherence to PPE protocols is mandatory to prevent exposure. The causality is clear: the PPE serves as a primary barrier between the researcher and the chemical, mitigating the risk of skin, eye, and respiratory irritation.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene glovesPrevents skin contact and subsequent irritation.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles that can cause serious irritation.[3]
Body Protection Long-sleeved laboratory coatPrevents incidental contact with skin and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of dust, preventing respiratory tract irritation.[2]

Section 3: In-Lab Waste Accumulation and Storage

Proper segregation and storage of chemical waste from the moment of generation are critical steps regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Step-by-Step Protocol for Waste Accumulation:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is recommended.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] The date of accumulation start must also be clearly visible.

  • Segregation: This waste should be stored separately from incompatible materials, such as strong oxidizing agents.[3]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste. This prevents the release of dust and potential exposure.

Section 4: Spill and Emergency Procedures

In the event of an accidental spill, a swift and correct response can prevent a minor incident from escalating.

Protocol for Minor Spill Cleanup (Solid Powder):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[6]

  • Secure the Area: Isolate the spill area to prevent cross-contamination.

  • Don PPE: Before cleanup, ensure you are wearing the appropriate PPE as detailed in Table 2.

  • Avoid Raising Dust: Do NOT sweep the dry powder. This will aerosolize the irritant particles.[6]

  • Cleanup: Gently cover the spill with a damp paper towel or use absorbent pads moistened with water to wet the powder.[6][7] This will prevent dust from becoming airborne.

  • Collect Waste: Carefully wipe or scoop the material from the outside-in, placing the contaminated paper towels and powder into your designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Materials: All cleanup materials (gloves, paper towels, etc.) are considered hazardous waste and must be placed in the sealed waste container.

For major spills, evacuate the area, notify your institution's Environmental Health and Safety (EHS) office, and restrict access.

Section 5: Final Disposal Protocol

Final disposal of chemical waste must be handled by a licensed hazardous waste disposal company. This ensures "cradle-to-grave" management as mandated by the EPA.[4]

Diagram 1: Decision Workflow for Chemical Disposal A visual guide for the procedural steps from chemical use to final disposal.

G cluster_lab In-Laboratory Operations cluster_ehs Institutional EHS & Waste Vendor A Chemical Use: This compound B Generate Waste: (Unused reagent, contaminated labware) A->B C Hazard Assessment: Identify as 'Irritant' (H315, H319, H335) B->C D Segregate & Accumulate in Labeled, Sealed Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from EHS Office E->F Container Full or Project Complete G EHS Consolidates Waste for Licensed Vendor F->G H Transport to Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal: Incineration or Landfill H->I

Caption: Disposal workflow from lab generation to final disposal.

Step-by-Step Final Disposal Procedure:

  • Waste Pickup Request: Once your waste container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.

  • Documentation: Complete any required waste manifest forms provided by EHS. Accurate documentation is a legal requirement.

  • EHS Collection: EHS personnel will collect the sealed and labeled container from your laboratory's SAA.

  • Consolidation and Disposal: EHS will consolidate waste from various labs and transfer it to a licensed hazardous waste contractor. The contractor will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][9]

  • Method of Disposal: For a solid organic irritant like this compound, the most common and environmentally sound disposal method is high-temperature incineration at a licensed facility.[9] This process destroys the organic molecule, converting it to carbon dioxide, water, and nitrogen oxides. Landfilling at a designated hazardous waste landfill is a less common alternative.

Section 6: Waste Minimization

Responsible chemical management extends beyond disposal to include proactive waste minimization. This not only enhances safety and reduces environmental impact but also lowers disposal costs.

  • Prudent Purchasing: Order only the quantity of chemical needed for your experiments.

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.

  • Microscale Experiments: Whenever possible, adapt experiments to use smaller quantities of reagents.

By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a robust culture of safety, ensuring that groundbreaking research does not come at the expense of personal or environmental health.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Retrieved January 14, 2026, from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved January 14, 2026, from [Link]

  • Texas A&M University-Texarkana. (n.d.). Spill Management Procedure. Retrieved January 14, 2026, from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved January 14, 2026, from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. EHS. Retrieved January 14, 2026, from [Link]

  • Oregon State University Environmental Health & Safety. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved January 14, 2026, from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved January 14, 2026, from [Link]

  • IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved January 14, 2026, from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved January 14, 2026, from [Link]

  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 14, 2026, from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved January 14, 2026, from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Retrieved January 14, 2026, from [Link]

  • Wang, Y., et al. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management. Retrieved January 14, 2026, from [Link]

  • Naik, N., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

  • Carino, A., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Cells. Retrieved January 14, 2026, from [Link]

  • Geng, T., et al. (2022). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in Microbiology. Retrieved January 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-indole-3-carbaldehyde. As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring you can work safely and effectively. This guide is structured to explain not just what to do, but why specific precautions are necessary, grounding every recommendation in scientific principles and established safety standards.

Hazard Assessment: Understanding the Need for Protection

This compound and its structural analogs, such as Indole-3-carboxaldehyde, are valuable intermediates in chemical synthesis. However, their handling requires a thorough understanding of their potential hazards to mitigate risk. The primary health concerns associated with this class of compounds are:

  • Dermal and Ocular Hazards: These compounds are known to cause skin irritation and serious eye irritation.[1][2][3] The parent molecule, indole, is classified as toxic in contact with skin, highlighting the critical need for robust skin protection.[4]

  • Respiratory Hazards: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3] While no specific Occupational Exposure Limit (OEL) has been established by major regulatory bodies like OSHA for this compound, the irritant nature necessitates strict control of airborne exposure.[4][5][6]

  • Ingestion Hazards: The parent indole is harmful if swallowed.[4] While the toxicity of the isopropyl derivative has not been as thoroughly investigated, this potential must be respected.[7]

  • Physical and Environmental Hazards: This compound is combustible and can form explosive mixtures with air upon intense heating.[4] Furthermore, related indole compounds are very toxic to aquatic life, mandating that the chemical is not released into the environment.[4]

Given the absence of a specific OEL, a conservative approach based on the principles of "As Low As Reasonably Practicable" (ALARP) and control banding is essential. All handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Core Protective Measures: A Multi-Layered Defense

Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls and personal protective equipment (PPE).

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, including weighing, transfers, and setting up reactions, must be performed inside a certified chemical fume hood. This is the most critical safety measure, as it provides primary containment and protects the user from inhaling irritating dusts or vapors.[6] It also offers a physical barrier against splashes or unexpected reactions.

Personal Protective Equipment (PPE) Summary
Equipment Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. Face shield required for large volumes (>1L) or splash-risk procedures.Protects against serious eye irritation from splashes of liquids or solid particles.[1][2][3][5]
Hand Protection Double-gloving: Nitrile gloves (outer) over a second pair of nitrile gloves (inner).Protects against skin irritation and potential dermal toxicity.[1][4] Double-gloving provides added protection against tears and during glove changes.[8]
Body Protection Flame-resistant or 100% cotton lab coat, fully buttoned. Long pants and closed-toe shoes.Prevents skin contact on arms and body.[9] Natural fibers are preferred over synthetics which can melt and adhere to skin in a fire.
Respiratory Protection Not required for standard use inside a certified fume hood. For spill cleanup or work outside a hood, a NIOSH-approved respirator with N95 particulate filters and organic vapor cartridges is mandatory.Protects against respiratory irritation from dust or vapors if primary engineering controls fail or are unavailable.[2][3][9]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating workflow that integrates safety at every stage.

Step 1: Pre-Handling and Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates proper function.

  • Assemble PPE: Don all required PPE as specified in the table above before entering the area where the chemical is stored or handled.

  • Prepare a Clean Workspace: Ensure the fume hood sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[2]

Step 2: Handling the Compound
  • Weighing: To minimize dust generation, weigh the solid compound on a tared weigh paper or in a container within the fume hood. Avoid pouring the powder from a height.

  • Transfers and Solution Preparation: When adding the solid to a solvent, do so slowly to prevent splashing. If the compound is air or light sensitive, prepare for this by having an inert gas source ready.[2][4]

  • Reaction Setup: Keep all vessels containing the chemical capped or covered when not actively in use.

Step 3: Decontamination and Cleanup
  • Immediate Cleanup: Wipe down any contaminated surfaces within the fume hood using an appropriate solvent (e.g., isopropanol or ethanol) and disposable wipes.

  • Glassware: Quench any reactive materials before cleaning glassware. Wash contaminated glassware within the fume hood initially if possible.

  • PPE Removal: Remove outer gloves first and dispose of them as solid chemical waste. Remove the lab coat and inner gloves just before exiting the lab. Always wash hands thoroughly with soap and water after handling the chemical and removing PPE.[2][4]

Step 4: Waste Management and Disposal
  • Segregation: All materials that have come into contact with this compound are considered chemical waste.

    • Solid Waste: Used gloves, weigh papers, bench liners, and contaminated wipes must be placed in a clearly labeled, sealed hazardous waste bag or container.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Do not dispose of any waste down the drain or in regular trash.[1] All waste must be disposed of through an approved waste disposal plant according to institutional and local regulations.[2][5]

Emergency Response Actions

This is a summary. Always consult the full Safety Data Sheet (SDS) and your institution's emergency procedures.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Spill: Evacuate the area. If safe to do so, cover the spill with an absorbent, non-combustible material. Prevent it from entering drains.[4] Report the spill to your institution's safety office. Only personnel with appropriate respiratory protection and training should perform the cleanup.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical progression for the safe handling of this compound from receipt to final disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Final Disposal Verify_Controls Verify Fume Hood & Emergency Gear Don_PPE Don Full PPE (Goggles, Lab Coat, Double Gloves) Verify_Controls->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weighing Weighing & Transfer Prepare_Workspace->Weighing Reaction Reaction Setup & Monitoring Weighing->Reaction Decontaminate_Area Decontaminate Surfaces & Glassware Reaction->Decontaminate_Area Segregate_Waste Segregate Solid & Liquid Waste Decontaminate_Area->Segregate_Waste Remove_PPE Proper PPE Removal & Hand Washing Segregate_Waste->Remove_PPE Disposal Dispose of Waste via Authorized Channels Segregate_Waste->Disposal

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
1-Isopropyl-1H-indole-3-carbaldehyde
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1-Isopropyl-1H-indole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.